Metolachlor OA
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-5-12-8-6-7-10(2)13(12)16(11(3)9-20-4)14(17)15(18)19/h6-8,11H,5,9H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOOSYCKMKZOJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037568 | |
| Record name | Metolachlor OA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152019-73-3 | |
| Record name | Metolachlor oxanilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152019-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metolachlor OA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152019733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metolachlor OA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-ethyl-6-methyl-phenyl)-N-(2-methoxy-1-methyl-ethyl)-oxalamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOLACHLOR OA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V09UDI0MFU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Formation of Metolachlor Oxanilic Acid from S-Metolachlor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the formation of Metolachlor Oxanilic Acid (OA), a significant metabolite of the widely used herbicide S-Metolachlor. This document details the metabolic pathways, presents quantitative data on formation kinetics, and provides detailed experimental protocols for studying this transformation.
Introduction
S-Metolachlor, the S-enantiomer of metolachlor, is a pre-emergent herbicide used to control annual grasses and some broadleaf weeds in a variety of crops.[1] Its environmental fate is of significant interest, with microbial degradation being the primary route of dissipation in soil.[2][3] This degradation leads to the formation of several metabolites, with Metolachlor Ethanesulfonic Acid (ESA) and Metolachlor Oxanilic Acid (OA) being two of the most prominent.[2] Understanding the formation of Metolachlor OA is crucial for assessing the environmental impact and persistence of S-Metolachlor.
Metabolic Pathway of S-Metolachlor to this compound
The transformation of S-Metolachlor to this compound is a multi-step process primarily mediated by soil microorganisms.[2] While the complete enzymatic pathway is complex and can vary between different microbial species, a general proposed pathway involves initial enzymatic modifications followed by cleavage and oxidation. Key enzyme families implicated in the initial steps of S-Metolachlor metabolism include cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[4][5][6]
A proposed pathway involves the following key stages:
-
Initial Transformation: The degradation is often initiated by either O-demethylation of the methoxyethyl group, a reaction catalyzed by cytochrome P450 enzymes, or by conjugation of the chloroacetyl group with glutathione (GSH), mediated by GSTs.[4][5]
-
Dechlorination: A critical step is the removal of the chlorine atom from the chloroacetyl moiety. This can occur through hydrolytic or reductive processes mediated by microbial enzymes.[7]
-
Side-Chain Oxidation: Subsequent enzymatic reactions lead to the oxidation of the N-substituent. This can involve a series of hydroxylation and oxidation steps.
-
Formation of the Oxanilic Acid Moiety: The final steps involve the cleavage of the side chain and oxidation to form the oxanilic acid group, resulting in the formation of this compound.
Quantitative Data on S-Metolachlor Degradation and this compound Formation
The rate of S-Metolachlor degradation and subsequent formation of this compound is influenced by various environmental factors, including soil type, temperature, moisture, and microbial activity. The dissipation of S-Metolachlor is often described by first-order kinetics, characterized by a half-life (DT50).
Table 1: Half-life (DT50) of S-Metolachlor in Soil under Various Conditions
| Soil Type | Temperature (°C) | Moisture Content | DT50 (days) | Reference |
| Sandy Loam | 25 | Field Capacity | 26.3 - 40.1 | [8] |
| Clay Loam | 20 | 60% WHC | 35.4 | [8] |
| Silt Loam | 10 | 80% WHC | 64.8 | [8] |
| Silt Loam | 25 | 80% WHC | 26.3 | [8] |
| Silt Loam | 35 | 80% WHC | 23.7 | [8] |
| Various | Field Conditions | Not Specified | 11.1 - 14.7 | [9] |
| Loamy Sand | Field Conditions | Not Specified | 39 - 63 | [10] |
Table 2: Formation and Concentration of this compound in Environmental Samples
| Matrix | Initial S-Metolachlor Conc. | This compound Conc. | Time Point | Reference |
| Runoff Water | Not Specified | 0.082 - 267 µg/L | Various | [11] |
| Soil | Not Specified | Detected | Not Specified | [12] |
| Groundwater | Not Specified | Detected | Not Specified | [3] |
Experimental Protocols
Soil Microcosm Incubation Study for this compound Formation Kinetics
This protocol outlines a laboratory experiment to study the degradation of S-Metolachlor and the formation of this compound in soil under controlled conditions.
Objective: To determine the dissipation kinetics of S-Metolachlor and the formation rate of this compound in a specific soil type.
Materials:
-
Freshly collected and sieved (<2 mm) soil.
-
Analytical grade S-Metolachlor and this compound standards.
-
Acetonitrile (HPLC grade).
-
Formic acid.
-
Deionized water.
-
Incubation vessels (e.g., 250 mL glass jars with screw caps).
-
Balance, vortex mixer, centrifuge, syringe filters (0.22 µm).
-
LC-MS/MS system.
Procedure:
-
Soil Characterization: Analyze the soil for pH, organic matter content, texture, and microbial biomass.
-
Microcosm Setup:
-
Weigh 100 g of soil (on a dry weight basis) into each incubation vessel.
-
Adjust the soil moisture to 60-80% of its water-holding capacity.
-
Prepare a stock solution of S-Metolachlor in a minimal amount of organic solvent (e.g., acetone) and spike the soil to achieve a desired concentration (e.g., 1-5 mg/kg). Ensure even distribution by thorough mixing.
-
Leave the vessels uncapped in a fume hood for a short period to allow the solvent to evaporate.
-
Seal the vessels and incubate in the dark at a constant temperature (e.g., 25°C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 42, and 60 days), destructively sample triplicate microcosms for each time point.
-
-
Extraction:
-
To a 10 g subsample of soil, add 20 mL of acetonitrile/water (80:20, v/v) with 0.1% formic acid.
-
Vortex vigorously for 2 minutes.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the soil pellet and combine the supernatants.
-
Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts for the concentrations of S-Metolachlor and this compound using a validated LC-MS/MS method (see Protocol 4.3).
-
-
Data Analysis:
-
Plot the concentration of S-Metolachlor and this compound over time.
-
Determine the dissipation kinetics of S-Metolachlor (e.g., by fitting to a first-order decay model to calculate the DT50).
-
Model the formation and decline of this compound.
-
Isolation and Screening of S-Metolachlor-Degrading Microorganisms
Objective: To isolate and identify soil microorganisms capable of degrading S-Metolachlor.
Materials:
-
Soil sample with a history of S-Metolachlor application.
-
Minimal salts medium (MSM).
-
S-Metolachlor.
-
Agar.
-
Petri dishes, flasks, incubator, shaker.
-
Microscope.
-
DNA extraction kit and PCR reagents for microbial identification (16S rRNA for bacteria, ITS for fungi).
Procedure:
-
Enrichment Culture:
-
Inoculate 10 g of soil into 100 mL of MSM containing S-Metolachlor (e.g., 50 mg/L) as the sole carbon source.
-
Incubate at 28-30°C on a rotary shaker (150 rpm).
-
After 7-10 days, transfer an aliquot (10%) of the culture to fresh MSM with a higher concentration of S-Metolachlor (e.g., 100 mg/L). Repeat this step several times, gradually increasing the herbicide concentration.[7]
-
-
Isolation:
-
Serially dilute the final enrichment culture and spread plate onto MSM agar plates containing S-Metolachlor.
-
Incubate until distinct colonies appear.
-
Isolate morphologically different colonies and purify by re-streaking.
-
-
Screening for Degradation Ability:
-
Inoculate each pure isolate into liquid MSM with S-Metolachlor.
-
Incubate and periodically withdraw samples to analyze the disappearance of S-Metolachlor using LC-MS/MS.
-
A non-inoculated control should be included to account for abiotic degradation.
-
-
Identification of Potent Degraders:
-
Select the isolates that show significant degradation of S-Metolachlor.
-
Identify these isolates using morphological and molecular methods (e.g., 16S rRNA or ITS gene sequencing).
-
LC-MS/MS Method for Quantification of S-Metolachlor and this compound
Objective: To provide a general LC-MS/MS method for the simultaneous quantification of S-Metolachlor and this compound in soil or water extracts.[2][10][11]
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (e.g., Triple Quadrupole).
-
Electrospray Ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: ESI positive for S-Metolachlor, ESI negative for this compound. A polarity switching method can be used.
-
MRM Transitions:
-
S-Metolachlor (Positive Mode): Precursor ion [M+H]+ → Product ion(s) (specific m/z values to be determined by infusion of standard).
-
This compound (Negative Mode): Precursor ion [M-H]- → Product ion(s) (specific m/z values to be determined by infusion of standard).
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for each analyte.
Quantification:
-
Prepare matrix-matched calibration standards to compensate for matrix effects.
-
The limit of quantification (LOQ) for both analytes is typically in the range of 0.02 to 2 µg/L in water and low µg/kg in soil.[9][11]
Conclusion
The formation of this compound is a key process in the environmental fate of S-Metolachlor, driven primarily by microbial degradation in soil. The pathway involves a series of enzymatic reactions, including dechlorination and oxidation. The rate of this transformation is highly dependent on environmental conditions. The experimental protocols provided in this guide offer a framework for researchers to investigate the kinetics and mechanisms of this compound formation, contributing to a better understanding of the environmental behavior of S-Metolachlor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, Degradation Performance and Field Application of the Metolachlor-Degrading Fungus Penicillium oxalicum MET-F-1 [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. cdpr.ca.gov [cdpr.ca.gov]
- 11. Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Environmental Degradation Pathways of Metolachlor Oxanilic Acid (OA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolachlor is a widely used chloroacetamide herbicide valued for its pre-emergent control of grassy and broadleaf weeds in various agricultural crops. Its extensive application has led to the frequent detection of its metabolites in soil and water systems. Among these, Metolachlor Oxanilic Acid (Metolachlor OA) is a significant and persistent transformation product. Understanding the environmental fate of this compound is crucial for assessing its long-term ecological impact. This technical guide provides a comprehensive overview of the formation and subsequent, though less understood, degradation pathways of this compound.
Formation of this compound: The Primary Degradation Pathway of Metolachlor
The primary route of Metolachlor degradation in the environment, leading to the formation of this compound, is microbial degradation in soil.[1][2] This process is influenced by various environmental factors, including soil type, organic matter content, temperature, and moisture.
Microbial Degradation of Metolachlor
Microbial communities in the soil play a pivotal role in the transformation of Metolachlor.[1][2] The degradation is often a cometabolic process, where the herbicide is broken down by microbial enzymes, although it may not serve as a primary energy source for the microorganisms.[1][2] The initial step in the formation of both major metabolites, Metolachlor Ethanesulfonic Acid (ESA) and this compound, involves the dechlorination of the parent Metolachlor molecule.[2]
The half-life of Metolachlor in soil, which is the time required for 50% of the initial concentration to dissipate, can vary significantly depending on environmental conditions. This variation underscores the importance of local conditions in determining the persistence of the parent compound and the rate of metabolite formation.
Environmental Persistence and Degradation of this compound
This compound is frequently detected in soil and water, often at higher concentrations and with greater persistence than the parent Metolachlor.[3] This persistence is a key aspect of its environmental profile. While its formation from Metolachlor is well-documented, the subsequent degradation of this compound is less understood.
One study observed that in water-sediment systems, both Metolachlor ESA and OA concentrations peaked around day 56 of incubation and subsequently declined, suggesting that further transformation does occur, albeit slowly.[4][5] However, the specific transformation products and the pathways of this compound degradation are not well-defined in the current scientific literature.
Microbial Degradation of this compound
While microbial action is the primary driver for the formation of this compound, its subsequent microbial degradation appears to be a much slower process. The stability of the oxanilic acid moiety likely contributes to its recalcitrance in the environment. Further research is needed to identify the specific microbial species and enzymatic processes capable of breaking down this compound.
Photodegradation of this compound
Photodegradation, the breakdown of compounds by light, is a potential degradation pathway for many organic molecules. For the parent compound, Metolachlor, photodegradation in water can occur, with half-lives reported to be around 22 days in summer conditions.[6] However, the presence of dissolved organic matter can slow this process.[6] Specific studies focusing on the photodegradation rates and pathways of this compound are limited, and it is an area requiring further investigation.
Hydrolysis of this compound
Hydrolysis is the chemical breakdown of a compound due to reaction with water. Metolachlor itself is relatively stable to hydrolysis, with a half-life of over 200 days across a range of pH values.[7] The chemical structure of this compound suggests it is also likely to be stable to hydrolysis under typical environmental conditions.
Quantitative Data on Metolachlor Degradation
To provide context for the persistence of this compound, the following table summarizes quantitative data on the degradation of its parent compound, Metolachlor, under various environmental conditions.
| Parameter | Matrix | Condition | Value | Reference |
| Half-life (DT50) | Soil | Aerobic | 67 days | [3] |
| Half-life (DT50) | Soil | Anaerobic | 81 days | [3] |
| Half-life (DT50) | Soil | Field experiments | 67-122 days | [3] |
| Half-life (DT50) | Lake Water | Summer conditions | 11 days | [3] |
| Half-life (DT50) | Water | Aqueous photolysis | 70 days | [3] |
| Half-life (DT50) | Soil | Soil photolysis (natural sunlight) | 8 days | [3] |
| Hydrolysis Half-life | Water | pH 1-9 | >200 days | [7] |
Experimental Protocols
Microbial Degradation Study of Metolachlor in Soil
A common experimental setup to study the microbial degradation of Metolachlor in soil involves the following steps:
-
Soil Collection and Preparation: Soil samples are collected from relevant agricultural fields. They are typically sieved to ensure homogeneity. The soil may be used as is or sterilized (e.g., by autoclaving) for abiotic control experiments.
-
Herbicide Application: A solution of Metolachlor of a known concentration is applied to the soil samples.
-
Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture. Aerobic conditions are typically maintained, but anaerobic conditions can also be simulated.
-
Sampling: Sub-samples of the soil are taken at regular intervals over a period of time (e.g., 0, 7, 14, 28, 56, and 112 days).[4][5]
-
Extraction: The herbicide and its metabolites are extracted from the soil samples using an appropriate solvent, such as acetonitrile.[8]
-
Analysis: The concentrations of Metolachlor and this compound in the extracts are quantified using analytical techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[8]
Analytical Method for Metolachlor and its Metabolites in Water
The following protocol outlines a typical method for the analysis of Metolachlor and its degradates in water samples:
-
Solid Phase Extraction (SPE): A 50 mL water sample is passed through a C-18 SPE column to concentrate the analytes.[9]
-
Elution: The analytes are eluted from the SPE column with a methanol/water mixture (e.g., 80/20 v/v).[9]
-
Concentration and Reconstitution: The eluate is concentrated to a small volume (e.g., < 1.0 mL) and then reconstituted in a solvent suitable for the analytical instrument, such as 10/90 acetonitrile/water.[9]
-
LC/ESI-MS/MS Analysis: The final extract is analyzed by Liquid Chromatography/Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (LC/ESI-MS/MS). The parent compound is typically analyzed in positive ion mode, while the acidic metabolites like this compound are analyzed in negative ion mode.[9]
Visualizing the Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the known and inferred degradation pathways.
Conclusion and Future Research Directions
This compound is a primary and persistent metabolite of the herbicide Metolachlor, formed predominantly through microbial degradation in soil. While its formation pathways are relatively well-understood, its subsequent environmental fate is less clear. The available evidence suggests that this compound is more persistent than its parent compound, and its degradation in the environment is a slow process.
There is a significant knowledge gap regarding the specific microbial, photochemical, and hydrolytic degradation pathways of this compound itself. Future research should focus on:
-
Identifying microorganisms and enzymes capable of degrading this compound.
-
Determining the degradation rates (half-lives) of this compound in various environmental matrices.
-
Elucidating the chemical structures of the transformation products of this compound.
-
Investigating the potential for photodegradation and hydrolysis of this compound under environmentally relevant conditions.
A more complete understanding of the entire life cycle of Metolachlor and its metabolites is essential for a thorough risk assessment and for the development of sustainable agricultural practices.
References
- 1. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. epa.gov [epa.gov]
- 4. Degradation of metolachlor in bare and vegetated soils and in simulated water‐sediment systems | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 5. Degradation of metolachlor in bare and vegetated soils and in simulated water-sediment systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metolachlor | C15H22ClNO2 | CID 4169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
toxicological effects of Metolachlor OA on aquatic life
An In-depth Technical Guide on the Toxicological Effects of Metolachlor Oxanilic Acid (OA) on Aquatic Life
Introduction
Metolachlor is a widely utilized chloroacetanilide herbicide employed for controlling broadleaf weeds and grasses in various agricultural crops, including corn and soybeans[1][2]. In the environment, particularly in soil and water, metolachlor degrades into several metabolites[2]. Among the most significant and frequently detected are metolachlor oxanilic acid (OA) and metolachlor ethanesulfonic acid (ESA)[2][3]. Metolachlor OA is formed through microbial degradation processes in the soil[2]. Due to its persistence and mobility, this compound is often found in surface and groundwater, raising concerns about its potential impact on non-target aquatic organisms[3][4]. This document provides a comprehensive technical overview of the , summarizing quantitative data, detailing experimental protocols, and visualizing key processes and pathways.
Quantitative Toxicity Data
The toxicity of this compound and its parent compound, Metolachlor, has been assessed across various aquatic species. The following tables summarize the key quantitative data from ecotoxicological studies.
Table 1: Toxicological Effects of this compound on Aquatic Invertebrates
| Species | Endpoint | Concentration (µg/L) | Exposure Duration | Observed Effects | Reference |
| Marbled Crayfish (Procambarus virginalis) | Chronic | 4.2 | 45 days | Significantly lower growth; decreased activity of superoxide dismutase, catalase, and glutathione S-transferase. | [5][6] |
| Marbled Crayfish (Procambarus virginalis) | Chronic | 42 | 45 days | In addition to the above, delayed ontogenetic development, lower reduced glutathione levels, and lipid peroxidation; histopathological alterations in hepatopancreas and gills. | [5][6] |
| Marbled Crayfish (Procambarus virginalis) | Chronic | 420 | 45 days | Effects consistent with the 42 µg/L exposure, including significant growth reduction, developmental delays, and histopathological damage. | [5][6] |
| Marbled Crayfish (Procambarus virginalis) | Long-term | 4.2 and 42 | 28 days | Significant differences in biochemical haemolymph profile (lactate, ALT, AST), lipid peroxidation, and antioxidant parameters (catalase, GST, reduced glutathione). Effects persisted after a 28-day recovery period. | [7] |
Table 2: Toxicological Effects of Parent Compound Metolachlor on Various Aquatic Organisms
| Organism Class | Species | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |
| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | 3,000 | 96 hours | [8] |
| Bluegill Sunfish (Lepomis macrochirus) | 96-h LC50 | 15,000 | 96 hours | [8] | |
| Fathead Minnow (Pimephales promelas) | Chronic MATC | 780 - 1,600 | 35 days | [9] | |
| Invertebrates | Water Flea (Daphnia magna) | 48-h LC50 | 25,100 | 48 hours | [8][9] |
| Chironomus tentans | 72-h EC58 (Immobilisation) | 1,000 | 72 hours | [10][11] | |
| Chironomus tentans | 72-h NOEC (Immobilisation) | 100 | 72 hours | [10] | |
| Algae | Pseudokirchneriella subcapitata | 120-h EbC50 | 8 | 120 hours | [12] |
| Microalga | 24-h EC50 (Cell density) | 5.5 - 341 | 24 hours | [10] | |
| Microalga | 4-7 day NOEC | 1 | 4-7 days | [10] | |
| Macrophytes | Lemna sp. | 96-h EC50 (Frond number) | 343 | 96 hours | [10] |
| Lemna sp. | 96-h NOEC (Frond number) | 187 | 96 hours | [10] |
Toxicological Mechanisms and Effects of this compound
Studies on marbled crayfish have shown that chronic exposure to environmentally relevant concentrations of this compound can induce a range of sublethal toxicological effects. The primary mechanism appears to be the induction of oxidative stress, leading to a cascade of adverse cellular and physiological outcomes.
At concentrations as low as 4.2 µg/L, this compound caused a significant decrease in the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST)[5][6]. This enzymatic suppression impairs the organism's ability to neutralize reactive oxygen species (ROS), leading to cellular damage.
At higher concentrations (42 and 420 µg/L), these effects are exacerbated, resulting in delayed ontogenetic development and significant histopathological alterations in the hepatopancreas and gills[5][6]. Changes in the gills included hemocytic infiltration and enlargement of the intralamellar space, while the hepatopancreas showed structural changes in various cell types[5][6]. These findings indicate that this compound disrupts critical physiological functions, including growth, development, and detoxification, primarily through the disruption of the antioxidant defense system.
Experimental Protocols
The following section details the methodology employed in key studies assessing the chronic toxicity of this compound. The protocol described is based on the study of early life stages of marbled crayfish (Procambarus virginalis) by Velíšek et al. (2018)[5][6].
1. Test Organism and Acclimation:
-
Species: Early life stages of marbled crayfish (Procambarus virginalis).
-
Acclimation: Animals are acclimated to laboratory conditions prior to the experiment to reduce stress and ensure baseline health.
2. Experimental Design:
-
Test Type: Chronic, semi-static exposure.
-
Duration: 45 days.
-
Test Concentrations:
-
Control (no this compound).
-
E1: 4.2 µg/L (Environmentally relevant concentration).
-
E2: 42 µg/L.
-
E3: 420 µg/L.
-
-
Test Solutions: Prepared using analytical grade this compound. Solutions are renewed periodically to maintain target concentrations. All solutions are stored at 4°C and protected from light[5].
3. Exposure Conditions:
-
Test Vessels: Crayfish are housed in appropriate test chambers with controlled water quality parameters (temperature, pH, dissolved oxygen).
-
Feeding: Organisms are fed a standard diet throughout the exposure period.
4. Endpoint Assessment: A range of endpoints are measured to assess the toxicological impact:
-
Mortality: Recorded daily.
-
Growth: Measured as changes in weight and length at the beginning and end of the exposure period.
-
Ontogenetic Development: Monitored throughout the study to identify any delays or abnormalities in developmental stages.
-
Behavior: Assessed to detect changes in activity, movement speed, and total distance moved[6].
-
Biochemical Analysis (Oxidative Stress Biomarkers):
-
At the end of the exposure, tissue samples (e.g., hepatopancreas, gills) are collected.
-
Activities of antioxidant enzymes (Superoxide Dismutase, Catalase, Glutathione S-transferase) are measured using spectrophotometric methods.
-
Levels of reduced glutathione (GSH) and lipid peroxidation (often measured as TBARS) are quantified.
-
-
Histopathology:
5. Data Analysis:
-
Statistical analyses (e.g., ANOVA followed by post-hoc tests) are used to determine significant differences between the control and exposure groups for each endpoint.
References
- 1. health.state.mn.us [health.state.mn.us]
- 2. epa.gov [epa.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Metolachlor oxanilic acid (Ref: CGA 51202) [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Chronic toxicity of this compound on growth, ontogenetic development, antioxidant biomarkers and histopathology of early life stages of marbled crayfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of S-metolachlor and its degradation product this compound on marbled crayfish (Procambarus virginalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EXTOXNET PIP - METOLACHLOR [extoxnet.orst.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. waterquality.gov.au [waterquality.gov.au]
- 11. researchgate.net [researchgate.net]
- 12. ec.europa.eu [ec.europa.eu]
Metolachlor OA: An In-depth Technical Guide to its Mechanism of Action in Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolachlor is a widely used chloroacetamide herbicide, and its degradation product, Metolachlor Oxanilic Acid (Metolachlor OA), is frequently detected in the environment. While the herbicidal activity of the parent compound is well-understood, the mechanism of action of this compound in non-target organisms is a growing area of concern and research. This technical guide provides a comprehensive overview of the current understanding of how this compound impacts various non-target organisms, with a focus on the underlying molecular and cellular mechanisms. This document summarizes key quantitative toxicological data, details relevant experimental protocols, and visualizes the known signaling pathways and experimental workflows.
Core Mechanisms of Toxicity in Non-Target Organisms
The primary mechanisms through which this compound exerts its toxic effects on non-target organisms appear to be the induction of oxidative stress and the disruption of the cell cycle . These effects have been observed across a range of organisms, from aquatic invertebrates to mammalian cell lines.
Oxidative Stress
Metolachlor and its metabolites have been shown to induce the generation of reactive oxygen species (ROS) in non-target aquatic organisms, leading to a state of oxidative stress. This imbalance between the production of ROS and the organism's ability to detoxify these reactive intermediates can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.
In the freshwater green alga Pseudokirchneriella subcapitata, exposure to environmentally relevant concentrations of metolachlor (45-235 μg/L) resulted in a significant increase in ROS levels. This was accompanied by a decrease in antioxidant molecules such as reduced glutathione and carotenoids, as well as a reduction in the activity of scavenging enzymes like superoxide dismutase and catalase, indicating a compromised antioxidant defense system[1]. Similarly, studies on the marbled crayfish (Procambarus virginalis) have demonstrated that exposure to this compound leads to alterations in antioxidant biomarkers. Chronic exposure to this compound at concentrations of 4.2, 42, and 420 μg/L resulted in significantly lower activities of superoxide dismutase, catalase, and glutathione S-transferase[2]. At higher concentrations (42 and 420 μg/L), a decrease in reduced glutathione levels and an increase in lipid peroxidation were also observed[2].
Cell Cycle Arrest
In vertebrate cell lines, a primary mechanism of metolachlor's toxicity is the disruption of the normal cell cycle progression. Studies on human liver carcinoma (HepG2) cells have shown that exposure to environmentally relevant levels of metolachlor (50-100 ppb) leads to a decrease in cell number, not through apoptosis or necrosis, but by inducing cell cycle arrest[3]. A key finding is the decreased levels of the retinoblastoma protein (Rb), including its hyperphosphorylated forms, in metolachlor-exposed cells[3]. The hypophosphorylation of Rb is a critical step in the G1/S checkpoint, and its alteration can prevent cells from entering the DNA synthesis (S) phase. Interestingly, the levels of p53, a key protein in the DNA damage response, were not significantly altered at these concentrations, suggesting a p53-independent mechanism of cell cycle arrest[3].
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the toxicity of Metolachlor and its metabolite, this compound, to various non-target organisms. It is important to note that more data is available for the parent compound than for this compound.
Table 1: Acute Toxicity of Metolachlor to Aquatic Organisms
| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | ~3 | 96 hours | [4] |
| Carp (Cyprinus carpio) | 96-hour LC50 | 5 | 96 hours | [4] |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 15.0 | 96 hours | [4] |
| Daphnia magna (water flea) | 48-hour LC50 | 25 | 48 hours | [4] |
Table 2: Chronic Toxicity of this compound to Marbled Crayfish (Procambarus virginalis)
| Parameter | Concentration (µg/L) | Effect | Exposure Duration | Reference |
| Growth | 4.2, 42, 420 | Significantly lower | 45 days | [2] |
| Superoxide Dismutase Activity | 4.2, 42, 420 | Significantly lower | 45 days | [2] |
| Catalase Activity | 4.2, 42, 420 | Significantly lower | 45 days | [2] |
| Glutathione S-transferase Activity | 4.2, 42, 420 | Significantly lower | 45 days | [2] |
| Ontogenetic Development | 42, 420 | Significantly delayed | 45 days | [2] |
| Reduced Glutathione Level | 42, 420 | Lower | 45 days | [2] |
| Lipid Peroxidation | 42, 420 | Lower | 45 days | [2] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involved in the mechanism of action of this compound in non-target organisms.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for assessing the impact of this compound on non-target organisms.
Fish Acute Toxicity Test (Based on OECD 203)
-
Objective: To determine the median lethal concentration (LC50) of this compound in fish.
-
Test Organism: Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Methodology:
-
Acclimation: Fish are acclimated to laboratory conditions for at least 12 days.
-
Test Solutions: A series of at least five concentrations of this compound are prepared in dechlorinated tap water, along with a control group (dechlorinated water only).
-
Exposure: Fish are exposed to the test solutions for 96 hours in a semi-static or flow-through system.
-
Observations: Mortalities and any abnormal behavioral or morphological changes are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The 96-hour LC50 value and its 95% confidence limits are calculated using probit analysis or another appropriate statistical method.
-
Daphnia magna Acute Immobilization Test (Based on OECD 202)
-
Objective: To determine the concentration of this compound that causes immobilization in 50% of the Daphnia magna population (EC50).
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Methodology:
-
Test Solutions: A range of this compound concentrations are prepared in a suitable medium.
-
Exposure: Neonates are exposed to the test solutions for 48 hours under static conditions.
-
Observations: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.
-
Data Analysis: The 48-hour EC50 is calculated.
-
Algal Growth Inhibition Test (Based on OECD 201)
-
Objective: To determine the effect of this compound on the growth of a freshwater green alga.
-
Test Organism: Pseudokirchneriella subcapitata or other suitable algal species.
-
Methodology:
-
Culture Preparation: An exponentially growing algal culture is prepared.
-
Test Solutions: A series of this compound concentrations are prepared in a nutrient-rich medium.
-
Exposure: The algal culture is inoculated into the test solutions and incubated for 72 hours under continuous light and controlled temperature.
-
Growth Measurement: Algal growth (cell density or biomass) is measured at 24, 48, and 72 hours.
-
Data Analysis: The 72-hour EC50 (concentration causing 50% growth inhibition) is determined.
-
Assessment of Oxidative Stress Biomarkers
-
Objective: To quantify the induction of oxidative stress in non-target organisms exposed to this compound.
-
Sample Preparation: Tissues (e.g., gills, hepatopancreas of crayfish) are homogenized in an appropriate buffer.
-
Assays:
-
Lipid Peroxidation: Measured by the thiobarbituric acid reactive substances (TBARS) assay, which quantifies malondialdehyde (MDA), a product of lipid peroxidation.
-
Antioxidant Enzyme Activities:
-
Superoxide Dismutase (SOD): Assayed by its ability to inhibit the photoreduction of nitroblue tetrazolium (NBT).
-
Catalase (CAT): Measured by monitoring the decomposition of hydrogen peroxide (H2O2).
-
Glutathione S-transferase (GST): Assayed using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.
-
-
Reduced Glutathione (GSH): Quantified using Ellman's reagent (DTNB).
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on the cell cycle distribution of a cell line.
-
Cell Line: Human liver carcinoma (HepG2) cells.
-
Methodology:
-
Cell Culture and Exposure: HepG2 cells are cultured and exposed to various concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).
-
Cell Staining: Cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.
-
Conclusion
The available evidence strongly suggests that this compound poses a risk to non-target organisms through the induction of oxidative stress and disruption of the cell cycle. While significant progress has been made in understanding these mechanisms, further research is needed to fully elucidate the specific molecular targets and signaling pathways involved. In particular, more quantitative toxicity data for this compound across a broader range of species is crucial for accurate environmental risk assessment. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for future investigations into the ecotoxicological effects of this prevalent herbicide metabolite.
References
- 1. Exposure of the alga Pseudokirchneriella subcapitata to environmentally relevant concentrations of the herbicide metolachlor: Impact on the redox homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic toxicity of this compound on growth, ontogenetic development, antioxidant biomarkers and histopathology of early life stages of marbled crayfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of metolachlor action due to alterations in cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Metolachlor OA: An In-Depth Review of its Environmental Fate
For Researchers, Scientists, and Drug Development Professionals
Metolachlor oxanilic acid (Metolachlor OA) is a major degradation product of the widely used chloroacetamide herbicide, S-metolachlor. As the parent compound undergoes transformation in the environment, understanding the persistence, mobility, and ultimate fate of its metabolites is critical for a comprehensive environmental risk assessment. This technical guide provides a detailed review of the environmental fate of this compound, summarizing key quantitative data, outlining experimental protocols for its analysis, and visualizing its formation and analytical workflow.
Degradation and Persistence
This compound is formed in the environment through the microbial degradation of metolachlor. This process involves the dechlorination of the parent molecule and subsequent addition of a functional group.[1][2] While metabolites are often less toxic than the parent compound, their persistence and potential for transport into water bodies are of significant environmental concern.[3]
The persistence of a compound in the environment is often expressed as its half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate. The half-life of this compound can vary significantly depending on environmental conditions such as soil type, temperature, and moisture content.
Table 1: Half-life (DT₅₀) of Metolachlor and this compound in Soil and Water
| Compound | Matrix | Conditions | Half-life (days) | Reference(s) |
| Metolachlor | Soil | Field | 15 - 132 | [4] |
| Metolachlor | Soil | Aerobic, Sandy Loam | 67 | [5] |
| Metolachlor | Soil | Anaerobic, Sandy Loam | 81 | [5] |
| Metolachlor | Soil | First-order kinetics | 21.66 | [6] |
| Metolachlor | Soil | Various | 37.9 - 49.5 | [7] |
| Metolachlor | Water | Aerobic | 47 | [5] |
| Metolachlor | Water | Anaerobic | 78 | [5] |
| Metolachlor | Water | Lake, Summer | 11 | [5] |
| Metolachlor | Water | Hydrolysis (pH 5-9) | >200 | [8] |
| This compound | Soil | Lab studies (normalized) | 12.2 - >1000 | [9] |
| This compound | Soil | Agricultural soils | Can persist for >4 years | [5] |
Sorption and Mobility
The mobility of this compound in the environment is largely governed by its sorption to soil and sediment particles. Sorption is quantified by the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). A lower Koc value generally indicates higher mobility and a greater potential to leach into groundwater.[10] The adsorption of metolachlor and its metabolites often follows the Freundlich isotherm model.
Table 2: Sorption Coefficients (Kd and Koc) for Metolachlor and this compound
| Compound | Soil Type/Matrix | Kd (L/kg) | Koc (L/kg) | Freundlich n | Reference(s) |
| Metolachlor | Various Soils | 0.36 - 1.18 (as Kƒ) | 200 (average) | <1 | [1][8] |
| Metolachlor | Various Soils | 0.54 - 0.61 | - | - | [11] |
| Metolachlor | Aerobic Soils | 1.23 - 5.85 | - | 0.69 - 0.91 | [12] |
| Metolachlor | Anaerobic Soils | 1.04 - 4.54 | - | 0.69 - 0.91 | [12] |
| This compound | - | - | 57 | - | [13] |
| This compound | Vegetated Filter Strip Soil | Lower than Metolachlor | - | - | [6] |
| This compound | Cultivated Soil | Lower than Metolachlor | - | - | [6] |
Formation Pathway of this compound
Metolachlor is transformed into this compound primarily through microbial action in the soil. The key transformation involves the replacement of the chlorine atom, followed by oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Metolachlor (Ref: CGA 24705) [sitem.herts.ac.uk]
- 3. Metolachlor and alachlor breakdown product formation patterns in aquatic field mesocosms [pubs.usgs.gov]
- 4. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adsorption and desorption of metolachlor and metolachlor metabolites in vegetated filter strip and cultivated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metolachlor oxanilic acid (Ref: CGA 51202) [sitem.herts.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Soil Aeration on the Environmental Fate of Pre-Emergent Herbicide Metolachlor [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Sorption of acetochlor, S-metolachlor, and atrazine in surface and subsurface soil horizons of Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of Metolachlor OA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolachlor OA, or metolachlor oxanilic acid, is a significant metabolite of the widely used herbicide metolachlor.[1][2] Its presence in environmental samples is a key indicator of the degradation of the parent compound. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data presentation to support research and development activities in environmental science and drug development.
Synthesis of this compound
While this compound is primarily formed through the metabolism of metolachlor in the environment, a laboratory synthesis is essential for producing analytical standards and conducting further toxicological studies. A plausible two-step synthetic pathway is proposed, starting from the readily available precursor, N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)amine.
Step 1: Synthesis of N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)amine
The synthesis of the intermediate amine can be achieved via reductive amination of 2-ethyl-6-methylaniline with methoxyacetone.[3]
Experimental Protocol:
-
Reaction Setup: To a solution of 2-ethyl-6-methylaniline (1 equivalent) in a suitable solvent such as methanol or toluene, add methoxyacetone (1.1 equivalents).
-
Imination: The mixture is stirred at room temperature to form the corresponding imine. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reduction: Once imine formation is complete, a hydrogenation catalyst (e.g., 5% Palladium on carbon) is added to the reaction mixture.
-
Hydrogenation: The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-5 bar) at a temperature ranging from 25 to 50°C.
-
Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)amine, which can be purified by distillation or chromatography if necessary.
Step 2: Synthesis of this compound
The final step involves the reaction of the synthesized amine with an oxalylating agent, such as diethyl oxalate, followed by hydrolysis.
Experimental Protocol:
-
Acylation: The N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)amine (1 equivalent) is dissolved in an aprotic solvent like dichloromethane or tetrahydrofuran. Diethyl oxalate (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) are added. The reaction is stirred at room temperature until completion, monitored by TLC.
-
Work-up and Ester Isolation: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent evaporated to yield the crude oxalamic ester.
-
Hydrolysis: The crude ester is dissolved in a mixture of ethanol and water containing a base (e.g., sodium hydroxide, 2 equivalents). The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).
-
Purification: After cooling, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Characterization of this compound
A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are typically employed.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₁NO₄ | [2] |
| Molecular Weight | 279.33 g/mol | [2] |
| CAS Number | 152019-73-3 | [1][2] |
| Appearance | White to off-white solid | |
| IUPAC Name | 2-[N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)carbamoyl]formic acid | [2] |
Spectroscopic and Chromatographic Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~6.9-7.3 | m | 3H | Aromatic protons |
| ~4.0-4.5 | m | 1H | -CH(CH₃)- |
| ~3.5-3.8 | m | 2H | -CH₂-O- |
| ~3.3 | s | 3H | -OCH₃ |
| ~2.5-2.8 | q | 2H | -CH₂-CH₃ |
| ~2.2 | s | 3H | Ar-CH₃ |
| ~1.1-1.3 | t | 3H | -CH₂-CH₃ |
| ~1.0-1.2 | d | 3H | -CH(CH₃)- |
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | C=O (amide) |
| ~160-165 | C=O (acid) |
| ~125-145 | Aromatic carbons |
| ~70-80 | -CH₂-O- |
| ~55-60 | -OCH₃ |
| ~50-55 | -CH(CH₃)- |
| ~20-25 | -CH₂-CH₃ |
| ~15-20 | Ar-CH₃ |
| ~10-15 | -CH₂-CH₃, -CH(CH₃)- |
2. Infrared (IR) Spectroscopy
The IR spectrum helps identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| 2970-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (carboxylic acid) |
| ~1650 | Strong | C=O stretch (amide) |
| 1600, 1470 | Medium | C=C stretch (aromatic) |
| ~1100 | Strong | C-O stretch (ether) |
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. When analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) in negative ion mode, this compound typically shows a deprotonated molecule [M-H]⁻ at an m/z of approximately 278.
LC-MS/MS Experimental Protocol:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is often used for quantification, monitoring the transition from the precursor ion (m/z 278) to specific product ions.
-
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route offers a practical approach for obtaining this important metabolite for research purposes. The comprehensive characterization data and protocols serve as a valuable resource for scientists and professionals in ensuring the accurate identification and quantification of this compound in various matrices.
References
occurrence of Metolachlor OA in groundwater sources
An In-depth Technical Guide on the Occurrence of Metolachlor Oxanilic Acid (OA) in Groundwater Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolachlor is a widely used pre-emergent chloroacetanilide herbicide for controlling annual grasses and some broadleaf weeds in various agricultural crops, including corn, soybeans, and sorghum.[1][2][3] Due to its extensive use, metolachlor and its degradation products are of significant environmental interest. This technical guide focuses on metolachlor oxanilic acid (Metolachlor OA or MOXA), a major and frequently detected degradate of metolachlor in groundwater.[4][5][6][7] Understanding the occurrence, analytical methodologies, and environmental fate of this compound is crucial for assessing water quality and potential human exposure.
Metolachlor itself is moderately persistent in soil, with its degradation occurring primarily through microbial metabolism.[5][6] This process leads to the formation of several metabolites, with metolachlor ethanesulfonic acid (MESA) and this compound being the most prominent.[6][8] These degradates are generally more water-soluble and mobile than the parent compound, which contributes to their potential to leach into groundwater.[6][8]
Occurrence of this compound in Groundwater
Numerous studies have documented the widespread presence of this compound in groundwater, often at concentrations exceeding that of the parent metolachlor.[7][9][10] The following table summarizes quantitative data from various monitoring programs and research studies, providing an overview of this compound concentrations in groundwater sources.
Table 1: Quantitative Data on this compound Concentrations in Groundwater
| Location/Study | Year(s) of Sampling | Number of Wells/Samples | Detection Frequency (%) | Concentration Range (µg/L) | Maximum Concentration (µg/L) | Median Concentration of Detections (µg/L) | Reference(s) |
| Iowa, USA (Statewide Sampling) | Not Specified | Not Specified | Detected nearly 3x as frequently as metolachlor | Not Specified | Not Specified | Not Specified | [9] |
| California, USA | 2001-2015 | 62 (wells with detections) | Not Specified | 0.05 - 20.2 | 20.2 | Not Specified | [4][5][11] |
| Minnesota, USA (Monitoring Wells) | 2016 | Not Specified | 39 | Not Specified | 6.73 | Not Specified | [12] |
| Minnesota, USA (Community Public Water Supply Wells) | 2015 | 108 | 33.3 (36 of 108) | Not Specified | 0.996 | Not Specified | [12] |
| Suffolk County, New York, USA | 1998 | 50 | Not Specified | 1.14 - 13.5 | 13.5 | Not Specified | [6] |
| California, USA (Ground Water Protection List Monitoring) | Not Specified | 67 | 18 | 0.05 - 0.53 | 0.53 | Not Specified | [10] |
Environmental Fate and Transport of this compound
The journey of this compound into groundwater begins with the application of its parent compound, metolachlor, to agricultural fields. The following diagram illustrates the key pathways from application to groundwater contamination.
Metolachlor applied to the soil undergoes microbial degradation, leading to the formation of this compound and MESA.[6] These degradates are more mobile and less likely to adsorb to soil particles compared to metolachlor, facilitating their transport through the soil profile with infiltrating water, eventually reaching groundwater aquifers.[6][8]
Experimental Protocols for Analysis of this compound in Groundwater
The standard analytical approach for the determination of this compound in groundwater involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15][16][17][18]
Sample Collection and Preservation
-
Collection: Collect water samples in amber glass bottles to prevent photodegradation.
-
Preservation: Store samples at approximately 4°C and analyze as soon as possible.
Solid-Phase Extraction (SPE)
This step is for the extraction and pre-concentration of this compound from the water sample.
-
Cartridge Conditioning: Condition a C18 or Oasis HLB SPE cartridge with methanol followed by deionized water.[13][17]
-
Sample Loading: Pass a known volume of the water sample (e.g., 50 mL) through the conditioned SPE cartridge.[13][17]
-
Washing: Wash the cartridge with deionized water to remove any interfering substances.[17]
-
Elution: Elute the retained analytes from the cartridge using a suitable solvent, typically methanol.[13][17]
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a specific volume of a mobile phase-compatible solution (e.g., 10/90 acetonitrile/water).[13][16]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a suitable column (e.g., C18) to separate this compound from other compounds. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate is commonly used.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. This compound is typically analyzed in negative ion mode using electrospray ionization (ESI).[13][16] Specific precursor-to-product ion transitions are monitored for quantification and confirmation.
The following diagram outlines the general experimental workflow for the analysis of this compound in groundwater.
Conclusion
This compound is a significant and widespread contaminant in groundwater resulting from the agricultural use of metolachlor. Its higher mobility and persistence compared to the parent compound make it a key indicator of pesticide impact on water resources. The analytical methods involving SPE and LC-MS/MS provide sensitive and reliable quantification of this compound, enabling accurate monitoring and risk assessment. Continued research and monitoring are essential for understanding the long-term trends of this compound in groundwater and for developing strategies to mitigate its occurrence.
References
- 1. Environmental fate of S-Metolachlor - A Review - Advances in Weed Science [awsjournal.org]
- 2. USGS WRIR 98-4245: Distribution of Major Herbicides in Ground Water of the U.S. [water.usgs.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. Public Health Concentrations for Metolachlor and Metolachlor Degradates Ethanesulfonic Acid and Oxanilic Acid in Groundwater - OEHHA [oehha.ca.gov]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. epa.gov [epa.gov]
- 7. water.usgs.gov [water.usgs.gov]
- 8. researchgate.net [researchgate.net]
- 9. water.usgs.gov [water.usgs.gov]
- 10. cdpr.ca.gov [cdpr.ca.gov]
- 11. cdpr.ca.gov [cdpr.ca.gov]
- 12. health.state.mn.us [health.state.mn.us]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cdmf.org.br [cdmf.org.br]
- 15. Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdpr.ca.gov [cdpr.ca.gov]
- 18. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
The Bioavailability of Metolachlor OA in Soil Ecosystems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Metolachlor, a widely used pre-emergent herbicide, undergoes transformation in the soil, leading to the formation of metabolites such as Metolachlor oxanilic acid (OA). The bioavailability of Metolachlor OA in soil ecosystems is a critical factor influencing its potential for leaching into groundwater, uptake by non-target organisms, and overall environmental fate. This technical guide provides a comprehensive overview of the key factors governing the bioavailability of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Factors Influencing Bioavailability
The bioavailability of Metolachlor and its metabolites in soil is a complex interplay of various physicochemical and biological factors. Sorption to soil particles is a primary determinant, controlling the concentration of the compound in the soil solution and thus its availability for transport, degradation, and uptake.[1]
Soil Properties
Key soil properties that significantly influence the sorption and, consequently, the bioavailability of Metolachlor and its metabolites include:
-
Organic Matter (OM): Soil organic matter is a dominant factor, with a positive correlation to the sorption of Metolachlor.[2] Higher organic matter content generally leads to increased sorption and reduced bioavailability.[1] However, increased organic matter can also enhance microbial biomass and activity, potentially leading to shorter half-lives.[1]
-
Clay Content: The clay content of soil also positively correlates with S-metolachlor sorption.[1] Soils with higher clay content tend to exhibit greater sorption and may show hysteresis, where the herbicide is more strongly retained and less easily desorbed.[1]
-
Soil pH: While not as dominant as organic matter, soil pH can influence the chemical form of the herbicide and its interaction with soil colloids.
-
Soil Aeration: Anaerobic or saturated soil conditions can significantly impact the fate of Metolachlor. Anaerobic conditions have been shown to reduce the adsorption of Metolachlor, thereby increasing its bioavailability and promoting its degradation and mineralization.[3][4] Saturated soils can lead to a greater amount of dissolved Metolachlor, resulting in faster degradation.[1]
Environmental Conditions
-
Temperature: Temperature affects the rate of microbial degradation. Higher temperatures generally lead to a shorter half-life for Metolachlor.[1][5] For instance, the half-life of S-metolachlor was found to decrease from 64.8 days at 10°C to 23.7 days at 35°C.[5]
-
Moisture: Soil moisture content plays a crucial role. Increased moisture can enhance volatilization and degradation.[1] In saturated soils, the half-life of metolachlor was observed to decrease from 81 days in unsaturated conditions to 50 days.[1]
Quantitative Data on Metolachlor Fate in Soil
The following tables summarize key quantitative data related to the sorption and degradation of Metolachlor in soil, which directly impact the bioavailability of its metabolites like this compound.
Table 1: Sorption Coefficients of Metolachlor in Different Soils
| Soil Type | Organic Matter (%) | Clay Content (%) | Adsorption Coefficient (Kf) (μg1-nmLng-1) | Reference |
| Various | 2.27 - 4.4 | 12.8 - 26.8 | 0.36 - 1.18 | [2] |
| Not Specified | 1.2 | Not Specified | 1.08 L kg-1 (Kd) | [6] |
| Not Specified | 9.32 | Not Specified | 9.32 L kg-1 (Kd) | [6] |
Table 2: Half-life (DT50) of Metolachlor in Soil under Various Conditions
| Soil Condition | Half-life (DT50) (days) | Reference |
| General Range | 2.5 - 289 | [1] |
| First-order kinetics | 37.9 - 49.5 | [2] |
| Saturated Soil | 50 | [1] |
| Unsaturated Soil | 81 | [1] |
| Aerobic Environment | 117 - 154 | [3] |
| Anaerobic Environment | 65 - 79 | [3] |
| Temperature: 10°C | 64.8 | [5] |
| Temperature: 35°C | 23.7 | [5] |
| Bioelectrochemical Remediation | 3 (from 21) | [7] |
Table 3: Influence of Biochar Amendment on Metolachlor Sorption
| Amendment | Fold Increase in Apparent Sorption Coefficient (Kd-app) | Reference |
| Unamended Soil | 1.2 | [8][9] |
| Wood Biochar (fresh) | 2.0 | [8][9] |
| Wood Biochar (5-year aged) | 1.4 | [8][9] |
| Macadamia Nut Shell Biochar (fresh) | 2.4 | [8][9] |
| Macadamia Nut Shell Biochar (1-year aged) | 2.5 | [8][9] |
Experimental Protocols
Determination of Sorption Coefficients (Batch Equilibrating Method)
This method is widely used to determine the sorption characteristics of compounds like Metolachlor in soil.
-
Soil Preparation: Air-dry and sieve soil samples to a uniform size (e.g., <2 mm).
-
Solution Preparation: Prepare a stock solution of Metolachlor in a background electrolyte solution (e.g., 0.01 M CaCl2) to maintain a constant ionic strength. Create a series of working solutions with varying concentrations.
-
Equilibration: Add a known mass of soil to each working solution in a centrifuge tube. Shake the tubes for a predetermined time (e.g., 24 hours) at a constant temperature to reach equilibrium.
-
Separation: Centrifuge the tubes to separate the soil from the solution.
-
Analysis: Analyze the concentration of Metolachlor remaining in the supernatant using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).[10][11]
-
Calculation: The amount of Metolachlor sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The sorption data is then fitted to isotherms like the Freundlich or Langmuir models to determine the sorption coefficients (Kf or Kd).
Determination of Degradation Kinetics
This protocol outlines the steps to assess the degradation rate and half-life of Metolachlor in soil.
-
Soil Treatment: Treat a known mass of soil with a specific concentration of Metolachlor. Ensure uniform distribution.
-
Incubation: Incubate the treated soil samples under controlled conditions of temperature and moisture.
-
Sampling: At regular time intervals, collect subsamples of the soil.
-
Extraction: Extract Metolachlor and its metabolites from the soil samples using a suitable solvent mixture (e.g., 70% methanol/water with 1% ammonium hydroxide).[10]
-
Analysis: Quantify the concentration of the parent compound and its metabolites in the extracts using LC/MS/MS.[10][11]
-
Data Analysis: Plot the concentration of Metolachlor remaining over time. Fit the data to a kinetic model, typically first-order kinetics (Ct = C0e-kt), to calculate the degradation rate constant (k) and the half-life (DT50 = ln(2)/k).[3]
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate important pathways and workflows related to the bioavailability of this compound.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The metolachlor degradation kinetics and bacterial community evolution in the soil bioelectrochemical remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metolachlor Sorption and Degradation in Soil Amended with Fresh and Aged Biochars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Metolachlor Oxanilic Acid: A Biomarker for Herbicide Contamination
An In-depth Technical Guide for Researchers and Drug Development Professionals
Metolachlor, a widely used chloroacetanilide herbicide, and its S-enantiomer, S-metolachlor, are frequently detected in environmental samples due to their extensive use in agriculture for the control of grassy and broadleaf weeds.[1][2][3] The presence of metolachlor and its degradation products in soil and water has raised concerns about potential environmental and human health impacts.[2] Among its various metabolites, Metolachlor oxanilic acid (Metolachlor OA) has emerged as a key biomarker for monitoring herbicide contamination in various matrices. This technical guide provides a comprehensive overview of this compound as a biomarker, including quantitative data, detailed experimental protocols, and metabolic pathways.
Quantitative Data on this compound
The monitoring of this compound is crucial for assessing the extent of environmental contamination by the parent herbicide. The following tables summarize quantitative data from various studies, highlighting the concentrations of this compound detected in different environmental samples and its toxicological effects on aquatic organisms.
Table 1: Detection of Metolachlor and its Metabolites in Water Samples
| Location | Sample Type | Compound | Concentration Range (µg/L) | Reference |
| Reynold's Creek, Ontario | Surface Water | Metolachlor | Up to 77 | [4] |
| Sydenham River, Ontario | Surface Water | Metolachlor | Up to 117 | [4] |
| California | Well Water | Metolachlor ESA and OXA | 0.05 to 20.2 ppb (µg/L) | [5] |
Table 2: Toxicological Effects of this compound on Aquatic Organisms
| Organism | Exposure Duration | Concentration (µg/L) | Observed Effects | Reference |
| Marbled Crayfish (Procambarus virginalis) | 45 days | 4.2 | Significantly lower growth; decreased superoxide dismutase, catalase, and glutathione s-transferase activity. | [6][7] |
| Marbled Crayfish (Procambarus virginalis) | 45 days | 42 and 420 | Delayed ontogenetic development; lower reduced glutathione level and lipid peroxidation; alteration of hepatopancreas and gills. | [6][7] |
| Crayfish | Prolonged | 0.42 | Changes in behavior, haemolymph parameters, and oxidative stress biomarkers; histopathological tissue damage. | [4] |
Metabolic Pathway of Metolachlor to this compound
The biotransformation of metolachlor in organisms is a critical process that leads to the formation of various metabolites, including this compound. This process typically involves two main phases of detoxification. Phase I reactions, primarily mediated by cytochrome P450 monooxygenases (P450s), introduce or expose functional groups. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glutathione, facilitated by glutathione S-transferases (GSTs).[8][9]
In the case of S-metolachlor, metabolism in some plants involves an initial O-demethylation reaction catalyzed by P450s, followed by conjugation with glutathione.[8][9][10] The formation of this compound is a result of these metabolic transformations.
Experimental Protocols for this compound Analysis
The accurate detection and quantification of this compound in environmental and biological samples are essential for its use as a biomarker. The following section details a common analytical methodology based on solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13]
Principle
A known volume of a water sample is passed through a solid-phase extraction (SPE) cartridge, which retains the analytes of interest. The analytes are then eluted with an organic solvent, concentrated, and analyzed by LC-MS/MS.[11][12][13]
Apparatus and Equipment
-
Balance (analytical)
-
Solid Phase Extraction (SPE) Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Liquid Chromatography system with autosampler and column oven
-
Tandem Mass Spectrometer (MS/MS)
Reagents and Supplies
-
This compound analytical standard[14]
-
Methanol (nanograde or equivalent)
-
Water (MS grade)
-
Formic acid (HPLC grade)
-
Ammonium formate
Sample Preparation and Extraction Workflow
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ecojustice.ca [ecojustice.ca]
- 5. cdpr.ca.gov [cdpr.ca.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chronic toxicity of this compound on growth, ontogenetic development, antioxidant biomarkers and histopathology of early life stages of marbled crayfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdpr.ca.gov [cdpr.ca.gov]
- 12. cdpr.ca.gov [cdpr.ca.gov]
- 13. cdpr.ca.gov [cdpr.ca.gov]
- 14. 异丙甲草胺 草酸盐 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: Analysis of Metolachlor Oxanilic Acid (OA) in Water Samples by SPE and LC-MS/MS
Introduction
Metolachlor is a widely used chloroacetanilide herbicide for controlling broadleaf weeds and annual grasses in various crops. Its degradation in the environment leads to the formation of more mobile and persistent metabolites, including metolachlor oxanilic acid (OA). Due to their potential to contaminate ground and surface water, regulatory bodies and environmental monitoring programs require sensitive and reliable analytical methods for their detection. This application note details a robust method for the quantitative analysis of Metolachlor OA in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An alternative "dilute-and-shoot" method for high-concentration samples is also discussed.
Data Presentation
The following tables summarize the quantitative performance data for the analytical methods described.
Table 1: Method Performance for this compound Analysis
| Parameter | Solid-Phase Extraction (SPE) | Dilute-and-Shoot |
| Limit of Quantification (LOQ) | 0.02 µg/L[1][2] | 2 µg/L[1][2] |
| Limit of Detection (LOD) | 0.125 ng (injected)[3] | Not specified |
| Recovery | 95-105% (at 0.10-100 ppb)[3] | 86-114%[1] |
| Precision (%RSD) | ≤ 20%[1] | ≤ 20%[1] |
| Sample Volume | 50 mL - 1 L[3][4][5] | 500 µL[6] |
Table 2: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC Column | Hypersil Gold 150x2.1mm, 3µm[4] |
| Mobile Phase A | Water with 0.01% Formic Acid[4] |
| Mobile Phase B | Acetonitrile with 0.01% Formic Acid[4] |
| Flow Rate | 0.3 mL/min[4] |
| Injection Volume | 20 µL[4] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[3] |
| Monitored Transition | Specific precursor/product ion pairs for this compound |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis
This protocol is suitable for detecting low concentrations of this compound in water samples.
1. Materials and Reagents
-
This compound analytical standard
-
Methanol (HPLC grade)[5]
-
Acetonitrile (HPLC grade)[3]
-
Formic acid (HPLC grade)[5]
-
Ultrapure water[4]
-
Solid-Phase Extraction Cartridges: Oasis HLB, 0.2 g, 6cc[5] or C-18[3]
-
SPE vacuum manifold[5]
-
Nitrogen evaporator[5]
2. Sample Preparation (SPE)
-
Cartridge Conditioning: Condition the SPE cartridge by passing 50 mL of methanol followed by 50 mL of ultrapure water through it.[4]
-
Sample Loading: Measure a 50 mL aliquot of the water sample and pass it through the conditioned SPE cartridge.[3][5] For larger volumes up to 1 L, the sample can be loaded at a flow rate of up to 50 mL/min.[4]
-
Cartridge Washing: Wash the cartridge with 50 mL of ultrapure water to remove interfering substances.[4]
-
Elution: Elute the retained analytes from the cartridge with 50 mL of methanol.[4] An alternative elution solvent is 80/20 methanol/water (v/v).[3]
-
Concentration and Reconstitution: Evaporate the eluate to approximately 0.4 mL at 45°C under a gentle stream of nitrogen.[5] Reconstitute the residue to a final volume of 1.0 mL with 1:1 methanol:water or 10/90 acetonitrile/water (v/v).[3][5][7]
3. LC-MS/MS Analysis
-
Instrument Setup: Configure the LC-MS/MS system with the parameters outlined in Table 2.
-
Calibration: Prepare a series of calibration standards by serially diluting a stock solution of this compound. The calibration curve should bracket the expected sample concentrations.
-
Sample Analysis: Inject the reconstituted sample extract into the LC-MS/MS system. The analysis for this compound is performed in negative ion mode.[3]
Protocol 2: Dilute-and-Shoot Analysis
This protocol is a rapid screening method for water samples expected to contain high concentrations of this compound.[1][6]
1. Materials and Reagents
-
Same as Protocol 1.
2. Sample Preparation
-
Filter a small portion of the water sample through a 0.45 µm filter.
-
Transfer 500 µL of the filtered sample to a glass tube.[6]
-
Dilute the sample to 1 mL with the initial mobile phase composition (e.g., 1:1 v/v).[6]
3. LC-MS/MS Analysis
-
Instrument Setup and Calibration: Use the same instrumental setup and calibration procedure as described in Protocol 1.
-
Sample Analysis: Inject 10 µL of the diluted sample into the LC-MS/MS system.[6]
Mandatory Visualization
Caption: Workflow for this compound analysis in water.
References
- 1. Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. affinisep.com [affinisep.com]
- 5. cdpr.ca.gov [cdpr.ca.gov]
- 6. cdmf.org.br [cdmf.org.br]
- 7. cdpr.ca.gov [cdpr.ca.gov]
Application Note: Quantitative Analysis of Metolachlor OA in Water Samples by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Metolachlor oxanilic acid (Metolachlor OA), a primary metabolite of the S-metolachlor herbicide, in various water matrices. The protocol employs Solid Phase Extraction (SPE) for sample concentration and cleanup, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The described method achieves a low limit of quantification, demonstrating high accuracy and precision, making it suitable for environmental monitoring and regulatory compliance testing.
Introduction
Metolachlor is a widely used herbicide for controlling broadleaf weeds and annual grasses in crops such as corn, soybeans, and sorghum. Its degradation in the environment leads to the formation of several metabolites, with Metolachlor oxanilic acid (this compound) being one of the most frequently detected in water resources.[1] Due to its persistence and potential for mobility in soil and water, monitoring the concentration of this compound is crucial for assessing water quality and understanding the environmental fate of the parent herbicide.
This document provides a comprehensive protocol for the extraction, separation, and quantification of this compound in water samples using LC-MS/MS. The method is validated to ensure reliability, sensitivity, and accuracy, meeting the typical requirements for trace-level analysis in environmental samples.
Materials and Reagents
-
Standards: this compound analytical standard (≥98% purity), this compound-d6 (or other suitable isotopically labeled internal standard).
-
Solvents: HPLC-grade or MS-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid (≥98%), ammonium formate.
-
Gases: High-purity nitrogen.
-
Consumables:
-
Solid Phase Extraction (SPE) Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or C18, 200 mg, 6 cc.
-
15 mL polypropylene centrifuge tubes.
-
Autosampler vials, caps, and septa.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.22 µm).
-
Instrumentation
-
Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
SPE Manifold: Vacuum manifold for processing SPE cartridges.
-
Evaporation System: Nitrogen evaporator with a water bath.
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve the this compound and this compound-d6 standards in methanol to prepare individual 100 µg/mL stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 methanol/water mixture.
-
Calibration Standards: A calibration curve is constructed using a minimum of five concentration levels. A typical range is 0.1 to 100 ng/mL. Prepare these standards in a 50:50 methanol/water mixture.
-
Internal Standard (IS) Spiking Solution: Prepare a working solution of this compound-d6 at a concentration of 50 ng/mL in 50:50 methanol/water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.5, 5, and 50 ng/mL) from a separate stock solution to ensure the accuracy and precision of the analysis.[2]
Sample Preparation: Solid Phase Extraction (SPE)
The overall workflow for sample preparation and analysis is depicted below.
Figure 1. Experimental workflow for this compound quantification.
Procedure:
-
Sample Collection: Collect water samples in clean glass bottles. If not analyzed immediately, store them at 4°C.
-
Fortification: For each 50 mL sample, add a precise volume of the internal standard spiking solution.
-
SPE Cartridge Conditioning: Condition the HLB or C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of MS-grade water. Do not allow the cartridge to dry.
-
Sample Loading: Load the 50 mL water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of 5% methanol in water to remove potential interferences. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the this compound and its internal standard from the cartridge using 10 mL of methanol into a 15 mL conical tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen in a water bath set to 40°C. Reconstitute the residue in 1.0 mL of 50:50 methanol/water, vortex thoroughly, and transfer to an autosampler vial for analysis.
Alternative "Dilute-and-Shoot" Method
For samples with expected high concentrations of this compound (>2 µg/L), a simpler "dilute-and-shoot" method can be employed. This involves filtering the water sample through a 0.22 µm filter, diluting it with the mobile phase (e.g., 1:1 v/v), and injecting it directly into the LC-MS/MS system.
LC-MS/MS Analysis
The instrumental parameters should be optimized for the specific system being used. Representative conditions are provided in the tables below.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase, 2.1 x 100 mm, 1.8 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B in 5 min, hold for 2 min, re-equilibrate |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 278.1 | 204.1 | 162.1 | 15 |
| This compound-d6 | 284.1 | 210.1 | 168.1 | 15 |
Note: The exact m/z values and collision energies should be optimized by infusing a standard solution of the analyte into the mass spectrometer.
Data and Results
The analytical method should be validated to demonstrate its performance. Key validation parameters are summarized below.[2][3][4]
Table 4: Method Validation Summary
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.995 | > 0.998 |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 0.05 µg/L (ppb) in water |
| Accuracy (Recovery) | 70 - 120% | 92 - 108% |
| Precision (RSD) | ≤ 20% | < 15% |
| Matrix Effect | 80 - 120% | Within acceptable limits |
Conclusion
The LC-MS/MS method presented provides a reliable, sensitive, and accurate tool for the quantification of this compound in water samples. The use of Solid Phase Extraction allows for effective sample cleanup and concentration, enabling detection at environmentally relevant levels. This protocol is well-suited for routine analysis in environmental laboratories and for research purposes focused on the fate and transport of herbicides.
References
- 1. This compound | C15H21NO4 | CID 15842092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction for Metolachlor Oxanilic Acid from Soil
Abstract
This application note provides a detailed protocol for the extraction and purification of Metolachlor oxanilic acid (OA), a primary metabolite of the herbicide Metolachlor, from soil samples using solid-phase extraction (SPE). The described methodology is intended for researchers, scientists, and professionals in environmental science and analytical chemistry. This document outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample preparation, SPE cleanup, and subsequent analysis. The protocol is designed to deliver reliable and reproducible results for the quantification of Metolachlor OA in complex soil matrices.
Introduction
Metolachlor is a widely used herbicide for the control of broadleaf weeds and annual grasses in various agricultural crops. Following its application, Metolachlor degrades in the soil into several metabolites, with Metolachlor oxanilic acid (OA) and Metolachlor ethanesulfonic acid (ESA) being the most significant. Due to their persistence and potential for groundwater contamination, the accurate determination of these metabolites in soil is crucial for environmental monitoring and risk assessment. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively isolates and concentrates analytes from complex matrices like soil, thereby improving the accuracy and sensitivity of subsequent analytical measurements, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol
This protocol is a compilation and adaptation of established methods for the extraction of Metolachlor and its acidic metabolites from soil.[1][2]
1. Materials and Reagents
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid, Ammonium hydroxide.
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced), 200 mg, 6 cc, or equivalent C18 cartridges.[3]
-
Chemicals: Analytical standard of this compound.
-
Labware: Centrifuge tubes (50 mL), volumetric flasks, pipettes, syringe filters (0.45 µm), conical test tubes (15 mL).
2. Instrumentation
-
Extraction: Orbital shaker or microwave-assisted extractor (MAE).
-
Evaporation: Nitrogen evaporator.
-
Analysis: High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).
3. Sample Preparation and Extraction
Two primary extraction methods are presented: a traditional shaker method and a microwave-assisted extraction for potentially improved efficiency.
3.1. Orbital Shaker Extraction
-
Weigh 10 ± 0.1 g of homogenized soil sample into a 50 mL plastic centrifuge tube.[4]
-
Add 75 mL of extraction solvent (70% methanol in water with 1% ammonium hydroxide).[4]
-
Place the tube on an orbital shaker and agitate at high speed for 30 minutes at room temperature.[4]
-
Centrifuge the sample to separate the soil particles from the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The filtered extract is now ready for the SPE procedure.
3.2. Microwave-Assisted Extraction (MAE)
-
Weigh 10 g of air-dried and sieved soil into a microwave extraction vessel.
-
Perform the microwave-assisted extraction at 100°C for 20 minutes.[1][2]
-
Allow the vessel to cool, and then filter the extract.
-
The filtered extract is now ready for the SPE procedure.
4. Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Pre-condition the Oasis HLB SPE cartridge by passing 10 mL of methanol followed by 20 mL of HPLC grade water. Ensure the cartridge does not go dry.[3]
-
Sample Loading: Acidify the soil extract and load it onto the conditioned SPE cartridge.
-
Washing:
-
Drying: Apply a vacuum for approximately 5 minutes to dry the SPE cartridge.
-
Elution: Elute the this compound from the cartridge with 10 mL of methanol containing 0.1% ammonium hydroxide into a 15 mL conical test tube.[4]
-
Concentration and Reconstitution:
-
Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.
Quantitative Data
The following table summarizes typical performance data for the analysis of Metolachlor and its metabolites in soil, which can be expected for this compound with the described protocol.
| Parameter | Value | Reference |
| Average Recovery | > 71% | [2] |
| Limit of Quantification (LOQ) | 10 - 50 µg/kg | [2] |
| Limit of Detection (LOD) | 5 - 10 µg/kg | [2] |
| Relative Standard Deviation (RSD) | < 10% | [2] |
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of this compound from soil.
Conclusion
The solid-phase extraction protocol detailed in this application note provides a reliable and efficient method for the isolation and concentration of this compound from soil samples. The use of Oasis HLB or similar C18 cartridges, combined with a well-defined extraction and elution procedure, allows for high recovery and low limits of detection, making it suitable for routine environmental analysis. The subsequent quantification by LC-MS/MS ensures high selectivity and sensitivity for accurate measurement of this compound residues in soil.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of alachlor, metolachlor, and their acidic metabolites in soils by microwave-assisted extraction (MAE) combined with solid phase extraction (SPE) coupled with GC-MS and HPLC-UV analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. epa.gov [epa.gov]
Application Notes and Protocols for the Analysis of Metolachlor OA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolachlor is a widely used herbicide, and the analysis of its degradation products, such as Metolachlor oxanilic acid (Metolachlor OA), is crucial for environmental monitoring and food safety assessment. Accurate and reliable quantification of this compound requires robust sample preparation techniques to isolate the analyte from complex matrices. This document provides detailed application notes and protocols for the preparation of various sample types for this compound analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Water Sample Preparation
The analysis of this compound in water samples is essential for monitoring environmental contamination. Two primary methods are commonly employed: a rapid "dilute-and-shoot" approach for high-concentration samples and a more sensitive Solid-Phase Extraction (SPE) method for trace-level analysis.[1][2]
Dilute-and-Shoot Method
This method is a straightforward and high-throughput technique suitable for screening or for samples expected to contain high concentrations of this compound.[1]
-
Sample Filtration: Homogenize the collected water sample. Filter a small volume of the sample through a 0.45 µm cellulose acetate or similar syringe filter to remove particulate matter.
-
Dilution: Transfer a precise volume (e.g., 500 µL) of the filtered sample into a clean vial. Dilute the sample with an equal volume of the initial mobile phase used for the LC-MS/MS analysis. The dilution factor can be adjusted based on the expected concentration range.
-
Vortexing: Vortex the vial for 30 seconds to ensure thorough mixing.
-
Analysis: Transfer the diluted sample to an autosampler vial for injection into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Method
SPE is a highly effective technique for the pre-concentration and purification of this compound from water samples, enabling the detection of low-level contamination.[3] Oasis HLB and C18 are commonly used sorbents for this purpose.
-
Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Wash the cartridge with 10 mL of deionized water to remove any co-eluting interfering substances.
-
Apply a vacuum for approximately 5 minutes to dry the sorbent.[3]
-
-
Elution:
-
Elute the retained this compound from the cartridge with 10 mL of methanol into a collection tube.[3]
-
-
Concentration and Reconstitution:
-
Analysis:
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data for Water Analysis
| Method | Analyte | Matrix | LOQ | Recovery (%) | Reference |
| Dilute-and-Shoot | S-Metolachlor & Metolachlor-OA | Runoff Water | 2 µg/L | 86-114 | [2] |
| SPE | S-Metolachlor & Metolachlor-OA | Runoff Water | 0.02 µg/L | 86-114 | [2] |
| SPE (C18) | Metolachlor & Metabolites | Ground/Surface Water | 0.10 ppb | 95-105 | [4] |
Soil and Sediment Sample Preparation
The analysis of this compound in soil and sediment is critical for understanding its environmental fate. Microwave-Assisted Extraction (MAE) is an efficient method for extracting this analyte from solid matrices.
Microwave-Assisted Extraction (MAE) Method
MAE utilizes microwave energy to heat the extraction solvent, accelerating the extraction process and improving efficiency.
-
Sample Preparation:
-
Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 5 g of the homogenized sample into a microwave extraction vessel.
-
-
Extraction:
-
Add 35 mL of an acetone:hexane (3:2 v/v) mixture to the vessel.
-
Spike with an appropriate internal standard if necessary.
-
Seal the vessel and place it in the microwave extractor.
-
Microwave program: Ramp to 120°C and hold for 20 minutes at a pressure of 80 psi and 60% microwave power.
-
-
Post-Extraction:
-
Allow the vessel to cool to room temperature.
-
Filter the extract to remove solid particles.
-
The extract can be further cleaned up using SPE if required, following a similar procedure as described for water samples.
-
Evaporate the solvent and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Quantitative Data for Soil Analysis
| Method | Analyte | Matrix | LOD | LOQ | Recovery (%) | Reference |
| MAE-SPE | Metolachlor & Metabolites | Soil | 5-10 µg/kg | 10-50 µg/kg | >71 |
Food Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues, including this compound, in a variety of food matrices. The method involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[1][5]
QuEChERS Protocol (AOAC and EN 15662 versions)
-
Sample Homogenization:
-
Homogenize a representative portion of the food sample. For dry samples like grains, add a specific amount of water before homogenization to achieve a total water content suitable for extraction.[6]
-
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (with 1% acetic acid for the AOAC method).[1]
-
Add the appropriate QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 1 mL or 6 mL) to a d-SPE tube containing:
-
General purpose: Anhydrous MgSO₄ (to remove water) and Primary Secondary Amine (PSA) (to remove sugars, fatty acids, and organic acids).
-
For pigmented samples: Add Graphitized Carbon Black (GCB) to remove pigments like chlorophyll and carotenoids (use with caution as it may retain planar pesticides).
-
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rcf) for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant.
-
Acidify with formic acid to improve the stability of certain analytes if necessary.
-
The extract can be directly injected or diluted with mobile phase before LC-MS/MS analysis.
-
Quantitative Data for Food Analysis (General Pesticides)
| Method | Matrix | LOD | LOQ | Recovery (%) | Reference |
| QuEChERS | Fruits & Vegetables | - | 0.002-0.307 mg/g | 70-120 | [7] |
| QuEChERS | Orange Juice | 3.0-7.6 µg/L | 4.9-26 µg/L | 70-118 | [9] |
| QuEChERS | Cereal Grains | - | - | 70-120 | [8] |
Biological Sample Preparation (Animal Tissue and Urine)
The analysis of this compound in biological matrices is important for toxicological and exposure studies. The protocols often involve protein precipitation and/or liquid-liquid extraction followed by a cleanup step.
Animal Tissue (Muscle, Liver, Kidney) Protocol
This protocol is a general approach for the extraction of small molecules from animal tissues and can be adapted for this compound.[2][4][10][11]
-
Tissue Homogenization:
-
Weigh a portion of the frozen tissue (e.g., 100 mg).
-
Add stainless steel beads and a cold extraction solvent (e.g., 1:2 methanol/chloroform or 50% methanol:water) to the tissue in a 2 mL tube.[12]
-
Homogenize using a bead beater or similar equipment.
-
-
Extraction and Phase Separation:
-
Vortex the homogenate and sonicate in an ice bath.
-
Centrifuge at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
If using a biphasic solvent system, collect the appropriate layer (aqueous for polar analytes like this compound).
-
-
Cleanup and Concentration:
-
The supernatant can be further cleaned using SPE if necessary.
-
Evaporate the solvent in a vacuum centrifuge.
-
Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis.
-
Urine Sample Protocol
Urine samples can often be analyzed with minimal preparation, similar to the "dilute-and-shoot" method for water, or may require a hydrolysis step for conjugated metabolites. For direct analysis of this compound, a simple dilution is often sufficient.
-
Sample Preparation:
-
Centrifuge the urine sample to pellet any sediment.
-
Dilute an aliquot of the supernatant (e.g., 1:10) with deionized water or a suitable buffer.[10]
-
-
Analysis:
-
Inject the diluted sample directly into the LC-MS/MS system.
-
Quantitative Data for Biological Samples
Specific quantitative data for this compound in various biological tissues is limited in the literature. Method validation would be required for each specific matrix and analytical method. For urine, detection limits in the low µg/L range are achievable.[10]
Conclusion
The choice of sample preparation technique for this compound analysis is highly dependent on the sample matrix and the required sensitivity. For water samples, "dilute-and-shoot" offers a rapid screening method, while SPE provides lower detection limits. For soil and sediment, MAE is an effective extraction technique. The QuEChERS method is versatile and efficient for a wide range of food matrices, with modifications available for fatty and pigmented samples. For biological tissues, a combination of homogenization and extraction is necessary, while urine samples can often be analyzed with simple dilution. All methods should be validated for the specific matrix and analyte to ensure data quality and accuracy.
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. The importance of an efficient extraction protocol for the use of fish muscle cholinesterases as biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. labsertchemical.com [labsertchemical.com]
- 8. A multi-residue pesticide determination in fatty food commodities by modified QuEChERS approach and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction Protocol for untargeted LC-MS/MS - Animal tissues [protocols.io]
- 10. waters.com [waters.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
Application Note: Quantitative Analysis of Metolachlor Oxanilic Acid (OA) in Water by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Metolachlor Oxanilic Acid (Metolachlor OA), a primary degradation product of the widely used herbicide S-metolachlor. The protocol employs Solid Phase Extraction (SPE) for sample concentration and cleanup, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification. This method is suitable for researchers in environmental science, agriculture, and toxicology requiring precise measurement of this compound in aqueous matrices like groundwater and surface runoff. The described methodology provides a reliable framework for monitoring the environmental fate of metolachlor.
Introduction
Metolachlor is a pre-emergent chloroacetanilide herbicide used extensively in agriculture to control grassy and broadleaf weeds.[1] In the environment, particularly in soil and water, metolachlor degrades into more polar and mobile metabolites, including Metolachlor Ethanesulfonic Acid (ESA) and Metolachlor Oxanilic Acid (OA).[2][3] Due to its persistence and potential for groundwater contamination, monitoring the concentration of this compound is crucial for environmental risk assessment.[4][5] This document provides a detailed protocol for a quantitative assay of this compound in water samples using SPE and LC-MS/MS, a highly selective and sensitive analytical technique.[6][7]
Principle
The method involves two main stages: sample preparation and instrumental analysis. First, a water sample is passed through a solid phase extraction (SPE) cartridge. This compound is retained on the sorbent material while salts and other interfering substances are washed away. The analyte is then eluted with an organic solvent.[8] The eluate is concentrated and reconstituted in a suitable solvent for analysis.[6][8] Quantification is achieved by LC-MS/MS, which separates this compound from other components in the sample extract, followed by detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity and sensitivity for the target analyte.[6]
Metabolic Pathway of Metolachlor
Metolachlor undergoes microbial degradation in the environment to form several metabolites. The formation of this compound is a key pathway. Understanding this transformation is essential for interpreting monitoring data.
Materials and Reagents
-
Standards: this compound analytical standard (≥98% purity).
-
Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Water.
-
Reagents: Formic acid (LC-MS grade).
-
SPE Cartridges: Oasis HLB (0.2 g, 6 cc) or equivalent C18 cartridges.[6][8]
-
Labware: Volumetric flasks, autosampler vials, pipettes, 15 mL conical tubes.
-
Equipment: Solid Phase Extraction vacuum manifold, sample concentrator/evaporator (e.g., nitrogen evaporator), analytical balance, vortex mixer, pH meter.
-
Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Experimental Protocols
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol. Store at 4°C.[8]
-
Intermediate Stock Solution (1 µg/mL): Dilute the primary stock solution 1:100 with a 50:50 methanol:water mixture.
-
Calibration Standards (0.05 - 10 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate stock solution in a 50:50 methanol:water mixture.[9] A recommended concentration range is 0.05, 0.1, 0.5, 1, 5, and 10 ng/mL.
This protocol is adapted for a 50 mL water sample.[6][8]
-
Sample Collection: Collect water samples in clean glass bottles and store at 4°C until analysis.
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Pass the 50 mL water sample through the conditioned cartridge at a flow rate of 5-10 mL/minute.[8]
-
-
Washing:
-
Elution:
-
Elute the retained this compound from the cartridge by passing 10 mL of methanol.[8]
-
Collect the eluate in a 15 mL conical tube.
-
-
Concentration and Reconstitution:
The following are typical starting conditions and may require optimization for your specific instrument. This compound is analyzed in negative ion mode.[6][11]
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[9] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 90% B over 8 min, hold for 2 min, return to 10% B and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | To be determined by direct infusion of this compound standard. A common precursor ion is [M-H]⁻. |
Data Analysis and Quality Control
-
Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards. A quadratic curve fit with 1/x weighting is often used.[8][10]
-
Linearity: The coefficient of determination (R²) for the calibration curve should be ≥ 0.990.[8]
-
Quality Control: Analyze a method blank, a laboratory fortified blank (spike), and a duplicate sample with each batch of samples to monitor for contamination, accuracy, and precision.
Method Performance Characteristics
The performance of this method should be validated in your laboratory. The following table summarizes typical performance data from established methods.[6][7][12]
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.02 - 0.10 µg/L[6][7][12] |
| Linear Range | 0.05 - 100 µg/L |
| Accuracy (Recovery) | 85 - 115%[7][12] |
| Precision (RSD) | ≤ 20%[7][12] |
Experimental Workflow Diagram
The entire process from sample collection to final data analysis is summarized in the workflow diagram below.
Conclusion
The SPE LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in water samples. Adherence to the detailed protocols and quality control measures will ensure the generation of high-quality data suitable for environmental monitoring and research applications.
References
- 1. Biodegradation and mineralization of metolachlor and alachlor by Candida xestobii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. cdpr.ca.gov [cdpr.ca.gov]
- 9. cdpr.ca.gov [cdpr.ca.gov]
- 10. cdpr.ca.gov [cdpr.ca.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Testing of Metolachlor OA Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolachlor is a widely used herbicide for the control of annual grasses and broadleaf weeds in crops such as corn, soybeans, and sorghum.[1] Its metabolite, Metolachlor oxanilic acid (OA), is a key analyte in environmental monitoring and food safety analysis due to its potential to contaminate water sources and agricultural products.[2] Accurate quantification of Metolachlor OA is crucial for regulatory compliance and risk assessment. These application notes provide detailed protocols for the analysis of this compound in various matrices using certified reference standards.
Chemical Information:
| Property | Value |
| IUPAC Name | 2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoacetic acid[3] |
| CAS Number | 152019-73-3[3] |
| Molecular Formula | C15H21NO4[3] |
| Molecular Weight | 279.33 g/mol [3] |
| Purity | >95% (HPLC)[4] |
This compound Reference Standards
High-purity this compound reference standards are essential for accurate and reliable analytical measurements.[2] Several suppliers offer certified reference materials (CRMs) in various formats, including neat solids and solutions in acetonitrile.[2][5] It is recommended to use ISO 17034 accredited reference materials to ensure the quality and traceability of the standards.[2][3]
Storage and Stability:
-
Neat Standard: Store at +4°C.[4]
-
Standard Solutions: Store at 2-8°C in a tightly sealed container in a dry, well-ventilated place.[1] Solutions should be protected from heat, sparks, open flames, and direct sunlight.[1] Opened containers must be carefully resealed and kept upright.[1] The shelf life of standard solutions is typically limited, and the expiry date on the label should be observed.[1] Stock solutions are generally stable for up to six months when stored refrigerated.
Analytical Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the analysis of this compound in various matrices, including water, soil, and food products.
Water Samples (Groundwater, Surface Water, Well Water):
Two primary methods are employed for water sample preparation: Solid Phase Extraction (SPE) and "Dilute-and-Shoot".
-
Solid Phase Extraction (SPE): This is the most common method for concentrating the analyte and cleaning up the sample matrix.
-
Condition an Oasis HLB SPE cartridge (0.2 g) with 10 mL of methanol followed by 20 mL of HPLC-grade water. Do not allow the cartridge to go dry.[6]
-
Pass a 50 mL aliquot of the water sample through the SPE cartridge.[6]
-
Rinse the cartridge with water to remove interfering substances.
-
Elute the this compound from the cartridge with 10 mL of methanol.[6]
-
Evaporate the eluate to approximately 0.4 mL using a gentle stream of nitrogen at ~40-45°C.[6]
-
Reconstitute the extract to a final volume of 1.0 mL with a methanol/water mixture (typically 1:1 v/v).[6][7]
-
-
"Dilute-and-Shoot": This method is suitable for samples with higher concentrations of this compound and offers a faster analysis time.
-
Filter the water sample through a 0.45 µm syringe filter.
-
Dilute an aliquot of the filtered sample with the mobile phase (e.g., 1:1 v/v).
-
The sample is now ready for injection into the LC-MS/MS system.
-
Soil Samples:
-
Homogenize the soil sample.
-
Perform a microwave-assisted extraction (MAE) on a 10 g subsample with 50 mL of a methanol/water solution (50:50 v/v) at 100°C for 20 minutes.[8]
-
Alternatively, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can be used. Extract the soil sample with an appropriate solvent such as acetonitrile with 1% formic acid or methanol with 1% formic acid.
-
Centrifuge the extract and pass the supernatant through a C18 SPE cartridge for cleanup.[8]
-
Elute the analyte, evaporate, and reconstitute in a suitable solvent for LC-MS/MS analysis.
Food Matrices (e.g., Corn, Soybeans):
The QuEChERS method is a widely adopted and effective sample preparation technique for pesticide residue analysis in food.[9][10][11]
-
Homogenization: Homogenize a representative portion of the sample. For dry commodities like soybeans, a wetting step with deionized water may be necessary before homogenization.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[9]
-
Add 10-15 mL of acetonitrile (with 1% acetic acid for the AOAC method).[9]
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[12]
-
Shake vigorously for 1 minute and centrifuge.[9]
-
-
Dispersive Solid Phase Extraction (dSPE) Cleanup:
-
Take an aliquot of the supernatant and transfer it to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components like sugars, lipids, and pigments.
-
Vortex and centrifuge.
-
-
The cleaned-up extract can then be diluted with mobile phase and is ready for LC-MS/MS analysis.
-
Liquid Chromatograph: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).[13]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode is typically used for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to one or more product ions.
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| Column | C18 Reversed-Phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation from matrix interferences |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | ESI Negative |
| Precursor Ion (m/z) | 278.1 |
| Product Ions (m/z) | e.g., 204.1, 162.1 (Transitions should be optimized for the specific instrument) |
The following table summarizes typical performance data for the LC-MS/MS analysis of this compound in various matrices.
| Matrix | Method | LOQ | LOD | Recovery (%) | Reference |
| Water | SPE-LC-MS/MS | 0.10 ppb | 0.125 ng injected | 95 - 105 | |
| Water | Dilute-and-Shoot | 2 µg/L | - | 86 - 114 | |
| Soil | MAE-SPE-HPLC | 10-50 µg/kg | 5-10 µg/kg | >71 | [8] |
| Soybean | UPLC-MS/MS | 0.01 mg/kg | - | 86 - 110 | [14] |
| Corn & Soybean Straw | GC-MS | 0.19-0.67 ng/g | 0.07-0.2 ng/g | 83.4 - 119.3 | [15] |
Note: The performance of the parent compound, Metolachlor, in corn and soybean straw by GC-MS is included for reference.
Gas Chromatography-Mass Spectrometry (GC-MS) - A Theoretical Approach
Alkylation, specifically esterification, is a common derivatization technique for carboxylic acids.[16][17] Methylation is a frequently used approach.
Proposed Methylation Protocol:
-
After sample extraction and cleanup, evaporate the solvent to dryness.
-
Add a methylation reagent such as BF3-methanol or methyl chloroformate (MCF).[5][17]
-
Heat the reaction mixture (e.g., 60-90°C for 10-15 minutes) to facilitate the esterification.[17]
-
After cooling, the derivatized sample can be extracted into an organic solvent like hexane and concentrated for GC-MS analysis.[17]
-
Gas Chromatograph: A standard GC system with a split/splitless injector.
-
Column: A non-polar capillary column, such as an HP-5MS (5% phenylmethyl siloxane), would be suitable for the derivatized analyte.[18]
-
Carrier Gas: Helium.
-
Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI).
Proposed GC-MS Parameters:
| Parameter | Setting |
| Injector Temperature | 250 - 280°C |
| Oven Program | Start at a low temperature (e.g., 60-80°C), ramp up to a final temperature of 280-300°C. |
| Column | HP-5MS or equivalent |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Detection Mode | Selected Ion Monitoring (SIM) for quantification of the target ions of the methylated this compound. |
Note: This proposed GC-MS method would require thorough validation to determine its performance characteristics (LOD, LOQ, linearity, and recovery).
Diagrams
Caption: Experimental workflow for this compound analysis.
Caption: Formation and analysis of this compound.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Metolachlor oxanilic acid (OA) | LGC Standards [lgcstandards.com]
- 4. This compound | CAS 152019-73-3 | LGC Standards [lgcstandards.com]
- 5. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdpr.ca.gov [cdpr.ca.gov]
- 8. Metolachlor | C15H22ClNO2 | CID 4169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. food-safety.com [food-safety.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. gcms.cz [gcms.cz]
- 13. cdpr.ca.gov [cdpr.ca.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
Application Note: Chiral Separation of Metolachlor Oxanilic Acid (OA) Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Abstract
Metolachlor, a widely used herbicide, is a chiral compound with four stereoisomers. Its degradation in the environment leads to the formation of metabolites, including metolachlor oxanilic acid (OA), which is also chiral. The enantiomers of these compounds can exhibit different biological activities and degradation rates, making their separation and quantification crucial for environmental and toxicological studies. This application note details two established methods for the chiral separation of metolachlor OA enantiomers: High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE).
Introduction
Metolachlor possesses both a stereogenic center and a chiral axis, resulting in four stereoisomers.[1][2] The herbicidal activity is primarily associated with the S-enantiomers.[1] Consequently, modern formulations are often enriched with the S-enantiomer (S-metolachlor) to reduce the environmental load of less active isomers.[2] Both metolachlor and its metabolite, metolachlor oxanilic acid (OA), require enantioselective analysis to understand their environmental fate and behavior. This document provides detailed protocols for the chiral separation of this compound enantiomers using HPLC with a chiral stationary phase and CZE with a chiral selector.
Data Presentation
Table 1: HPLC Method Parameters for Chiral Separation of this compound Enantiomers
| Parameter | Condition |
| Column | Chiralcel® OD (Cellulose tris(3,5-dimethylphenyl carbamate) on 10-µm silica-gel) |
| Mobile Phase | 20/80 Hexane/Isopropanol (v/v)[3] |
| Flow Rate | 0.1 mL/min[3] |
| Detection | UV or Mass Spectrometry (MS) |
Table 2: CZE Method Parameters for Chiral Separation of this compound Enantiomers
| Parameter | Condition |
| Chiral Selector | gamma-Cyclodextrin (γ-CD)[4][5] |
| Background Electrolyte | Borate buffer (pH=9) containing 20% methanol (v/v) and 2.5% γ-CD (w/v)[4][5] |
| Capillary Temperature | 15 °C[4][5] |
| Applied Voltage | 30 kV[4][5] |
| Detection | UV or Mass Spectrometry (MS) |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction and concentration of metolachlor and its metabolites from aqueous samples such as groundwater.[6][7]
-
Cartridge Conditioning: Condition a C18 solid-phase extraction cartridge by passing methanol through it, followed by water.
-
Sample Loading: Pass the water sample (e.g., 50 mL) through the conditioned C18 cartridge.[7]
-
Washing: Rinse the cartridge with water to remove any interfering substances.
-
Elution: Elute the retained analytes from the cartridge using methanol.[7]
-
Concentration: Evaporate the methanol eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent, such as a mixture of methanol and water, for analysis by HPLC or CZE.[7]
Method 1: Chiral HPLC Separation
This method utilizes a chiral stationary phase to achieve enantiomeric separation.
-
System Preparation: Equilibrate the HPLC system with the mobile phase (20/80 hexane/isopropanol) at a flow rate of 0.1 mL/min until a stable baseline is achieved.[3]
-
Injection: Inject the prepared sample extract onto the Chiralcel® OD column.
-
Chromatography: Perform the chromatographic run under isocratic conditions.
-
Detection: Monitor the elution of the enantiomers using a UV detector or a mass spectrometer. The R- and S-isomers of this compound will be separated based on their differential interaction with the chiral stationary phase.[3]
Method 2: Chiral CZE Separation
This method employs a chiral selector added to the background electrolyte to achieve separation.
-
Capillary Conditioning: Condition a new capillary by rinsing with sodium hydroxide, followed by water, and finally with the background electrolyte.
-
Electrolyte Filling: Fill the capillary and the buffer reservoirs with the optimized background electrolyte (borate buffer pH 9 with 20% methanol and 2.5% γ-CD).[4][5]
-
Sample Injection: Inject the sample into the capillary using either hydrodynamic or electrokinetic injection.
-
Electrophoresis: Apply a voltage of 30 kV at a controlled temperature of 15 °C.[4][5]
-
Detection: Detect the migrating enantiomers as they pass the detector window. The enantiomers will have different electrophoretic mobilities due to their interaction with the chiral selector.
Mandatory Visualization
Caption: Workflow for the chiral separation of this compound enantiomers.
References
- 1. agilent.com [agilent.com]
- 2. Isolation and identification of the metolachlor stereoisomers using high-performance liquid chromatography, polarimetric measurements, and enantioselective gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE [pubs.usgs.gov]
- 6. Determination of the 1'S and 1'R diastereomers of metolachlor and S-metolachlor in water by chiral liquid chromatography-mass spectrometry/mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdpr.ca.gov [cdpr.ca.gov]
Application Note: High-Resolution Mass Spectrometry for the Confident Identification of Metolachlor OA
Abstract
This application note describes a robust and sensitive method for the identification and quantification of Metolachlor oxanilic acid (OA), a major degradation product of the widely used herbicide Metolachlor, in environmental samples using high-resolution mass spectrometry (HRMS). The protocol outlines a streamlined solid-phase extraction (SPE) procedure for sample preparation from water matrices, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The high resolving power and mass accuracy of HRMS enable confident structural elucidation and differentiation from matrix interferences, which is critical for environmental monitoring and regulatory compliance.
Introduction
Metolachlor is a pre-emergent chloroacetanilide herbicide extensively used in agriculture. Its degradation in the environment leads to the formation of more polar and mobile metabolites, including Metolachlor ethanesulfonic acid (ESA) and Metolachlor oxanilic acid (OA). Due to their potential to contaminate ground and surface water, regulatory bodies worldwide mandate the monitoring of these degradation products. High-resolution mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled selectivity and sensitivity for the analysis of such compounds in complex environmental matrices. This method provides a detailed protocol for the extraction and analysis of Metolachlor OA in water samples.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol is adapted from established methods for the extraction of chloroacetanilide herbicide degradates from water.[1][2][3][4]
Materials:
-
Water sample (50 mL)
-
Oasis HLB SPE Cartridges (e.g., 0.2 g, 6 cc)[1][4] or C18 SPE Cartridges[2][3]
-
Methanol (pesticide grade or equivalent)[1]
-
Water (MS grade)[1]
-
Acetonitrile (pesticide grade or equivalent)
-
Formic acid (optional, for mobile phase modification)
-
Solid Phase Extraction Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Cartridge Conditioning: Pre-condition the SPE cartridge by passing 10 mL of methanol followed by 20 mL of deionized water.[1] Do not allow the cartridge to go dry.
-
Sample Loading: Load 50 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[1]
-
Cartridge Washing: After the entire sample has passed through, wash the cartridge with a small volume of deionized water to remove any unretained impurities.
-
Drying: Dry the cartridge under vacuum for approximately 5 minutes to remove excess water.[1]
-
Elution: Elute the retained analytes with 10 mL of methanol into a collection tube.[1] An alternative elution solvent is 80/20 methanol/water (v/v).[2][3]
-
Concentration: Evaporate the eluate to near dryness (approximately 0.4 mL) under a gentle stream of nitrogen at 40-45 °C.[1][4]
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1.0 mL) of an appropriate solvent mixture, such as 1:1 methanol:water or 10/90 acetonitrile/water, for LC-HRMS analysis.[1][2][3]
LC-HRMS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Orbitrap-based or TOF).
LC Parameters (Typical):
-
Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 30 - 40 °C.
HRMS Parameters (Typical):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for the analysis of the acidic this compound metabolite.[2][3]
-
Scan Mode: Full scan with a high resolution (e.g., > 70,000 FWHM) to obtain accurate mass measurements. Data-dependent MS/MS (dd-MS2) or parallel reaction monitoring (PRM) can be used for fragmentation and confirmation.
-
Mass Range: A scan range of m/z 100-500 would be appropriate.
-
Collision Energy: For MS/MS experiments, the collision energy should be optimized to obtain a characteristic fragmentation pattern.
Data Presentation
The following table summarizes typical quantitative data for the analysis of this compound and related compounds in water.
| Parameter | Metolachlor | Metolachlor ESA | This compound | Reference |
| Limit of Quantification (LOQ) | - | - | 0.10 ppb | [2] |
| - | - | 0.02 µg/L (SPE) | [5][6] | |
| - | - | 2 µg/L (Dilute-and-shoot) | [5][6] | |
| Limit of Detection (LOD) | - | - | 0.125 ng injected | [2] |
| Recovery | 95-105% | 95-105% | 95-105% | [2] |
| 86-114% | - | 86-114% | [5][6] |
Visualizations
Metolachlor Degradation Pathway
The following diagram illustrates the environmental degradation of Metolachlor to its primary metabolites, Metolachlor ESA and this compound.
Caption: Environmental degradation pathway of Metolachlor.
Experimental Workflow for this compound Identification
This diagram outlines the key steps in the analytical workflow for the identification of this compound in environmental samples.
Caption: Analytical workflow for this compound identification.
Conclusion
The described method utilizing solid-phase extraction followed by high-resolution mass spectrometry provides a highly selective and sensitive approach for the identification and quantification of this compound in water samples. The high mass accuracy and resolution of the HRMS analysis afford confident identification, which is essential for environmental monitoring and ensuring water quality. This application note serves as a valuable resource for researchers, scientists, and professionals in the field of environmental analysis and drug development.
References
- 1. cdpr.ca.gov [cdpr.ca.gov]
- 2. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdpr.ca.gov [cdpr.ca.gov]
- 5. cdmf.org.br [cdmf.org.br]
- 6. researchgate.net [researchgate.net]
Application Notes: High-Throughput Screening of Metolachlor OA using a Competitive ELISA
AN-MTOA-001
Introduction
Metolachlor is a selective, pre-emergent herbicide widely used in agriculture for the control of broadleaf and grassy weeds in crops like corn, soybeans, and cotton.[1] Due to its widespread use, metolachlor and its metabolites are frequently detected in surface and groundwater.[1] Metolachlor oxanilic acid (Metolachlor OA or M-OA) is a major degradation product of metolachlor, formed through dechlorination and subsequent oxidation.[2][3] The presence of this compound in environmental samples serves as a key indicator of metolachlor usage and environmental contamination.[4][5]
Traditional analytical methods for pesticide residue detection, such as gas chromatography/mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC), are accurate but can be time-consuming and expensive for large-scale screening.[6] Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), offer a sensitive, rapid, and cost-effective alternative for high-throughput screening of small molecules like this compound.[6][7][8][9]
This application note provides a detailed protocol for the development and implementation of a competitive ELISA for the quantitative screening of this compound in aqueous samples.
Principle of the Competitive Immunoassay
The screening method is based on a competitive ELISA format. This assay relies on the competition between this compound present in the sample and a fixed amount of a this compound-enzyme conjugate for a limited number of binding sites on a specific anti-Metolachlor OA antibody.[10][11] The antibody is immobilized on a 96-well microtiter plate.
During the assay, the sample is incubated in the antibody-coated well. The this compound from the sample and the this compound-enzyme conjugate are then added. Free this compound from the sample competes with the this compound-enzyme conjugate for antibody binding sites. After an incubation period, the wells are washed to remove unbound components. A substrate solution is then added, which reacts with the enzyme in the bound conjugate to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[10][12] A higher concentration of this compound in the sample results in less conjugate binding and a weaker color signal.
Caption: Workflow of the competitive ELISA for this compound detection.
Protocols
This section details the necessary steps for developing a robust immunoassay, from creating the required reagents to executing the final screening assay.
Protocol 1: Hapten Synthesis and Carrier Protein Conjugation
To elicit an immune response and create a coating antigen, the small molecule this compound must be covalently linked to a larger carrier protein.[13] This involves synthesizing a hapten (a derivative of this compound with a spacer arm) and then conjugating it to proteins like Bovine Serum Albumin (BSA) for immunization and Ovalbumin (OVA) for plate coating.[6][14]
A. Hapten Synthesis (Example Pathway)
-
This protocol is a generalized representation. The synthesis of a this compound derivative with a carboxyl group at the end of a spacer arm is required for conjugation. This often involves multi-step organic synthesis to create a stable linker while preserving the key antigenic epitopes of the this compound molecule.[15][16]
B. Conjugation to Carrier Proteins (Active Ester Method)
-
Activate Hapten: Dissolve the synthesized hapten in a suitable organic solvent (e.g., Dimethylformamide, DMF). Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC).
-
Prepare Protein Solution: Dissolve the carrier protein (BSA or OVA) in a phosphate-buffered saline (PBS) solution, pH 7.4.
-
Conjugation Reaction: Slowly add the activated hapten solution to the protein solution while stirring. Allow the reaction to proceed for 4-12 hours at room temperature or overnight at 4°C.[14]
-
Purification: Remove unconjugated hapten and reaction byproducts by dialysis against PBS for 2-4 days at 4°C, with multiple buffer changes.[14]
-
Confirmation: Confirm successful conjugation using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry. Store the conjugates at -20°C.
Caption: General workflow for immunogen and coating antigen synthesis.
Protocol 2: Monoclonal Antibody Production
High-affinity monoclonal antibodies (mAbs) are critical for a sensitive and specific immunoassay.
-
Immunization: Immunize mice with the this compound-BSA immunogen emulsified in adjuvant over several weeks to stimulate an immune response.[14]
-
Cell Fusion: Fuse spleen cells from the immunized mice with myeloma cells (e.g., SP2/0) using polyethylene glycol (PEG) to create hybridoma cells.[17]
-
Screening: Screen the hybridoma culture supernatants for the presence of antibodies that bind to the this compound-OVA coating antigen using an indirect ELISA.
-
Subcloning: Isolate and subclone positive hybridoma cells by limiting dilution to ensure monoclonality and stable antibody production.[17]
-
Antibody Production & Purification: Expand the selected hybridoma clone in vitro (cell culture) or in vivo (ascites production). Purify the monoclonal antibody from the culture supernatant or ascites fluid using protein A/G affinity chromatography.
-
Characterization: Characterize the purified antibody for its isotype, affinity (e.g., IC50), and cross-reactivity against related compounds.
Caption: Workflow for monoclonal antibody production against this compound.
Protocol 3: Competitive ELISA for this compound Screening
A. Materials
-
Anti-Metolachlor OA antibody-coated 96-well microtiter plate
-
This compound standards (0, 0.05, 0.1, 0.25, 0.5, 1.0, 2.5 ng/mL)
-
This compound-HRP (Horseradish Peroxidase) conjugate
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
Substrate Solution (TMB - Tetramethylbenzidine)
-
Stop Solution (e.g., 1N HCl or 2N H₂SO₄)[12]
-
Samples for analysis
-
Microplate reader with a 450 nm filter
B. Assay Procedure
-
Preparation: Allow all reagents and samples to reach room temperature (20-25°C) before use.[10]
-
Add Standards/Samples: Add 50 µL of each this compound standard or sample to the appropriate wells of the antibody-coated plate.
-
Add Conjugate: Immediately add 50 µL of the this compound-HRP conjugate solution to each well. Gently tap the plate to mix.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature (20-25°C).
-
Washing: Decant the contents of the wells. Wash the plate 3-5 times with 300 µL of Wash Buffer per well.[12] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.
-
Color Development: Incubate the plate for 15-20 minutes at room temperature in the dark. A blue color will develop.[12][18]
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the stop solution.[12]
Data and Performance Characteristics
Data Analysis
-
Calculate the average absorbance for each set of replicate standards and samples.
-
Calculate the percent binding (%B/B₀) for each standard and sample using the following formula: %B/B₀ = (Average OD of Standard or Sample / Average OD of Zero Standard) x 100
-
Construct a standard curve by plotting the %B/B₀ for each standard on the y-axis versus its corresponding concentration on the x-axis (a log scale is recommended for the x-axis).
-
Determine the concentration of this compound in the samples by interpolating their %B/B₀ values from the standard curve.
| Table 1: Physicochemical Properties of this compound | |
| Property | Value |
| Common Name | Metolachlor Oxanilic Acid (this compound)[2][19] |
| CAS Number | 152019-73-3[19] |
| Molecular Formula | C₁₅H₂₁NO₄[19][20] |
| Molecular Weight | 279.33 g/mol [2][19] |
| IUPAC Name | 2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoacetic acid[2] |
| Table 2: Typical Immunoassay Performance Characteristics | |
| Parameter | Typical Value |
| IC₅₀ (50% Inhibition) | ~1.5 ng/mL[10] |
| Limit of Detection (LOD) | ~0.05 ng/mL[10][21] |
| Working Range | 0.1 - 2.5 ng/mL |
| Intra-assay CV | < 10% |
| Inter-assay CV | < 15%[21] |
| Note: These values are representative and should be determined for each specific assay. |
| Table 3: Example Cross-Reactivity Profile | |
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| S-Metolachlor | < 1[10] |
| Acetochlor | < 10[10] |
| Alachlor | < 5[10] |
| Butachlor | < 10[10] |
| Note: Cross-reactivity should be tested to ensure the specificity of the antibody. |
Application Notes
-
Sample Preparation: Water samples (groundwater, surface water) can often be analyzed directly after filtration. Samples with high turbidity should be centrifuged or filtered (0.45 µm filter) prior to analysis. Soil samples require an extraction step (e.g., with methanol or acetonitrile) followed by solvent evaporation and reconstitution in an aqueous buffer.[21]
-
Assay Optimization: For best results, optimize the concentrations of the coating antigen and the antibody-enzyme conjugate. Incubation times and temperatures may also be adjusted to improve assay sensitivity and dynamic range.
-
Safety Precautions: The Stop Solution contains acid and should be handled with care.[10] TMB substrate and other reagents should be handled according to their Safety Data Sheets (SDS). Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
- 1. Metolachlor | C15H22ClNO2 | CID 4169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C15H21NO4 | CID 15842092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metolachlor oxanilic acid (Ref: CGA 51202) [sitem.herts.ac.uk]
- 5. studenttheses.uu.nl [studenttheses.uu.nl]
- 6. [The development of an enzyme immunoassay for the detection of the herbicide metolachlor in water samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 8. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 9. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 11. ABRAXIS® Metolachlor, ELISA, 96-test [goldstandarddiagnostics.us]
- 12. protocolsandsolutions.com [protocolsandsolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. De novo synthesis of a novel hapten and development of a monoclonal antibody-based immunoassay for the detection of dichlorvos and trichlorfon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A Sensitive and Specific Monoclonal Antibody Based Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Pretilachlor in Grains and the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stjohnslabs.com [stjohnslabs.com]
- 19. scbt.com [scbt.com]
- 20. GSRS [gsrs.ncats.nih.gov]
- 21. An immunoassay for metolachlor detection in river water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Monitoring Metolachlor Oxanilic Acid (OA) in Agricultural Runoff
Introduction
Metolachlor is a widely used chloroacetanilide herbicide for pre-emergent control of annual grasses and broadleaf weeds in crops like corn, soybeans, and sorghum.[1][2] Following its application, metolachlor undergoes microbial degradation in the soil, leading to the formation of more mobile and persistent metabolites, including Metolachlor oxanilic acid (OA).[3][4] Due to its higher water solubility compared to the parent compound, Metolachlor OA is susceptible to transport from agricultural fields into surface water bodies via runoff and leaching.[3][4] The frequent detection of this compound in surface and groundwater necessitates robust and reliable monitoring protocols to assess its environmental impact and ensure water quality.[5][6]
This application note provides detailed protocols for the collection, preparation, and analysis of water samples to quantify this compound concentrations in agricultural runoff, intended for researchers and environmental scientists. The primary analytical technique described is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for detecting herbicide degradates in complex environmental matrices.[7][8]
Analyte Physicochemical Properties
Understanding the properties of Metolachlor and its OA degradate is crucial for developing effective sampling and analytical strategies.
| Property | Metolachlor | Metolachlor Oxanilic Acid (OA) | Reference |
| Chemical Formula | C₁₅H₂₂ClNO₂ | C₁₅H₂₁NO₄ | [2][9] |
| Molar Mass | 283.8 g/mol | 295.3 g/mol | N/A |
| Water Solubility | 530 mg/L (at 20°C) | More soluble than parent compound | [2][5] |
| Log K_ow_ | 3.04 - 4.72 | Lower than parent compound | [2] |
| Vapor Pressure | 1.7 x 10⁻³ Pa (at 20°C) | N/A | [2] |
| Environmental Fate | Degrades in soil via microbial action | Persistent and mobile degradation product | [3][4] |
Environmental Degradation and Transport Pathway
Metolachlor applied to agricultural fields is subject to several environmental processes. The primary dissipation pathway in soil is microbial degradation, which transforms the parent herbicide into its key metabolites, Metolachlor ethanesulfonic acid (ESA) and Metolachlor oxanilic acid (OA).[3][4] These metabolites are more water-soluble and less sorptive to soil particles than metolachlor, making them prone to leaching into groundwater or being carried off-site dissolved in agricultural runoff, especially after rainfall or irrigation events.[3][4]
Caption: Environmental pathway of this compound from field application to surface water.
Experimental Protocols
This section details the procedures for sample collection, preparation, and analysis. Two primary sample preparation methods are presented: Solid-Phase Extraction (SPE) for low-level detection and Dilute-and-Shoot for samples with expected high concentrations.
-
Materials:
-
1-Liter amber glass bottles, pre-cleaned.
-
Portable refrigerated cooler with ice packs.
-
Field notebook and waterproof labels.
-
GPS device for recording sampling locations.
-
Personal Protective Equipment (PPE): gloves, safety glasses.
-
-
Procedure:
-
Identify runoff collection points at the edge of the agricultural field or from drainage outlets.
-
Before collecting the sample, rinse the amber glass bottle three times with the runoff water.
-
Collect a 1-liter grab sample by submerging the bottle just below the surface of the runoff flow. Avoid disturbing bottom sediment.
-
Cap the bottle tightly, label it with a unique sample ID, date, time, and GPS coordinates.
-
Place the sample immediately into the cooler with ice packs to maintain a temperature of ~4°C.
-
Transport samples to the laboratory within 24-48 hours for processing and analysis. Store at 4°C until extraction.
-
Two methods are presented based on the expected analyte concentration.
A. Solid-Phase Extraction (SPE) - For Low Concentrations (<2 µg/L)
This method is adapted from validated multi-residue analytical procedures and is suitable for achieving low detection limits.[7][10]
-
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL).
-
SPE vacuum manifold.
-
Methanol (HPLC grade).
-
Deionized water (18 MΩ·cm).
-
Nitrogen evaporator.
-
2 mL autosampler vials.
-
-
Procedure:
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Pass 5 mL of deionized water to equilibrate. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Allow water samples to equilibrate to room temperature.
-
Filter a 50 mL aliquot of the water sample through a 0.45 µm filter to remove suspended solids.
-
Load the filtered sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Cartridge Washing (Optional):
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
-
Elution:
-
Concentration and Reconstitution:
-
B. Dilute-and-Shoot - For High Concentrations (>2 µg/L)
This is a rapid method suitable for screening or for samples where concentrations are expected to be high, minimizing sample preparation time.[8][11]
-
Materials:
-
0.22 µm syringe filters.
-
2 mL autosampler vials.
-
Mobile phase or 10:90 acetonitrile/water solution.
-
-
Procedure:
-
Allow water sample to equilibrate to room temperature.
-
Draw 1 mL of the sample into a syringe.
-
Attach a 0.22 µm syringe filter and filter the sample directly into a 2 mL autosampler vial.
-
If necessary, perform a dilution with the mobile phase or reconstitution solvent to bring the analyte concentration within the calibration range of the instrument.
-
The sample is now ready for LC-MS/MS analysis.
-
This protocol provides typical parameters for the quantification of this compound. Instrument conditions should be optimized for the specific system being used.
-
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
-
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Parameters:
-
Ionization Mode: ESI Negative.[7]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): [M-H]⁻ for this compound (e.g., 294.1).
-
Product Ions (m/z): At least two transitions for quantification and confirmation (e.g., 294.1 -> 220.1 for quantification, 294.1 -> 176.1 for confirmation). Note: Specific transitions must be optimized by infusing an analytical standard.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Analytical Method Performance
The performance of the described methods has been evaluated in various studies. The choice between Dilute-and-Shoot and SPE depends on the required sensitivity.
| Parameter | Dilute-and-Shoot Method | SPE Method | Reference |
| Limit of Quantification (LOQ) | 2.0 µg/L | 0.02 - 0.10 µg/L | [7][8][10] |
| Limit of Detection (LOD) | N/A | 0.125 ng injected | [7] |
| Accuracy (Recovery) | 86 - 114% | 95 - 105% | [8][10] |
| Precision (RSD) | ≤20% | N/A | [8] |
| Application | High-concentration samples | Low-concentration samples | [8] |
Observed Environmental Concentrations
Monitoring studies have detected this compound in agricultural runoff and surface waters at a range of concentrations.
| Study Location / Type | Analyte | Concentration Range (µg/L) | Reference |
| Runoff Water Samples | Metolachlor-OA | 0.082 - 267 | [8] |
| Tile Drains (New York) | Metolachlor-OA | 1.14 - 13.5 | [4] |
| Groundwater (Minnesota) | Metolachlor-OA | Max: 6.73 | [6] |
| Surface Water (Minnesota) | Metolachlor-OA | Max: 1.55 | [6] |
Experimental Analysis Workflow
The complete workflow from sample receipt to final data reporting is outlined below.
Caption: Laboratory workflow for the analysis of this compound in runoff samples.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the reliable monitoring of this compound in agricultural runoff. The combination of a robust sample collection strategy with appropriate sample preparation techniques—either rapid Dilute-and-Shoot for high-level screening or sensitive SPE for trace-level quantification—allows for flexible and accurate analysis. The use of LC-MS/MS ensures high selectivity and sensitivity, enabling the detection of this compound at environmentally relevant concentrations. Consistent application of these methods will support efforts to understand the fate and transport of this herbicide degradate and to develop effective strategies for mitigating its impact on water resources.
References
- 1. Environmental fate of S-Metolachlor - A Review - Advances in Weed Science [awsjournal.org]
- 2. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Metolachlor - Canada.ca [canada.ca]
- 3. scielo.br [scielo.br]
- 4. epa.gov [epa.gov]
- 5. Isolation, Degradation Performance and Field Application of the Metolachlor-Degrading Fungus Penicillium oxalicum MET-F-1 | MDPI [mdpi.com]
- 6. health.state.mn.us [health.state.mn.us]
- 7. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. This compound | C15H21NO4 | CID 15842092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdmf.org.br [cdmf.org.br]
Troubleshooting & Optimization
overcoming matrix effects in Metolachlor OA analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the analysis of Metolachlor Oxanilic Acid (OA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Metolachlor OA analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2][3] This can lead to either signal suppression or enhancement, affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] In the analysis of this compound, complex matrices such as soil, water, and biological fluids can introduce a variety of interfering substances, leading to erroneous quantification.[4][5]
Q2: What are the common strategies to minimize matrix effects in this compound analysis?
A: Several strategies can be employed to mitigate matrix effects:
-
Sample Preparation: Effective sample cleanup is crucial. Techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used to remove interfering components from the sample matrix.[5][6][7][8]
-
Instrumental Analysis: Chromatographic separation can be optimized to separate this compound from matrix components.[3] The use of tandem mass spectrometry (MS/MS) provides higher selectivity and reduces the impact of interferences.[4][7]
-
Calibration Strategies: The use of matrix-matched calibration curves is a widely accepted approach to compensate for matrix effects.[9][10][11] This involves preparing calibration standards in a blank matrix extract that is free of the analyte.
-
Isotope Dilution: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is a highly effective method to correct for matrix effects and variations in extraction recovery.
Q3: When should I use Solid-Phase Extraction (SPE) versus a "dilute-and-shoot" approach for water samples?
A: The choice between SPE and "dilute-and-shoot" depends on the expected concentration of this compound in your water samples.
-
Dilute-and-shoot: This method is suitable for samples with high concentrations of this compound.[12][13][14] It is a rapid and simple approach where the sample is filtered, diluted with the mobile phase, and directly injected into the LC-MS/MS system.[12]
-
Solid-Phase Extraction (SPE): For samples with low concentrations of this compound, SPE is necessary to concentrate the analyte and clean up the sample.[6][7][12][13][14] SPE provides a more sensitive method with lower limits of quantification.[13][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (fronting, tailing, or splitting) | High concentration of organic solvent in the sample extract compared to the initial mobile phase. | Dilute the final extract with the initial mobile phase (e.g., 9:1 water/acetonitrile) to match the starting chromatographic conditions.[9] |
| Co-eluting matrix components interfering with the chromatography. | Optimize the chromatographic gradient to improve the separation of this compound from interfering peaks. Consider using a different stationary phase. | |
| Low recovery of this compound | Inefficient extraction from the sample matrix. | For soil samples, ensure adequate hydration before extraction, as this can improve recovery with methods like QuEChERS.[15][16] Optimize the extraction solvent and time. |
| Analyte loss during sample cleanup (e.g., SPE). | Ensure the SPE cartridge is properly conditioned. Optimize the wash and elution solvents to prevent premature elution or incomplete recovery of the analyte. | |
| Degradation of the analyte during sample processing. | This compound is relatively stable, but prolonged exposure to harsh pH or high temperatures should be avoided. | |
| High variability in replicate injections | Inconsistent matrix effects between samples. | Implement matrix-matched calibration for all samples and standards.[9][10] The use of an isotope-labeled internal standard is highly recommended to correct for variability. |
| Inhomogeneous sample. | Ensure thorough homogenization of solid samples like soil or plant tissue before taking a subsample for extraction.[8] | |
| Signal suppression or enhancement observed | Co-eluting matrix components affecting ionization. | Improve sample cleanup using SPE or dispersive SPE (dSPE) with appropriate sorbents (e.g., C18, PSA) to remove specific interferences.[5][8] |
| Dilute the sample extract to reduce the concentration of interfering matrix components.[17] | ||
| Use matrix-matched calibration standards prepared in a blank matrix extract to compensate for the effect.[9][10][11] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is adapted from established methods for the analysis of Metolachlor and its degradates in water.[6][7]
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm filter.
-
To a 50 mL aliquot of the filtered water sample, add a suitable internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the 50 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 10 mL of methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Analysis:
-
Analyze the reconstituted sample by LC-MS/MS.
-
Protocol 2: QuEChERS Extraction for Soil Samples
This protocol is a general approach based on the QuEChERS methodology for pesticide residue analysis in soil.[15][16][18]
-
Sample Hydration (for dry soil):
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
If the soil is dry, add an appropriate amount of water (e.g., 8 mL) and vortex to hydrate. Let it stand for 30 minutes.[16]
-
-
Extraction:
-
Add 10 mL of acetonitrile to the soil sample.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing MgSO₄ and a suitable sorbent (e.g., C18 or PSA).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and dilute it with the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: Matrix-Matched Calibration
-
Prepare a Blank Matrix Extract:
-
Extract a sample of the matrix (e.g., soil, water) that is known to be free of this compound using the same procedure as for the samples.
-
-
Prepare Stock and Working Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by serially diluting the stock solution.
-
-
Prepare Matrix-Matched Calibration Standards:
-
For each calibration level, add a small volume of the corresponding working standard solution to an aliquot of the blank matrix extract.
-
The final concentration of the standards should cover the expected concentration range of this compound in the samples.
-
-
Generate the Calibration Curve:
-
Analyze the matrix-matched calibration standards using the same LC-MS/MS method as the samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Quantitative Data Summary
Table 1: Recovery of this compound using different methods
| Matrix | Method | Fortification Level | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| Runoff Water | Dilute-and-shoot | 2 - 50 µg/L | 86 - 114 | ≤ 20 | [13][14] |
| Runoff Water | SPE | 0.02 - 0.5 µg/L | 86 - 114 | ≤ 20 | [13][14] |
| Ground and Surface Water | SPE | 0.10 - 100 ppb | 95 - 105 | Not Specified | [7] |
| Soil | QuEChERS | 4 and 40 µg/kg | 75.4 - 98.5 | 3.2 - 11.8 | [18] |
Table 2: Limits of Quantification (LOQ) for this compound
| Matrix | Method | LOQ | Reference |
| Runoff Water | Dilute-and-shoot | 2 µg/L | [13][14] |
| Runoff Water | SPE | 0.02 µg/L | [13][14] |
| Ground and Surface Water | SPE | 0.10 ppb | [7] |
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cdpr.ca.gov [cdpr.ca.gov]
- 7. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nucleus.iaea.org [nucleus.iaea.org]
- 9. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 10. mdpi.com [mdpi.com]
- 11. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 12. cdmf.org.br [cdmf.org.br]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. iris.unito.it [iris.unito.it]
- 16. weber.hu [weber.hu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
improving detection limits for Metolachlor OA in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Metolachlor OA in complex matrices.
Frequently Asked Questions (FAQs)
1. What are the primary methods for improving the detection limits of this compound?
To enhance the detection limits of Metolachlor Oxanilic Acid (OA) in complex samples, two primary strategies are employed prior to analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS):
-
Solid-Phase Extraction (SPE): This technique is ideal for concentrating the analyte from a large sample volume and removing interfering matrix components. It is particularly effective for achieving very low detection limits.
-
"Dilute-and-Shoot": This simpler and faster approach involves diluting the sample and directly injecting it into the LC-MS/MS system. It is a suitable option when analyte concentrations are expected to be high.[1][2][3]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This sample preparation method is highly effective for a wide range of pesticides, including this compound, in various complex matrices like soil and agricultural products. It involves a two-step process of extraction/partitioning and dispersive solid-phase extraction (dSPE) for cleanup.
2. How do I choose between SPE, QuEChERS, and "dilute-and-shoot"?
The choice of method depends on the expected concentration of this compound and the complexity of the sample matrix.
-
For low expected concentrations requiring significant pre-concentration to achieve the desired detection limits, Solid-Phase Extraction (SPE) is the recommended method.[2][3]
-
For high expected concentrations , the "dilute-and-shoot" method offers a rapid and straightforward alternative.[1][2][3]
-
QuEChERS provides a balanced approach that is generally faster and uses less solvent than traditional SPE while still offering good recovery and cleanup for a variety of complex matrices.[4]
Below is a diagram illustrating the decision-making process for method selection.
Troubleshooting Guides
Low Analyte Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Sorbent Selection | For polar compounds like this compound, ensure you are using a sorbent that provides adequate retention. Reversed-phase sorbents like C18 are commonly used, but for highly polar analytes, a polymeric sorbent might be more effective. |
| Incorrect Sample pH | The pH of the sample can significantly impact the ionization state of this compound and its retention on the SPE sorbent. Adjust the sample pH to ensure the analyte is in a neutral form for optimal retention on reversed-phase sorbents. |
| Inefficient Elution | If the analyte is strongly retained, the elution solvent may not be strong enough to desorb it completely. Increase the strength of the elution solvent or try a different solvent composition. Consider a step-wise elution to fractionate the sample and potentially improve recovery of the target analyte. |
| Sample Breakthrough | This occurs when the analyte passes through the sorbent bed without being retained. This can be caused by overloading the cartridge, using too fast of a flow rate, or a mismatch between the analyte and sorbent. Reduce the sample volume, decrease the flow rate, or re-evaluate your choice of sorbent. |
| Analyte Adsorption to Labware | This compound may adsorb to glass or plastic surfaces, especially at low concentrations. Silanize glassware or use polypropylene tubes to minimize this effect. |
High Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup | Co-eluting matrix components can interfere with the ionization of this compound, leading to ion suppression or enhancement.[5][6] Improve your sample preparation by incorporating a more rigorous cleanup step, such as using a different SPE sorbent or adding a dispersive SPE (dSPE) cleanup step as in the QuEChERS method. |
| Co-elution of Interferences | If matrix components elute at the same time as this compound, they can affect its ionization. Optimize the liquid chromatography method to improve the separation between the analyte and interfering compounds. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different analytical column. |
| Suboptimal Ionization Source Conditions | The settings of the mass spectrometer's ion source (e.g., temperature, gas flows, voltage) can influence the extent of matrix effects. Optimize these parameters to maximize the signal for this compound while minimizing the influence of co-eluting matrix components. |
| Lack of an Appropriate Internal Standard | An internal standard (IS) is crucial for correcting for matrix effects. The ideal IS is a stable isotope-labeled version of the analyte. If a labeled standard is not available, a structurally similar compound that behaves similarly during extraction and ionization can be used. |
Quantitative Data Summary
| Method | Matrix | Limit of Quantification (LOQ) | Recovery | Reference |
| Solid-Phase Extraction (SPE) | Runoff Water | 0.02 µg/L | 86-114% | [2][3] |
| "Dilute-and-Shoot" | Runoff Water | 2 µg/L | 86-114% | [2][3] |
| SPE with LC/ESI-MS/MS | Ground and Surface Water | 0.10 ppb (µg/L) | 95-105% | [7][8] |
Experimental Protocols
Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guideline and may require optimization for specific water matrices.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained interfering compounds.
-
Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.
-
Elution: Elute the retained this compound with two 5 mL aliquots of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
QuEChERS Protocol for Soil/Solid Samples
This protocol is a general guideline based on the AOAC Official Method 2007.01 and may need to be adapted for different soil types.[9]
-
Sample Homogenization: Homogenize the soil sample to ensure it is representative.
-
Extraction and Partitioning:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add the appropriate internal standards.
-
Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥1500 rcf for 1 minute.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing magnesium sulfate and a primary secondary amine (PSA) sorbent.
-
For samples with high organic content, a dSPE tube containing C18 sorbent may also be necessary.
-
Shake for 30 seconds.
-
Centrifuge at ≥1500 rcf for 1 minute.
-
-
Analysis: The supernatant is ready for LC-MS/MS analysis.
References
- 1. cdmf.org.br [cdmf.org.br]
- 2. Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. hawach.com [hawach.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nucleus.iaea.org [nucleus.iaea.org]
Technical Support Center: Metolachlor OA LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Metolachlor Oxanilic Acid (OA) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the LC-MS/MS analysis of Metolachlor OA.
Q1: Why am I observing no peak or a very low signal for this compound?
A1: Several factors could contribute to a lack of signal. Consider the following troubleshooting steps:
-
Instrument Parameters: Verify that the mass spectrometer is set to the correct Multiple Reaction Monitoring (MRM) transitions for this compound. The analysis is typically performed in negative ionization mode.[1][2]
-
Sample Preparation: Ensure proper extraction and cleanup of your sample. This compound is a polar metabolite, and inefficient extraction can lead to poor recovery.[1][3] For water samples, Solid Phase Extraction (SPE) is a common and effective technique.[3][4][5]
-
Standard Stability: Check the stability and concentration of your this compound analytical standard. Prepare fresh standards if necessary. Metolachlor and its metabolites are stable under proper storage conditions, but degradation can occur.[6][7]
-
Source Contamination: A contaminated ion source can significantly suppress the signal.[8] Perform routine cleaning and maintenance of the MS source.
Q2: What is causing poor peak shape (e.g., fronting, tailing, or splitting) for my this compound peak?
A2: Poor peak shape is a common chromatographic issue. Here are potential causes and solutions:
-
Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[9][10] If possible, dissolve your final extract in the initial mobile phase.
-
Column Contamination: Buildup of matrix components on the analytical column can lead to peak tailing and splitting.[8][9] Use a guard column and implement a column washing step after each analytical batch.
-
Column Overload: Injecting too much analyte can saturate the column, leading to peak fronting. Try diluting your sample.[8]
-
pH of Mobile Phase: The pH of the mobile phase can affect the peak shape of acidic analytes like this compound. Ensure consistent and appropriate pH for your mobile phase.
Q3: I am seeing significant signal suppression or enhancement (matrix effects). How can I mitigate this?
A3: Matrix effects are a common challenge in LC-MS/MS analysis, especially with complex samples.[11] Here are some strategies to minimize their impact:
-
Effective Sample Cleanup: A robust sample preparation method is crucial. For complex matrices, techniques like Solid Phase Extraction (SPE) can help remove interfering components.[3][12]
-
Dilution: The "dilute-and-shoot" approach can be effective for samples with high concentrations of this compound, as dilution reduces the concentration of matrix components.[4][5]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for signal suppression or enhancement.[13]
-
Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in instrument response.
Q4: My retention time for this compound is shifting between injections. What could be the cause?
A4: Retention time shifts can compromise analyte identification and quantification.[8] Potential causes include:
-
Mobile Phase Composition: Inconsistent mobile phase preparation or evaporation of the organic solvent can lead to shifts in retention time. Prepare fresh mobile phase daily and keep the solvent bottles capped.[14]
-
Column Temperature: Fluctuations in the column oven temperature can affect retention. Ensure the column compartment is maintaining a stable temperature.
-
Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient, can cause retention time drift. Ensure the column is fully equilibrated before each injection.
-
Pump Performance: Issues with the LC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and retention time shifts.
Experimental Protocols
Below are detailed methodologies for the analysis of this compound by LC-MS/MS.
Sample Preparation: Solid Phase Extraction (SPE) for Water Samples[3]
-
Conditioning: Condition an Oasis HLB SPE cartridge (0.2 g) with methanol followed by deionized water. Do not allow the cartridge to go dry.[3]
-
Loading: Pass a 50 mL aliquot of the water sample through the SPE cartridge.[3]
-
Washing: Rinse the cartridge with deionized water to remove any unretained interferences.[3]
-
Elution: Elute the this compound from the cartridge with methanol.[3]
-
Reconstitution: Evaporate the methanol eluate to approximately 0.4 mL under a gentle stream of nitrogen at 45 °C. Adjust the volume to 0.5 mL with water, and then add 0.5 mL of methanol for a final volume of 1.0 mL.[3] The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table summarizes typical starting parameters for LC-MS/MS analysis of this compound. Method optimization will be required for your specific instrumentation and application.
| Parameter | Recommended Condition |
| LC Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.2 µm)[15] |
| Mobile Phase A | Water with 0.1% Formic Acid[3] |
| Mobile Phase B | Acetonitrile or Methanol[3] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[1][2] |
| MRM Transitions | Refer to published methods or perform infusion of a standard to determine optimal precursor and product ions. A common precursor ion for this compound is m/z 278.1.[15] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during this compound LC-MS/MS analysis.
Caption: Troubleshooting workflow for this compound LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. sciex.com [sciex.com]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. cdmf.org.br [cdmf.org.br]
- 5. Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Metolachlor | C15H22ClNO2 | CID 4169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hpc-standards.com [hpc-standards.com]
- 8. zefsci.com [zefsci.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 15. This compound | C15H21NO4 | CID 15842092 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of SPE Protocols for High Metolachlor OA Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Solid-Phase Extraction (SPE) protocols for high recovery of Metolachlor Oxanilic Acid (Metolachlor OA).
Frequently Asked Questions (FAQs)
Q1: What are the most common SPE sorbents for this compound extraction?
A1: The most commonly used SPE sorbents for this compound are reversed-phase sorbents. These include C18 (octadecylsilane) and polymeric sorbents such as Oasis HLB (Hydrophilic-Lipophilic Balanced) and Strata-X.[1][2] C18 is a traditional choice, while polymeric sorbents often provide higher and more reproducible recoveries, especially for more polar metabolites like this compound.
Q2: What are the key steps in an SPE protocol for this compound analysis?
A2: A typical SPE protocol for this compound involves the following six steps:
-
Conditioning: Wetting the sorbent bed with an organic solvent (e.g., methanol) to activate the stationary phase.
-
Equilibration: Rinsing the sorbent with water or a buffer to prepare it for the sample matrix.
-
Sample Loading: Passing the sample through the sorbent. The analytes of interest are retained on the sorbent.
-
Washing: Rinsing the sorbent with a weak solvent to remove interferences without eluting the analytes.
-
Elution: Eluting the this compound from the sorbent with a strong organic solvent (e.g., methanol or acetonitrile).
-
Eluate Post-treatment: Evaporating the elution solvent and reconstituting the residue in a suitable solvent for analysis.
Q3: What is the importance of pH adjustment in the sample before SPE?
A3: Adjusting the pH of the sample is crucial for achieving high and consistent recovery of this compound. This compound is an acidic compound, and its retention on reversed-phase sorbents is pH-dependent. Acidifying the sample (e.g., to pH 2-3 with formic or acetic acid) ensures that the this compound is in its neutral, less polar form, which enhances its retention on the nonpolar sorbent.
Q4: How can I avoid breakthrough of this compound during sample loading?
A4: Analyte breakthrough during sample loading can lead to low recovery. To prevent this, consider the following:
-
Optimize Flow Rate: A slower flow rate (e.g., 1-2 mL/min) allows for better interaction between the analyte and the sorbent.[3]
-
Sorbent Mass: Ensure the sorbent mass is sufficient for the sample volume and analyte concentration. If breakthrough is suspected, consider increasing the sorbent mass.
-
Sample Pre-treatment: High concentrations of organic solvents in the sample can weaken retention. If possible, dilute the sample with water to reduce the organic content.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the SPE of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Improper Sorbent Conditioning: The sorbent was not properly activated. | Ensure the sorbent is fully wetted with an appropriate organic solvent like methanol before equilibration.[3] |
| Sample pH Not Optimized: this compound is in its ionized form and has low retention. | Acidify the water sample to a pH of approximately 3 before loading it onto the SPE cartridge. | |
| Inappropriate Elution Solvent: The elution solvent is not strong enough to desorb the analyte completely. | Use a stronger elution solvent. If using methanol, consider trying acetonitrile or a mixture of solvents. Adding a small amount of a modifier like formic acid to the elution solvent can also improve recovery. | |
| Analyte Breakthrough: The analyte did not bind to the sorbent and passed through during loading. | Decrease the sample loading flow rate. Ensure the sorbent capacity is not exceeded. Test the sample effluent to see if the analyte is present. | |
| Incomplete Elution: Not enough solvent volume was used to elute the analyte. | Increase the volume of the elution solvent. Eluting in smaller, multiple aliquots can be more effective than a single large volume. | |
| High Variability in Recovery | Inconsistent Flow Rates: Variations in loading, washing, or elution flow rates between samples. | Use a vacuum manifold with a flow control system to ensure consistent flow rates for all samples. |
| Drying of the Sorbent Bed: The sorbent bed dried out at any point before elution. | Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and loading steps. Do not let the cartridge run dry until the final drying step before elution. | |
| Matrix Effects: Co-eluting matrix components are suppressing or enhancing the signal during analysis. | Incorporate an additional wash step with a slightly stronger solvent to remove more interferences. Consider using a different sorbent with higher selectivity. Matrix-matched calibration standards should be used for quantification.[4] | |
| Dirty Extract (Presence of Interferences) | Ineffective Wash Step: The wash solvent is too weak to remove matrix components. | Increase the strength of the wash solvent. For example, use a higher percentage of organic solvent in the wash solution, but be careful not to elute the this compound. |
| Inappropriate Sorbent Selection: The chosen sorbent has a low selectivity for this compound in the given matrix. | Consider a more selective sorbent. For complex matrices, a polymeric sorbent like Oasis HLB may provide better cleanup than C18. |
Experimental Protocols
Detailed SPE Protocol for this compound in Water Samples
This protocol is a general guideline and may require optimization for your specific sample matrix and analytical instrumentation.
1. Materials:
-
SPE Cartridges: C18 or Oasis HLB, 200 mg/6 mL
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or Acetic Acid)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
2. Procedure:
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm filter.
-
Acidify the sample to pH ~3 with formic acid.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of HPLC grade water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the acidified water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.[2]
-
-
Washing:
-
Wash the cartridge with 5 mL of HPLC grade water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.[2]
-
-
Elution:
-
Elute the this compound with two 2.5 mL aliquots of methanol into a collection tube.[1]
-
-
Eluate Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase of your LC method.
-
Quantitative Data Summary
The following tables summarize reported recovery data for this compound using different SPE conditions.
Table 1: Recovery of this compound with Different SPE Sorbents.
| Sorbent | Sample Matrix | Recovery (%) | Reference |
| Strata C18-E | Runoff Water | 86 - 114 | [5] |
| Strata-X | Runoff Water | 86 - 114 | [5] |
| Oasis HLB | Well Water | Not specified, but used in a validated method | [2] |
Table 2: Influence of pH on this compound Recovery using C18 Sorbent.
| Sample pH | Recovery (%) |
| 3 | > 90 |
| 7 | < 60 |
| Note: This is illustrative data based on the chemical properties of this compound. Actual recoveries may vary. |
Visualizations
Caption: Experimental workflow for the Solid-Phase Extraction of this compound from water samples.
Caption: A logical troubleshooting workflow for addressing low recovery of this compound in SPE.
References
- 1. cdmf.org.br [cdmf.org.br]
- 2. cdpr.ca.gov [cdpr.ca.gov]
- 3. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
addressing Metolachlor OA instability during sample storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability of Metolachlor Oxanilic Acid (OA) during sample storage.
Frequently Asked Questions (FAQs)
Q1: What is Metolachlor OA and why is its stability a concern?
This compound (Metolachlor oxanilic acid) is a major degradation product of the widely used herbicide S-Metolachlor.[1] As a target analyte in environmental monitoring and residue analysis, its stability in collected samples is crucial for accurate quantification. Degradation of this compound between sample collection and analysis can lead to underestimation of its concentration, impacting exposure assessments and regulatory compliance.
Q2: What are the primary factors that can lead to this compound instability in stored samples?
The stability of this compound in aqueous samples can be influenced by several factors:
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.
-
pH: The acidity or alkalinity of the sample matrix can potentially affect the stability of this compound. While Metolachlor itself is relatively resistant to hydrolysis at neutral pHs, extreme pH values could be a factor.[1]
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Microbial Degradation: As a metabolite of a parent compound known to be degraded by microorganisms, this compound itself may be susceptible to further microbial transformation in non-sterile water samples.[1]
-
Light Exposure: Photodegradation can be a concern for many organic molecules.
Q3: What are the recommended storage conditions for water samples containing this compound?
For optimal stability, water samples should be stored in a refrigerator at 4°C (± 3°C) and protected from light.[2] Under these conditions, this compound has been shown to be stable for at least 28 days.[2] It is also recommended to store sample extracts under the same refrigerated conditions.[2]
Q4: My analytical results show lower than expected concentrations of this compound. Could this be due to storage instability?
Lower than expected concentrations can indeed be a result of degradation during storage, especially if recommended storage conditions were not maintained. Refer to the troubleshooting guide below to diagnose the potential issue.
Troubleshooting Guide
This guide addresses common issues related to this compound instability during sample storage.
Issue 1: Consistently low or no detection of this compound in samples expected to be positive.
| Possible Cause | Troubleshooting Step |
| Sample Degradation Due to Improper Storage Temperature | Verify that samples were consistently stored at 4°C from collection to analysis. Check temperature logs for refrigerators and shipping containers. |
| Extended Storage Time | Confirm that the time between sample collection and extraction/analysis did not exceed the recommended 28-day period. |
| Improper pH of Sample | Measure the pH of the water samples. While this compound stability across a wide pH range in storage is not extensively documented, significant deviations from neutral pH could be a contributing factor. |
| Microbial Contamination | If samples are from sources with high microbial activity, consider filtering the samples through a 0.22 µm filter before storage to minimize microbial degradation. |
| Light Exposure | Ensure that samples were stored in amber bottles or in the dark to prevent potential photodegradation. |
Issue 2: High variability in this compound concentrations between replicate samples or over time.
| Possible Cause | Troubleshooting Step |
| Inconsistent Storage Conditions | Ensure all replicates are stored under identical conditions (temperature, light exposure). |
| Non-homogenous Samples | If samples contain particulate matter, ensure they are thoroughly mixed before taking an aliquot for extraction. |
| Sample Processing Inconsistency | Review the sample extraction and analysis protocol to ensure consistency across all samples. |
Data on this compound Storage Stability
A storage stability study was conducted on groundwater samples spiked with this compound and stored at 4°C. The results below demonstrate the stability of the analyte over a 28-day period.
| Storage Duration (Days) | Average Recovery (%) of this compound |
| 0 | 95.3 |
| 2 | 98.7 |
| 4 | 96.0 |
| 7 | 93.3 |
| 14 | 92.7 |
| 21 | 91.3 |
| 28 | 90.7 |
Data summarized from a study by the California Department of Pesticide Regulation.[2]
Experimental Protocols
Protocol 1: Storage Stability Study for this compound in Water
Objective: To determine the stability of this compound in a specific water matrix under defined storage conditions.
Methodology:
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Prepare Spiked Samples:
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Collect a sufficient volume of control water (from a source known to be free of this compound).
-
Fortify the control water with a known concentration of this compound (e.g., 0.5 µg/L).
-
Aliquot the spiked water into multiple amber glass bottles for storage.
-
-
Storage:
-
Store the prepared samples in a calibrated refrigerator at 4°C (± 3°C).
-
-
Analysis Over Time:
-
At specified time points (e.g., Day 0, 2, 4, 7, 14, 21, and 28), remove a set of replicate samples from storage.
-
Extract and analyze the samples for this compound concentration using a validated analytical method (e.g., SPE followed by LC/MS/MS).
-
Concurrently, prepare and analyze a freshly spiked control sample at each time point to account for any variability in the analytical method.
-
-
Data Evaluation:
-
Calculate the percent recovery of this compound at each time point relative to the Day 0 concentration.
-
The analyte is considered stable if the average recovery is within an acceptable range (e.g., 80-120%).
-
Protocol 2: Analysis of this compound in Water Samples
Objective: To quantify the concentration of this compound in water samples.
Methodology:
-
Solid Phase Extraction (SPE):
-
Pass a 50 mL aliquot of the water sample through an Oasis HLB SPE cartridge.
-
Rinse the cartridge with water.
-
Elute the analytes with methanol.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the methanol eluate to approximately 0.4 mL under a gentle stream of nitrogen at ~45°C.
-
Adjust the volume to 0.5 mL with methanol and add 0.5 mL of water for a final extract volume of 1.0 mL.
-
-
LC/MS/MS Analysis:
-
Analyze the sample extract using liquid chromatography-tandem mass spectrometry (LC/MS/MS).
-
Use a suitable column, such as a Waters Acquity BEH C18, and a gradient mobile phase (e.g., water with ammonium formate and formic acid, and acetonitrile with formic acid).
-
Monitor the appropriate precursor and product ion transitions for this compound in negative ion mode.
-
Visualizations
Caption: Experimental workflow for a this compound storage stability study.
Caption: Troubleshooting logic for low this compound recovery.
Caption: Simplified degradation pathway of S-Metolachlor to this compound.
References
Technical Support Center: Analysis of Metolachlor Oxanilic Acid (OA) by Electrospray Ionization LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of Metolachlor Oxanilic Acid (Metolachlor OA) using Electrospray Ionization (ESI) Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis, potentially leading to inaccurate quantification or failure to detect the analyte at low concentrations.
Q2: What are the common causes of ion suppression for this compound?
A2: The primary causes of ion suppression in the analysis of this compound include:
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Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix (e.g., salts, lipids, proteins) compete with this compound for ionization in the ESI source.
-
Mobile Phase Composition: Inappropriate mobile phase additives or pH can hinder the efficient ionization of the acidic this compound.
-
High Analyte Concentration: While less common for trace analysis, excessively high concentrations of the analyte itself can lead to a non-linear response and signal suppression.
-
Ion Source Contamination: A dirty or contaminated ESI source can lead to unstable spray and reduced ionization efficiency.
Q3: In which ionization mode should I analyze this compound?
A3: As an acidic herbicide, this compound is most effectively analyzed in the negative electrospray ionization (ESI-) mode . This is because the oxanilic acid functional group readily deprotonates to form a negative ion, [M-H]⁻.
Q4: What are the initial steps to take if I suspect ion suppression?
A4: If you suspect ion suppression is affecting your this compound analysis, consider the following initial steps:
-
Review your sample preparation: Inadequate cleanup is a major source of matrix effects.
-
Check your chromatography: Ensure that this compound is chromatographically separated from the bulk of the matrix components.
-
Use an internal standard: A stable isotope-labeled internal standard for this compound is the best way to compensate for ion suppression.
-
Perform a post-column infusion experiment: This will help identify regions in your chromatogram where ion suppression is occurring.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression for this compound analysis.
Problem: Low or no signal for this compound
Possible Cause 1: Inefficient Ionization
-
Solution:
-
Confirm Negative Ion Mode: Ensure your mass spectrometer is operating in ESI- negative mode.
-
Optimize Mobile Phase: For acidic compounds like this compound, a slightly basic mobile phase can enhance deprotonation. However, this must be balanced with chromatographic retention. Common mobile phase additives for negative mode analysis of acidic herbicides include ammonium formate or ammonium acetate. The addition of a small amount of a weak acid like formic acid to the organic mobile phase can sometimes improve peak shape without significantly compromising ionization in negative mode.
-
Check Mobile Phase pH: The pH of the mobile phase should ideally be about two pH units above the pKa of this compound to ensure it is in its ionized form.
-
Possible Cause 2: Significant Matrix Effects
-
Solution:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating this compound. Oasis HLB cartridges are commonly used for this purpose.[1]
-
Dilute-and-Shoot: For less complex matrices or when high sensitivity is not required, a simple dilution of the sample can reduce the concentration of interfering matrix components.[2][3]
-
-
Optimize Chromatography:
-
Gradient Elution: Employ a gradient elution to separate this compound from early-eluting, polar matrix components that often cause significant ion suppression.
-
Column Choice: A C18 column is commonly used for the analysis of Metolachlor and its degradates.[1]
-
-
Reduce Injection Volume: Injecting a smaller volume of your sample can reduce the amount of matrix introduced into the MS source.
-
Possible Cause 3: Instrument Contamination or Suboptimal Settings
-
Solution:
-
Clean the Ion Source: Regularly clean the ESI probe, capillary, and skimmer cone according to the manufacturer's guidelines.
-
Optimize Source Parameters:
-
Capillary Voltage: Optimize for a stable spray and maximum signal for this compound.
-
Gas Flow Rates (Nebulizer and Drying Gas): Adjust to ensure efficient desolvation of the ESI droplets.
-
Source Temperature: Optimize to facilitate desolvation without causing thermal degradation of the analyte.
-
-
Troubleshooting Decision Tree
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Analysis in Runoff Water
| Method | Limit of Quantification (LOQ) for this compound | Advantages | Disadvantages |
| Dilute-and-Shoot | 2 µg/L | Fast, simple, no analyte loss from extraction steps. | Higher matrix effects, less sensitive.[2][3] |
| Solid-Phase Extraction (SPE) | 0.02 µg/L | Effective matrix removal, analyte concentration, higher sensitivity. | More time-consuming, potential for analyte loss during extraction.[2][3] |
Table 2: Typical LC-MS/MS Parameters for Acidic Herbicide Analysis (including this compound)
| Parameter | Typical Setting | Rationale |
| LC Column | C18 (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm)[1] | Good retention and separation of moderately polar compounds. |
| Mobile Phase A | Water with ammonium formate and/or formic acid[1] | Provides ions for ESI and controls pH. |
| Mobile Phase B | Methanol or Acetonitrile with additives[1] | Elutes analytes from the reversed-phase column. |
| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI sources. |
| Ionization Mode | ESI Negative | Promotes deprotonation of the acidic analyte. |
| Capillary Voltage | 2.0 - 3.0 kV (Negative) | Optimized for stable spray and analyte signal. |
| Source Temperature | 120 - 150 °C | Aids in desolvation. |
| Desolvation Temperature | 300 - 550 °C | Facilitates efficient solvent evaporation. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Water Samples
This protocol is adapted from established methods for the analysis of Metolachlor and its degradates in water.[1]
Materials:
-
Oasis HLB SPE cartridges (e.g., 200 mg, 6 cc)
-
Methanol (HPLC grade)
-
Deionized water
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Pass 10 mL of methanol through the SPE cartridge.
-
Pass 20 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load 50 mL of the water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for at least 5 minutes.
-
-
Elution:
-
Elute the analytes with 10 mL of methanol into a collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to approximately 0.4 mL under a gentle stream of nitrogen at ~45 °C.
-
Adjust the final volume to 1.0 mL with a 1:1 methanol:water solution for LC-MS/MS analysis.
-
Experimental Workflow Diagram
References
Technical Support Center: Enhancing Chromatographic Resolution of Metolachlor OA Isomers
Welcome to the technical support center for the chromatographic analysis of Metolachlor and its metabolites. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific challenges encountered during the chromatographic separation of Metolachlor Oxanilic Acid (OA) isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Metolachlor OA isomers and provides systematic solutions to enhance resolution.
Problem 1: Poor or No Resolution of this compound Isomers
| Potential Cause | Recommended Solution |
| Inappropriate Stationary Phase | The selection of the chiral stationary phase (CSP) is critical for the separation of stereoisomers. For the parent compound, Metolachlor, cellulose-based CSPs like Chiralcel OD-H and amylose-based CSPs such as Chiralpak AY-H have proven effective.[1][2][3] For this compound, a Chiralcel® OD column, which is packed with cellulose tris(3,5-dimethylphenyl carbamate) on a silica-gel substrate, has been shown to be useful in separating the R- and S-isomers.[4] If you are experiencing poor resolution, consider switching to one of these validated stationary phases. |
| Suboptimal Mobile Phase Composition | The mobile phase composition, including the organic modifier and its ratio to the non-polar solvent, significantly impacts resolution. For normal-phase HPLC of Metolachlor isomers, various n-hexane/organic modifier mixtures have been successfully used.[2][3] For this compound, a mobile phase of 20/80 hexane/isopropanol (v/v) has been reported.[4] Experiment with different organic modifiers (e.g., ethanol, isopropanol) and vary their percentage in the mobile phase. For instance, the optimal resolution for Metolachlor stereoisomers was achieved with n-hexane/EtOH (96/4).[3] |
| Incorrect Flow Rate | The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase. A lower flow rate can sometimes improve resolution. For this compound, a flow rate of 0.1 mL/min has been used.[4] For the parent compound, an optimal flow rate of 0.6 mL/min was identified.[3] If peaks are broad or poorly resolved, try reducing the flow rate. |
| Inadequate Column Temperature | Temperature can influence the kinetics of mass transfer and the conformation of the chiral selector. For Metolachlor isomers, 25°C was found to be the optimal temperature.[3] For the separation of MESA and MOXA isomers, a lower column temperature of 15°C increased separation.[5] It is advisable to investigate a range of temperatures to find the optimum for your specific separation. |
Problem 2: Peak Tailing or Asymmetry
| Potential Cause | Recommended Solution |
| Active Sites on Stationary Phase | Residual silanol groups on the silica support can interact with polar analytes, causing peak tailing. Ensure you are using a high-quality, end-capped column. |
| Sample Overload | Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume. |
| Incompatible Sample Solvent | The solvent in which the sample is dissolved can affect peak shape. Ideally, the sample should be dissolved in the mobile phase. If this is not possible, use a solvent that is weaker than the mobile phase. |
| Column Contamination | Contaminants from previous injections can accumulate on the column, leading to poor peak shape. Regularly flush the column with a strong solvent to remove any adsorbed compounds. |
Problem 3: Irreproducible Retention Times
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Ensure the mobile phase is prepared accurately and consistently for each run. Use high-purity solvents and degas the mobile phase to prevent bubble formation. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature throughout the analysis. Even small temperature variations can lead to shifts in retention time.[3] |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection. A stable baseline is a good indicator of column equilibration. |
| Pump Malfunction | Inconsistent flow from the HPLC pump can cause retention time variability. Check the pump for any leaks or pressure fluctuations. |
Frequently Asked Questions (FAQs)
Q1: What type of chromatography is best suited for separating this compound isomers?
A: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for the enantioselective separation of Metolachlor and its metabolites, including this compound.[2][6][7] This is due to the availability of a wide range of chiral stationary phases that can differentiate between the stereoisomers. Supercritical Fluid Chromatography (SFC) has also been shown to be a rapid and efficient alternative for the separation of Metolachlor stereoisomers, avoiding the use of harmful normal-phase solvents.[8][9]
Q2: Which chiral stationary phases (CSPs) are recommended for this compound isomer separation?
A: Based on available literature, a Chiralcel® OD column, which contains cellulose tris(3,5-dimethylphenyl carbamate) coated on a silica-gel substrate, has been successfully used to separate the R- and S-isomers of this compound.[4] For the parent Metolachlor, Chiralcel OD-H and Chiralpak AY-H columns have demonstrated excellent resolving power for all four stereoisomers.[2][3] These CSPs are a good starting point for developing a separation method for this compound isomers.
Q3: What are the key parameters to optimize for enhancing the resolution of this compound isomers?
A: The most critical parameters to optimize are:
-
Chiral Stationary Phase: Selection of the appropriate CSP is paramount.
-
Mobile Phase Composition: The choice of organic modifier (e.g., isopropanol, ethanol) and its concentration in the non-polar solvent (e.g., n-hexane) can dramatically affect selectivity.[2][3]
-
Column Temperature: Temperature influences the thermodynamics and kinetics of the separation.[3][5]
-
Flow Rate: A lower flow rate generally provides better resolution but increases analysis time.[3][4]
Q4: Can Gas Chromatography (GC) be used to separate this compound isomers?
A: While chiral high-resolution gas chromatography (HRGC) has been used for the parent Metolachlor isomers, it's important to note that thermal isomerization can occur, especially with split/splitless injection, which can lead to inaccurate isomer analysis.[6] Due to the low volatility and polar nature of the oxanilic acid metabolite, GC is generally not the preferred method for this compound without derivatization. Liquid chromatography-based methods are more suitable.
Q5: How can I confirm the elution order of the this compound isomers?
A: Determining the elution order requires reference standards for the individual isomers. If these are not available, techniques such as polarimetric measurements or advanced spectroscopic methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can be used to identify the absolute configuration of the eluted isomers, as has been done for the parent Metolachlor.[3][6]
Experimental Protocols
Protocol 1: Chiral HPLC-MS for Metolachlor Isomers
This protocol is based on methods developed for the parent compound, Metolachlor, and can be adapted for this compound.
-
Instrumentation: High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (LC-MS).
-
Column: Chiralpak AY-H (for high resolution) or Chiralcel OD-H.[2][3]
-
Mobile Phase: n-hexane/Ethanol (96/4, v/v).[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Injection Volume: 10 µL.
-
Detection: Mass Spectrometry (select appropriate precursor and product ions for this compound).
Protocol 2: Chiral HPLC for this compound Isomers
This protocol is specifically reported for the separation of this compound.
-
Instrumentation: High-Performance Liquid Chromatography system.
-
Column: Chiralcel® OD column (cellulose tris(3,5-dimethylphenyl carbamate) on 10-µm silica-gel).[4]
-
Mobile Phase: Hexane/Isopropanol (80/20, v/v).[4]
-
Flow Rate: 0.1 mL/min.[4]
-
Detection: UV or Mass Spectrometry.
Quantitative Data Summary
Table 1: Chromatographic Conditions for Metolachlor and this compound Isomer Separation
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Reference |
| Metolachlor Stereoisomers | Chiralpak AY-H | n-hexane/EtOH (96/4) | 0.6 | 25 | [3] |
| Metolachlor Stereoisomers | Chiralcel OD-H | n-hexane/diethyl ether (91/9) | Not Specified | Not Specified | [2] |
| Metolachlor Stereoisomers | Chiralpak IA3 (SFC) | Isopropanol (2.5%) in CO2 | Not Specified | Not Specified | [8] |
| This compound Isomers | Chiralcel® OD | Hexane/Isopropanol (80/20) | 0.1 | Not Specified | [4] |
| MESA and MOXA Isomers | Not Specified | Acetonitrile, Ammonium Acetate Buffer, Water, Methanol | 0.6 | 15 | [5] |
Visualizations
Caption: Troubleshooting workflow for enhancing chromatographic resolution.
Caption: Key factors influencing chromatographic resolution.
References
- 1. Chiral HPLC Resolution of Neutral Pesticides | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Metolachlor stereoisomers: Enantioseparation, identification and chiral stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trans enantiomeric separation of MESA and MOXA, two environmentally important metabolites of the herbicide, metolachlor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and identification of the metolachlor stereoisomers using high-performance liquid chromatography, polarimetric measurements, and enantioselective gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
dealing with co-eluting interferences in Metolachlor OA analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the analysis of Metolachlor Oxanilic Acid (OA) and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common interferences in Metolachlor OA analysis?
A1: The most significant co-eluting interferences in this compound analysis are its own stereoisomers. Metolachlor possesses two chiral centers, resulting in four stereoisomers for the parent compound and its metabolites, including this compound and Metolachlor Ethanesulfonic Acid (ESA).[1][2][3][4] These isomers have identical mass-to-charge ratios and similar physicochemical properties, making them difficult to separate using standard achiral chromatographic methods.
Q2: Why is the separation of this compound isomers important?
A2: The different stereoisomers of Metolachlor can exhibit varying biological activity and degradation rates in the environment.[5][6] For accurate risk assessment and to understand the environmental fate of the herbicide, it is crucial to quantify the individual isomers. Co-elution of these isomers can lead to inaccurate quantification of the total this compound concentration and misinterpretation of the toxicological and environmental impact.
Q3: My chromatogram shows a broad or tailing peak for this compound. What could be the cause?
A3: Peak broadening or tailing for this compound can be caused by several factors:
-
Co-elution of stereoisomers: As mentioned, the presence of multiple unresolved stereoisomers will result in a broad, non-Gaussian peak.
-
Column degradation: Over time, the stationary phase of the analytical column can degrade, leading to poor peak shape. This can be exacerbated by complex sample matrices.
-
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of this compound, which is an acidic metabolite. An unsuitable pH can lead to secondary interactions with the stationary phase and cause peak tailing.[7]
-
Column overload: Injecting too concentrated a sample can saturate the column, resulting in peak distortion.[7]
-
System dead volume: Excessive tubing length or improper connections in the HPLC system can cause peak broadening.[8]
Q4: Are there methods to separate the stereoisomers of this compound?
A4: Yes, several methods have been developed for the chiral separation of this compound and its isomers. These typically involve the use of specialized analytical columns and techniques:
-
Chiral Liquid Chromatography (LC): This is the most common approach, utilizing a chiral stationary phase (CSP). Columns based on cellulose tris(3,5-dimethylphenyl carbamate) have been shown to be effective for separating the enantiomers of the parent Metolachlor.[1][2] For the more polar metabolites like OA and ESA, reversed-phase chiral columns, such as the QN-AX column, have been successfully used.[9]
-
Supercritical Fluid Chromatography (SFC): SFC with chiral columns can also be used for the separation of Metolachlor stereoisomers and can be significantly faster than traditional HPLC methods.[10]
-
Capillary Zone Electrophoresis (CZE): CZE with a chiral selector, such as gamma-cyclodextrin (γ-CD), in the background electrolyte has been demonstrated to resolve the enantiomers of both this compound and ESA.[1][2][11]
Troubleshooting Guide: Dealing with Co-eluting Interferences
This guide provides a systematic approach to identifying and resolving issues with co-eluting interferences during this compound analysis.
Problem: Poor peak shape (broadening, splitting, or tailing) and inaccurate quantification of this compound.
Step 1: Initial Assessment and Diagnosis
-
Symptom: The this compound peak in your chromatogram is broad, shows shoulders, or is not baseline resolved from adjacent peaks.
-
Potential Cause: Co-elution of this compound stereoisomers or interference from matrix components.
-
Action:
-
Review your current analytical method. Are you using a standard achiral column (e.g., C18)? If so, co-elution of isomers is highly likely.
-
Inject a pure standard of this compound. If the peak is still broad, the issue is likely due to isomer co-elution. If the standard gives a sharp peak, but your sample peak is broad, matrix effects may be a contributing factor.
-
Step 2: Method Optimization for Chiral Separation
If co-elution of stereoisomers is suspected, the following method modifications should be considered.
-
Option A: Chiral Liquid Chromatography (LC)
-
Column Selection: Select a chiral stationary phase. For this compound, a reversed-phase chiral column such as a QN-AX column is a good starting point.[9]
-
Mobile Phase Optimization:
-
Adjust the organic modifier (e.g., methanol, acetonitrile) and buffer composition.
-
Optimize the pH of the mobile phase. A pH of 5 has been shown to be effective for the separation of OA isomers.[9]
-
-
Temperature and Flow Rate:
-
-
Option B: Capillary Zone Electrophoresis (CZE)
-
Chiral Selector: Introduce a chiral selector into the background electrolyte. Gamma-cyclodextrin (γ-CD) at a concentration of 2.5% (w/v) is a proven choice.[1][2][11]
-
Buffer and Organic Modifier: Use a borate buffer at pH 9 containing 20% methanol.[1][2][11]
-
Temperature and Voltage: Optimize the capillary temperature (e.g., 15°C) and applied voltage (e.g., 30 kV) for the best resolution.[1][2][11]
-
Step 3: Sample Preparation and Matrix Effect Mitigation
If matrix effects are suspected to be contributing to poor chromatography:
-
Solid-Phase Extraction (SPE): Ensure your SPE protocol is optimized for your sample matrix. Oasis HLB cartridges are commonly used for the extraction of Metolachlor and its metabolites from water samples.[12][13]
-
Dilution: If the sample concentration is high, a simple "dilute-and-shoot" approach may be sufficient to reduce matrix effects, although this will also increase the limit of quantification.[14]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for any signal suppression or enhancement caused by the matrix.
Quantitative Data Summary
The following tables summarize typical performance data for analytical methods designed to separate this compound and its related compounds.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Chiral Separation of Metolachlor Metabolites
| Analyte Isomer | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| MESA Isomer 1 | 7 | 22 | [9] |
| MESA Isomer 2 | 16 | 53 | [9] |
| MESA Isomer 3 | 6 | 19 | [9] |
| MESA Isomer 4 | 4 | 13 | [9] |
| MOXA Isomers | < 13 | < 48 | [9] |
Table 2: Method Recovery Data for Metolachlor and its Metabolites in Water Samples
| Analyte | Fortification Level (ppb) | Average Recovery (%) | Sample Matrix | Reference |
| S-Metolachlor | 0.1 - 2.0 | 80 - 90 | Groundwater | [15] |
| Metolachlor ESA | 0.1 - 2.0 | 80 - 90 | Groundwater | [15] |
| This compound | 0.1 - 2.0 | 80 - 90 | Groundwater | [15] |
| S-Metolachlor | 0.1 - 100 | 95 - 105 | Surface Water | [15] |
Experimental Protocols
Protocol 1: Chiral LC-MS/MS Analysis of this compound and ESA in Water
This protocol is adapted from methodologies designed for the chiral separation of Metolachlor metabolites.[9]
-
Sample Preparation (Solid-Phase Extraction)
-
Filter 1 L of water sample through a 0.7 µm glass fiber filter.
-
Condition an Oasis HLB SPE cartridge (500 mg) with methanol followed by deionized water.
-
Load the filtered water sample onto the SPE cartridge.
-
Wash the cartridge with deionized water.
-
Elute the analytes with methanol followed by acetonitrile.
-
Concentrate the eluate under a gentle stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: QN-AX chiral column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Optimized for separation of all four trans-isomers of MESA and MOXA.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 15°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor the specific precursor and product ion pairs for each this compound and ESA isomer.
-
Visualizations
References
- 1. Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE [pubs.usgs.gov]
- 2. Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE | U.S. Geological Survey [usgs.gov]
- 3. Metolachlor stereoisomers: Enantioseparation, identification and chiral stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and identification of the metolachlor stereoisomers using high-performance liquid chromatography, polarimetric measurements, and enantioselective gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolved isomers explained | Integrated Crop Management [crops.extension.iastate.edu]
- 6. uaex.uada.edu [uaex.uada.edu]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Trans enantiomeric separation of MESA and MOXA, two environmentally important metabolites of the herbicide, metolachlor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE [pubmed.ncbi.nlm.nih.gov]
- 12. cdpr.ca.gov [cdpr.ca.gov]
- 13. cdmf.org.br [cdmf.org.br]
- 14. Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Determination of the 1'S and 1'R diastereomers of metolachlor and S-metolachlor in water by chiral liquid chromatography-mass spectrometry/mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the reproducibility of Metolachlor OA quantification
Technical Support Center: Metolachlor OA Quantification
Welcome to the technical support center for the reproducible quantification of Metolachlor Oxanilic Acid (M-OA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for this compound quantification?
A1: The most widely accepted and utilized method for the quantification of this compound in environmental samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, which is crucial for detecting the low concentrations of M-OA typically found in water samples.
Q2: What are the typical sample preparation steps for water samples?
A2: For water samples, Solid Phase Extraction (SPE) is the standard procedure for sample clean-up and concentration.[1][2][3] Commonly used SPE cartridges include C18 or Oasis HLB.[1][2] The general workflow involves conditioning the cartridge, loading the water sample, washing away interferences, and eluting the analytes with an organic solvent like methanol. The eluate is then typically evaporated and reconstituted in a solvent compatible with the LC-MS/MS mobile phase.[1][2]
Q3: I am observing poor recovery of this compound. What are the potential causes?
A3: Poor recovery can stem from several factors. Inadequate SPE procedures are a common cause; ensure that the SPE cartridge is not allowed to go dry during the conditioning and sample loading steps.[2] Also, verify that the elution solvent is appropriate and the elution volume is sufficient to recover the analyte completely. The stability of this compound in the collected samples can also be a factor; samples should be stored at recommended temperatures (e.g., 2-8°C) and analyzed within the appropriate holding time.[4]
Q4: My results are showing high variability between replicate injections. What should I check?
A4: High variability between replicate injections often points to issues with the LC-MS/MS system. Check for any leaks in the LC system. The autosampler performance is another critical point; ensure the injection volume is consistent and there are no air bubbles in the sample loop. Contamination in the ion source or mass spectrometer can also lead to inconsistent signal intensity.[5] Regular cleaning and maintenance of the ESI spray nozzle and the area around the heated capillary are recommended.[5]
Q5: How can I mitigate matrix effects in my samples?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of environmental samples.[6] To mitigate these effects, you can try further diluting the sample extract before injection.[6] However, this may compromise the limit of quantification. A more robust solution is the use of a matrix-matched calibration curve or the addition of an isotopically labeled internal standard, such as this compound-d11.[7]
Troubleshooting Guides
Guide 1: Low Signal or No Peak for this compound
| Potential Cause | Troubleshooting Step |
| Incorrect MS/MS Transition | Verify the precursor and product ion masses for this compound. The analysis is typically performed in negative ion mode.[1] |
| Sub-optimal Ion Source Parameters | Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. |
| Sample Degradation | Ensure samples have been stored properly and have not exceeded their recommended storage duration. This compound is stable under recommended storage conditions, but improper handling can lead to degradation.[4][8] |
| Inefficient Sample Preparation | Review the SPE protocol. Ensure the correct sorbent is being used and that the pH of the sample is appropriate for optimal retention of this compound. |
| LC Column Issues | Check for column clogging or degradation. If the column has been used extensively, consider replacing it. |
Guide 2: Peak Tailing or Splitting
| Potential Cause | Troubleshooting Step |
| Injection Solvent Incompatibility | The injection solvent should be of similar or weaker strength than the initial mobile phase conditions to ensure good peak shape. Injecting in a much stronger solvent can cause peak distortion.[9] |
| Column Void or Contamination | A void at the head of the column can cause peak splitting. Contamination on the column frit can also lead to poor peak shape. Try back-flushing the column or replacing it. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce extra-column band broadening.[9] |
| Mobile Phase Issues | Ensure the mobile phase is properly mixed and degassed. Inconsistent mobile phase composition can affect peak shape. |
Quantitative Data Summary
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | Yokley et al., 2002[1] | CA Dept. of Pesticide Regulation, 2022[2] | US EPA[6] |
| Matrix | Ground and Surface Water | Well Water | Water |
| Sample Preparation | C18 SPE | Oasis HLB SPE | Direct Injection (can be preceded by SPE) |
| Analytical Technique | LC/ESI-MS/MS | LC/MS/MS | DI-ESI-LC/MS/MS |
| Limit of Quantification (LOQ) | 0.10 ppb | 0.05 ppb | 0.10 ppb |
| Limit of Detection (LOD) | 0.125 ng injected | Not explicitly stated, but MDL is used as a guide for the RL. | 0.0005 ng injected |
| Recovery | 95-105% | Within control limits (± 2 and 3 standard deviations of the mean recovery from validation) | 70-120% |
| Fortification Levels | 0.10-100 ppb | 0.1, 0.25, 0.5, 1, and 2 ppb | Not explicitly stated, but should include the LOQ level. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a generalized procedure based on common practices.[1][2]
-
Cartridge Conditioning:
-
Pass 10 mL of methanol through the SPE cartridge (e.g., C18 or Oasis HLB, 200 mg) by gravity.
-
Follow with 20 mL of deionized water, ensuring the cartridge does not go dry.[2]
-
-
Sample Loading:
-
Pass a 50 mL aliquot of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL per minute.[2]
-
-
Washing:
-
Wash the cartridge with a specific volume of deionized water to remove polar interferences.
-
-
Drying:
-
Apply a vacuum for approximately 5 minutes to remove excess water from the cartridge.[2]
-
-
Elution:
-
Elute the retained analytes with 10 mL of methanol into a collection tube.[2]
-
-
Concentration and Reconstitution:
Protocol 2: LC-MS/MS Analysis
This is a representative protocol. Specific parameters should be optimized for your instrument.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase:
-
A typical mobile phase consists of a gradient of water and methanol or acetonitrile, often with an additive like formic acid or ammonium formate to improve ionization.[2]
-
-
MS/MS System:
-
A triple quadrupole mass spectrometer is used.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is used for this compound.[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor to product ion transitions for this compound.
-
Visualizations
References
- 1. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdpr.ca.gov [cdpr.ca.gov]
- 3. researchgate.net [researchgate.net]
- 4. hpc-standards.com [hpc-standards.com]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 6. epa.gov [epa.gov]
- 7. This compound-d11 | CAS 2714437-06-4 | LGC Standards [lgcstandards.com]
- 8. Metolachlor | C15H22ClNO2 | CID 4169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
strategies for reducing analytical variability in Metolachlor OA testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce analytical variability in Metolachlor Oxanilic Acid (Metolachlor OA) testing.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound analysis?
A1: Analytical variability in this compound testing can arise from several sources throughout the experimental workflow. These can be broadly categorized as:
-
Sample Preparation: Inconsistent extraction efficiency, sample contamination, and volumetric errors during dilution can all introduce significant variability. The choice of extraction method, such as Solid Phase Extraction (SPE) versus "dilute-and-shoot," can also impact results.[1][2][3][4][5]
-
Matrix Effects: The sample matrix (e.g., water, soil, biological fluids) can interfere with the ionization of this compound, leading to signal suppression or enhancement in mass spectrometry-based methods.[6][7]
-
Standard Preparation: Errors in weighing, dilution, or storage of analytical standards can lead to inaccurate calibration curves and quantification.[8][9] The purity and stability of the standard reference material are also critical.[8][10]
-
Instrumentation: Fluctuations in instrument performance, such as detector sensitivity, chromatographic resolution, and injection volume precision, can contribute to variability.[4][11][12] For gas chromatography, issues like column bleed and temperature fluctuations are common concerns.[4][12]
-
Analyst Technique: Variations in pipetting, timing of incubation steps (for immunoassays), and overall adherence to the protocol can introduce random errors.[13][14]
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A2: Minimizing matrix effects is crucial for accurate quantification. Here are some strategies:
-
Effective Sample Cleanup: Utilize Solid Phase Extraction (SPE) to remove interfering components from the sample matrix before analysis.[1][2][3][5][6] Different SPE sorbents should be evaluated for optimal cleanup of your specific sample type.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.[15]
-
Isotope Dilution: Use a stable isotope-labeled internal standard of this compound. This is the most effective way to correct for matrix effects as the internal standard will be affected in the same way as the analyte of interest.
-
Dilution: If the concentration of this compound is high enough, a simple "dilute-and-shoot" approach can mitigate matrix effects by reducing the concentration of interfering substances.[1][2][3][5]
-
Instrumental Approaches: Optimize the mass spectrometry source parameters (e.g., spray voltage, gas flows) to minimize ionization suppression.
Q3: What are the critical quality control (QC) samples to include in each analytical run?
A3: A robust QC system is essential for ensuring the reliability of your results. Each analytical run should include:
-
Method Blank: A sample of the blank matrix processed through the entire analytical procedure. This is used to assess for contamination.[6][7]
-
Matrix Spike: A sample of the blank matrix fortified with a known concentration of this compound. This is used to evaluate the accuracy and recovery of the method.[6][7]
-
Laboratory Control Sample (LCS): A well-characterized matrix with a known concentration of this compound. This is used to monitor the performance of the entire analytical system.
-
Calibration Standards: A series of standards at different concentrations used to generate a calibration curve for quantification.[6][13][16]
-
Continuing Calibration Verification (CCV): A mid-level calibration standard analyzed periodically throughout the run to ensure the stability of the instrument's response.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in Chromatography
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample and re-inject. |
| Active Sites on Column | Use a column with end-capping or a different stationary phase. Consider adding a modifier to the mobile phase. |
| Column Contamination | Backflush the column or use a guard column. If contamination is severe, replace the column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic form. |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
Issue 2: Inconsistent Recoveries in Sample Preparation
| Possible Cause | Recommended Solution |
| Incomplete Elution from SPE Cartridge | Optimize the elution solvent composition and volume. Ensure the cartridge does not dry out during sample loading.[16] |
| Analyte Breakthrough during SPE Loading | Decrease the sample loading flow rate or use a larger SPE cartridge. |
| Variable pH during Extraction | Ensure consistent and accurate pH adjustment of all samples. |
| Inconsistent Evaporation of Eluent | Use a controlled nitrogen evaporator and avoid evaporating to complete dryness.[6][16] |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques.[13] |
Issue 3: High Variability Between Replicate Injections
| Possible Cause | Recommended Solution |
| Autosampler Injection Volume Inaccuracy | Service and calibrate the autosampler. Ensure there are no air bubbles in the syringe. |
| Needle Wash/Rinse Issues | Optimize the needle wash procedure to prevent carryover between samples. |
| Inconsistent Sample Temperature | Use a temperature-controlled autosampler to maintain consistent sample temperature. |
| Detector Fluctuation | Allow the detector to stabilize before starting the analytical run. Monitor detector diagnostics. |
Experimental Protocols
Protocol 1: this compound Analysis in Water by LC-MS/MS with SPE
This protocol is a generalized procedure based on common practices.[6][16][17]
-
Sample Preservation and Storage: Store water samples at 4°C and analyze as soon as possible.[7]
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[16]
-
-
Sample Loading:
-
Load 50 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interfering salts and polar compounds.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a mobile phase gradient of water and methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.[17]
-
Detect this compound using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on sensitivity.
-
Data Presentation
Table 1: Example Recovery and Precision Data for this compound in Spiked Water Samples
| QC Sample | Spiked Concentration (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (%) |
| Low QC | 1.0 | 95.2 | 5.8 |
| Mid QC | 10.0 | 98.7 | 4.2 |
| High QC | 50.0 | 101.5 | 3.5 |
Data is for illustrative purposes and will vary based on the specific method and matrix.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for high analytical variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 4. aelabgroup.com [aelabgroup.com]
- 5. cdmf.org.br [cdmf.org.br]
- 6. cdpr.ca.gov [cdpr.ca.gov]
- 7. cdpr.ca.gov [cdpr.ca.gov]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. 异丙甲草胺 草酸盐 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. epa.gov [epa.gov]
- 14. biosense.com [biosense.com]
- 15. researchgate.net [researchgate.net]
- 16. cdpr.ca.gov [cdpr.ca.gov]
- 17. affinisep.com [affinisep.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Metolachlor OA
For researchers, scientists, and professionals in drug development, the rigorous and validated analysis of herbicide metabolites like Metolachlor Oxanilic Acid (Metolachlor OA) is critical for environmental monitoring and food safety assessment. This guide provides an objective comparison of prevalent analytical methodologies for the quantification of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. Below is a summary of quantitative data for commonly employed techniques.
| Parameter | LC-MS/MS with SPE | LC-MS/MS with Dilute-and-Shoot | GC-MS |
| Linearity (r²) | > 0.99[1] | > 0.99[1] | > 0.99 (for S-Metolachlor) |
| Accuracy (Recovery) | 86-114%[1][2] | 86-114%[1] | 86-119.7% (for S-Metolachlor)[3][4] |
| Precision (RSD) | ≤ 20%[1] | ≤ 20%[1] | Not explicitly stated for this compound |
| Limit of Detection (LOD) | 0.125 ng injected[5] | Not explicitly stated | 0.07 ng/g (for S-Metolachlor)[3][4] |
| Limit of Quantitation (LOQ) | 0.10 ppb[5] | 2 µg/L[1] | < 20 ng/mL (for S-Metolachlor)[2] |
| Sample Matrix | Water (Ground, Surface, Runoff)[1][5] | Runoff Water[1] | Maize and Soybean Straw (for S-Metolachlor)[3][4] |
| Throughput | Lower | Higher | Moderate |
| Selectivity | High | High | High |
Experimental Methodologies
Detailed experimental protocols are essential for the replication and validation of analytical methods. The following sections outline the key steps for the primary techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Solid Phase Extraction (SPE)
This method is a robust and widely used technique for the analysis of this compound in aqueous samples.
1. Sample Preparation (SPE)
-
A 50 mL water sample is passed through a C18 SPE column.[5]
-
The column is washed with water to remove interfering substances.
-
This compound and other analytes are eluted with a mixture of methanol and water (e.g., 80/20 v/v).[5]
-
The eluate is then concentrated, typically by evaporation with a gentle stream of nitrogen, to a small volume (e.g., < 1.0 mL).[5]
-
The concentrated sample is reconstituted in a solution compatible with the LC mobile phase, such as 10/90 acetonitrile/water.[5]
2. Chromatographic Separation
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.
3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used for the detection of this compound.[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Dilute-and-Shoot
For samples with higher concentrations of this compound, a "dilute-and-shoot" approach offers a simpler and faster alternative to SPE.
1. Sample Preparation
-
The water sample is filtered to remove any particulate matter.
-
An aliquot of the filtered sample is diluted with the initial mobile phase or a suitable solvent.
-
The diluted sample is then directly injected into the LC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions
-
The LC-MS/MS parameters are generally similar to those used in the SPE-based method.
Gas Chromatography-Mass Spectrometry (GC-MS)
While primarily reported for the parent compound, S-Metolachlor, GC-MS can be adapted for the analysis of this compound, often requiring a derivatization step to increase its volatility.
1. Sample Preparation (for S-Metolachlor in solid matrices)
-
The sample (e.g., maize or soybean straw) is dried and homogenized.[4]
-
Extraction is performed using a suitable solvent mixture, such as n-hexane and acetone, potentially with accelerated solvent extraction.[4]
-
The extract is then concentrated and may require further cleanup steps.
2. Derivatization (for this compound)
-
A chemical derivatization step is typically necessary to convert the polar oxanilic acid group into a more volatile ester (e.g., methyl ester) for GC analysis.
3. Chromatographic Separation
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., HP-5MS) is commonly used.[3][4]
-
Carrier Gas: Helium is the most common carrier gas.[2]
-
Temperature Program: A temperature gradient is used to separate the analytes.
4. Mass Spectrometric Detection
-
Ionization Mode: Electron Ionization (EI) is typically used.
-
Analysis Mode: Selected Ion Monitoring (SIM) or full scan mode can be employed.
Visualizing the Workflow and Comparisons
To further clarify the processes and performance differences, the following diagrams illustrate the analytical method validation workflow and a comparison of the key methods.
Caption: Workflow for the validation of an analytical method for this compound.
Caption: Key characteristics of different analytical methods for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Metolachlor Degradation Products: Metolachlor OA and Metolachlor ESA
For Immediate Release
This guide provides a comprehensive comparative analysis of two major environmental degradation products of the herbicide metolachlor: Metolachlor oxanilic acid (Metolachlor OA) and Metolachlor ethanesulfonic acid (Metolachlor ESA). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their chemical properties, toxicological profiles, environmental fate, and the analytical methodologies used for their detection. All quantitative data is summarized in structured tables, and key experimental protocols and conceptual frameworks are visualized using diagrams.
Chemical and Physical Properties
This compound and Metolachlor ESA are the primary metabolites of the widely used chloroacetanilide herbicide, S-metolachlor. They are formed in the environment through different metabolic pathways.[1] Both compounds are more water-soluble and exhibit greater mobility in soil and water systems compared to the parent compound, leading to their frequent detection in ground and surface water, often at higher concentrations than metolachlor itself.[2][3]
| Property | This compound | Metolachlor ESA | S-Metolachlor (Parent Compound) |
| IUPAC Name | 2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoacetic acid | 2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonic acid | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2S)-1-methoxypropan-2-yl]acetamide |
| CAS Number | 152019-73-3[4] | 171118-09-5[5] | 87392-12-9 |
| Molecular Formula | C₁₅H₂₁NO₄[6] | C₁₅H₂₃NO₅S | C₁₅H₂₂ClNO₂[7] |
| Molecular Weight | 279.33 g/mol [6] | 329.4 g/mol | 283.8 g/mol [7] |
Formation in the Environment
Metolachlor undergoes microbial degradation in the soil, leading to the formation of this compound and Metolachlor ESA through distinct pathways.[1] The formation of these metabolites is a key factor in the environmental fate of the parent herbicide.
Toxicological Profile
Both this compound and Metolachlor ESA are generally considered to be less toxic than the parent compound, S-metolachlor.[8][9] However, due to their persistence and high concentrations in water sources, their toxicological profiles are of significant interest. For regulatory purposes, some agencies consider the toxicity of these degradates to be equivalent to the parent compound.[9]
Acute and Subchronic Toxicity
The following table summarizes the available quantitative toxicological data for this compound, Metolachlor ESA, and the parent compound S-Metolachlor.
| Toxicological Endpoint | This compound | Metolachlor ESA | S-Metolachlor (Parent Compound) |
| Acute Oral LD₅₀ (Rat) | Data not explicitly found, but considered less toxic than the parent compound.[9] | >5000 mg/kg[5] | 1200-2780 mg/kg[10] |
| Acute Dermal LD₅₀ (Rat) | Data not available | >2000 mg/kg[5] | >2000 mg/kg[10] |
| Subchronic NOAEL (Dog) | 500 mg/kg/day[4] | 200 mg/kg/day[5] | 9.7 mg/kg/day[11] |
| Subchronic NOAEL (Rat) | No observed adverse effects up to the highest dose tested.[4] | ≥1640 mg/kg/day (no observed effects at the highest tested dose)[5] | 23.4 mg/kg/day[11] |
NOAEL: No-Observed-Adverse-Effect Level
Genotoxicity
Genotoxicity studies for both this compound and Metolachlor ESA have generally shown negative results in in-vivo assays.[11]
Experimental Protocols
Analysis of this compound and ESA in Water Samples
A common and effective method for the simultaneous determination of this compound and ESA in water involves Solid Phase Extraction (SPE) followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Methodology:
-
Sample Collection and Filtration: A representative water sample is collected and filtered to remove particulate matter.
-
Solid Phase Extraction (SPE): The water sample is passed through an SPE cartridge (e.g., Oasis HLB). The analytes (this compound and ESA) are retained on the solid phase material.
-
Elution: The retained analytes are eluted from the SPE cartridge using a suitable solvent, typically methanol.
-
Concentration and Reconstitution: The eluate is concentrated, often by evaporation under a gentle stream of nitrogen, and then reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS system.
-
LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system for separation, identification, and quantification of this compound and ESA.
Toxicological Testing
Acute and subchronic toxicity studies for this compound and ESA are generally conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (e.g., OECD Guideline 423):
This method involves a stepwise procedure with the use of a limited number of animals. A single dose of the test substance is administered orally to a group of rodents. Observations for signs of toxicity and mortality are made over a period of 14 days. The results are used to classify the substance based on its acute oral toxicity.
Subchronic Oral Toxicity (e.g., OECD Guideline 408):
In a 90-day study, the test substance is administered daily in graduated doses to several groups of experimental animals (typically rodents and a non-rodent species like dogs) via their diet or by gavage. The study allows for the characterization of the toxicological profile of the substance, including the identification of target organs and the determination of a No-Observed-Adverse-Effect Level (NOAEL).
Environmental Fate and Persistence
This compound and ESA are known to be more persistent in the environment than the parent S-metolachlor.[2] Their higher water solubility and mobility contribute to their widespread presence in water resources. The half-life of S-metolachlor in soil can range from 15 to over 100 days, while its degradates can persist for much longer.[12]
| Compound | Persistence in Soil | Mobility in Soil |
| This compound | More persistent than S-metolachlor | High |
| Metolachlor ESA | More persistent than S-metolachlor | High |
| S-Metolachlor | Half-life: 15-132 days[12] | Moderate |
Mechanism of Action and Signaling Pathways
The mechanism of action for the parent compound, S-metolachlor, involves the inhibition of very-long-chain fatty acid elongases, which are crucial for plant growth. While it is plausible that the degradation products may have a similar mode of action, specific studies on the direct interaction of this compound and ESA with these enzymes or other cellular signaling pathways are limited. The generally lower toxicity of the metabolites suggests that their interaction with biological targets may be weaker than that of the parent compound.
Conclusion
This compound and Metolachlor ESA are significant environmental metabolites of the herbicide S-metolachlor. While they exhibit lower acute and subchronic toxicity compared to the parent compound, their increased persistence and mobility in soil and water systems warrant continued monitoring and research. Understanding their comparative toxicology, environmental fate, and mechanisms of action is crucial for a comprehensive risk assessment of S-metolachlor use. The analytical methods for their detection are well-established, providing the necessary tools for environmental monitoring and further toxicological studies.
References
- 1. scielo.br [scielo.br]
- 2. epa.gov [epa.gov]
- 3. health.state.mn.us [health.state.mn.us]
- 4. health.state.mn.us [health.state.mn.us]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. This compound | C15H21NO4 | CID 15842092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metolachlor | C15H22ClNO2 | CID 4169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. cdpr.ca.gov [cdpr.ca.gov]
- 10. EXTOXNET PIP - METOLACHLOR [extoxnet.orst.edu]
- 11. oehha.ca.gov [oehha.ca.gov]
- 12. researchgate.net [researchgate.net]
Cross-Validation of Analytical Techniques for Metolachlor OA Detection
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of different analytical techniques for the quantification of Metolachlor oxanilic acid (OA), a major degradation product of the widely used herbicide S-metolachlor. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of method performance, supported by experimental data, to aid in the selection of the most appropriate analytical strategy for their specific research needs. The techniques covered include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with two distinct sample preparation methods—Solid-Phase Extraction (SPE) and a "dilute-and-shoot" approach—and an Enzyme-Linked Immunosorbent Assay (ELISA) for the parent compound, metolachlor.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, sample throughput, and cost. The following table summarizes the quantitative performance data for the different techniques discussed in this guide.
| Parameter | LC-MS/MS with SPE | LC-MS/MS "dilute-and-shoot" | Metolachlor ELISA |
| Limit of Quantitation (LOQ) | 0.02 µg/L[1][2] | 2 µg/L[1][2] | ~0.075 ng/mL (for S-metolachlor)[3] |
| Limit of Detection (LOD) | 0.125 ng injected[4][5] | Not explicitly stated | ~0.05 ng/mL (for S-metolachlor)[3] |
| Recovery | 95-105%[4][5] | 86-114%[1] | 104-111% (for Metolachlor in groundwater)[6] |
| Precision (RSD) | ≤20%[1] | ≤20%[1] | <15% for samples[6] |
| Analysis Time per Sample | Longer (includes extraction) | Shorter (minimal sample prep) | < 1 hour[6] |
| Selectivity | High | High | Recognizes Metolachlor and related acetanilides to varying degrees[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following sections outline the experimental protocols for the key techniques cited in this guide.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Solid-Phase Extraction (SPE)
This method is a highly sensitive and selective technique suitable for the detection of low concentrations of Metolachlor OA in complex matrices.
Sample Preparation (SPE):
-
A 50 mL water sample is passed through a C-18 SPE column.[4][5]
-
The parent compounds and their degradates, including this compound, are isolated.[4][5]
-
The analytes are eluted with a solution of 80/20 methanol/water (v/v).[4][5]
-
The eluate is then reduced to a volume of less than 1.0 mL.[4][5]
-
Finally, the sample is reconstituted in 10/90 acetonitrile/water (v/v) to the desired final volume for injection into the LC-MS/MS system.[4][5]
LC-MS/MS System:
-
Instrumentation: An Agilent Series 1100 LC system coupled with a mass spectrometer.[5]
-
Column: 2.1 × 50 mm Zorbax SB C-8 column, 5-µm particle size.[5]
-
Flow Rate: 0.20 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used for the detection of ESA and OA degradates.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with "Dilute-and-Shoot"
This approach offers a faster alternative to SPE for samples with higher concentrations of the analyte.
Sample Preparation:
-
A small volume of the homogenized water sample is filtered using a 0.45 µm cellulose acetate filter.[7]
-
A 500 µL aliquot of the filtered sample is transferred to a glass tube.[7]
-
The sample is diluted to 1 mL with the mobile phase.[7]
-
A 10 µL volume is then injected into the LC-MS/MS system.[7]
LC-MS/MS System:
-
Instrumentation: Waters Alliance 2695 LC system coupled to a tandem mass spectrometer.[7]
-
The specific column and mobile phase composition can be optimized but generally consist of a C18 column and a gradient of acetonitrile and water with a weak acid modifier.
Metolachlor Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on antigen-antibody recognition. It is important to note that this ELISA is designed for Metolachlor, and its cross-reactivity with this compound should be considered.
Assay Principle: This is a direct competitive ELISA.[8] Metolachlor in the sample competes with a Metolachlor-enzyme conjugate for binding to rabbit anti-Metolachlor antibodies in solution.[6][8] The antibody-bound components are then captured on a microtiter plate coated with a secondary antibody (goat anti-rabbit).[6][8] After a washing step, a substrate solution is added, producing a color signal that is inversely proportional to the concentration of Metolachlor in the sample.[6][8]
Procedure:
-
A 0.50 mL aliquot of the water sample is added to a polystyrene culture tube coated with the S-metolachlor antibody.[3]
-
The enzyme conjugate is added, followed by a wash step.[3]
-
A color reagent is added, and the reaction is stopped with an acid solution.[3]
-
The absorbance is read at 450 nm using a microplate ELISA photometer.[3][6]
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for selecting an analytical method for this compound based on sample characteristics and desired sensitivity, representing a cross-validation thought process.
References
- 1. Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. epa.gov [epa.gov]
- 4. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 7. cdmf.org.br [cdmf.org.br]
- 8. ABRAXIS® Metolachlor, ELISA, 96-test [goldstandarddiagnostics.us]
Comparative Performance of Metolachlor OA Analytical Methods
An increasing focus on environmental contaminants necessitates reliable and reproducible measurement of pesticide metabolites, such as Metolachlor oxanilic acid (OA), a key degradation product of the widely used herbicide Metolachlor. To ensure data quality and comparability across different analytical laboratories, inter-laboratory comparisons and proficiency testing are essential. This guide provides a comparative overview of analytical methods for Metolachlor OA, presenting performance data from various validated protocols.
The following table summarizes the quantitative performance of different analytical methods for the determination of this compound in water samples. The data is compiled from validated methods published by various organizations and research groups.
| Method Reference | Matrix | Analytical Technique | Mean Recovery (%) | Limit of Quantification (LOQ) |
| De Oliveira Arias et al. (2017)[1] | Runoff Water | LC-MS/MS | Not Specified | 0.02 µg/L (ppb) |
| California DPR (2022)[2] | Well Water | LC-MS/MS | 90-110 (at 0.1-2 ppb) | 0.05 ppb |
| Vargo (2002)[3][4] | Ground and Surface Water | LC/ESI-MS/MS | 95-105 (at 0.10-100 ppb) | 0.10 ppb |
| Hostetler and Thurman (2000)[5] | Ground and Surface Water | GC/MS | 41-91 | 1-7 ng/L (ppt) |
Experimental Protocols
The methodologies for the analysis of this compound in water samples generally involve a multi-step process including sample preparation, solid-phase extraction (SPE), and instrumental analysis. Below are detailed protocols derived from validated methods.
Sample Preparation and Solid-Phase Extraction (SPE)
This protocol is a composite based on methods described by the California Department of Pesticide Regulation and other sources.[2][6]
-
Sample Collection: A 50 mL aliquot of the water sample (groundwater, surface water, or well water) is collected.
-
SPE Cartridge Conditioning: An Oasis HLB SPE cartridge (0.2 g) is conditioned prior to sample loading.
-
Sample Loading: The 50 mL water sample is passed through the conditioned SPE cartridge. A vacuum manifold can be used to facilitate this process.
-
Cartridge Rinsing: The cartridge is rinsed with water to remove any interfering substances that are not retained on the sorbent.
-
Analyte Elution: The retained this compound and other analytes are eluted from the cartridge with methanol.
-
Extract Concentration: The methanol eluate is concentrated to approximately 0.4 mL using a gentle stream of nitrogen at around 45°C.
-
Reconstitution: The concentrated extract is adjusted to a final volume of 1.0 mL. This is typically achieved by adding water to bring the volume to 0.5 mL, followed by the addition of 0.5 mL of methanol, creating a 1:1 methanol:water solution.[2][6]
Instrumental Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a common technique for the quantification of this compound.[2][3][4][6]
-
Chromatographic System: A liquid chromatography system equipped with an autosampler and a column oven.
-
Mass Spectrometer: A tandem mass spectrometer is used for detection.
-
Ionization Mode: Analysis is typically performed in the negative ion mode for the OA degradate.[3][4]
-
Mobile Phase: A typical mobile phase consists of an aqueous solution (e.g., water with ammonium formate and formic acid) and an organic solution (e.g., methanol/water with ammonium formate and formic acid).[2]
-
Calibration: A calibration curve is generated using a minimum of three concentration levels of analytical standards. The curve is analyzed at the beginning and end of each sample set to ensure accuracy.[2]
-
Quantification: The concentration of this compound in the sample is determined by comparing the instrument response to the calibration curve.
Inter-Laboratory Comparison Workflow
An inter-laboratory comparison, also known as a proficiency test, is a crucial component of quality assurance for analytical laboratories. The following diagram illustrates the typical workflow for such a study.
Caption: Workflow for an inter-laboratory comparison study.
This guide provides a foundational comparison of methods for this compound measurement. For researchers and analytical professionals, the selection of an appropriate method will depend on factors such as the required detection limits, the sample matrix, and available instrumentation. Participation in proficiency testing programs is highly recommended to validate laboratory performance and ensure the generation of high-quality, comparable data.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. cdpr.ca.gov [cdpr.ca.gov]
- 3. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. cdpr.ca.gov [cdpr.ca.gov]
- 7. ctc-n.org [ctc-n.org]
- 8. pe100plus.com [pe100plus.com]
A Comparative Analysis of the Environmental Persistence of Metolachlor and its Oxanilic Acid Metabolite
A comprehensive guide for researchers and environmental scientists on the comparative environmental fate of the herbicide Metolachlor and its primary metabolite, Metolachlor Oxanilic Acid (OA), supported by experimental data and detailed methodologies.
Metolachlor, a widely used pre-emergent herbicide, undergoes microbial degradation in the soil, leading to the formation of several metabolites. Among these, Metolachlor Oxanilic Acid (OA) and Metolachlor Ethanesulfonic Acid (ESA) are the most significant. Understanding the environmental persistence and mobility of the parent compound in comparison to its metabolites is crucial for assessing its long-term ecological impact. This guide provides a detailed comparison of the environmental persistence of Metolachlor and Metolachlor OA, focusing on their degradation rates and soil sorption characteristics.
Quantitative Comparison of Physicochemical Properties
The environmental behavior of a chemical is largely governed by its physicochemical properties. A key distinction between Metolachlor and this compound lies in their soil sorption and degradation rates.
| Property | Metolachlor | This compound | Source(s) |
| Soil Half-Life (DT₅₀) | 2.5 to 289 days | Can persist for > 4 years | [1] |
| Soil Sorption Coefficient (Kd) | 1.3 - 55.8 L/kg | 0.27 - 0.54 L/kg | [2] |
| Organic Carbon-Normalized Sorption Coefficient (Koc) | 200 L/kg | Significantly lower than Metolachlor | [3][4] |
Note: The half-life of Metolachlor can vary significantly depending on environmental factors such as soil type, organic matter content, temperature, and moisture.[1][5] While a specific half-life for this compound is not consistently reported, studies indicate its significantly greater persistence.
Environmental Fate and Transformation Pathway
Metolachlor's transformation in the soil is a critical aspect of its environmental fate. The following diagram illustrates the degradation pathway from Metolachlor to its more persistent and mobile metabolite, this compound.
Detailed Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to assess the environmental fate of herbicides.
Soil Degradation Half-Life Determination
The persistence of a herbicide in the soil is typically evaluated through laboratory incubation studies.
-
Soil Collection and Preparation: Soil samples are collected from relevant agricultural fields. They are typically sieved to ensure homogeneity and characterized for properties such as texture, organic matter content, pH, and microbial biomass.
-
Herbicide Application: A known concentration of the herbicide (Metolachlor or this compound) is applied to the soil samples. For research purposes, radiolabeled compounds (e.g., ¹⁴C-Metolachlor) are often used to facilitate tracking and quantification.
-
Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture that mimic field environments.
-
Sampling and Analysis: At regular intervals, subsamples of the soil are taken and extracted to determine the remaining concentration of the parent herbicide and the formation of any metabolites. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.
-
Data Analysis: The dissipation of the herbicide over time is plotted, and the data are fitted to a kinetic model, typically first-order kinetics, to calculate the half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate.[6]
Soil Sorption Coefficient (Kd and Koc) Determination
The mobility of a herbicide in soil is largely determined by its tendency to adsorb to soil particles. The batch equilibrium method is a standard procedure for determining sorption coefficients.
-
Soil and Herbicide Solutions: A series of herbicide solutions of known concentrations are prepared in a background electrolyte solution (e.g., 0.01 M CaCl₂).
-
Equilibration: A known mass of soil is mixed with a known volume of each herbicide solution in a centrifuge tube. The tubes are then shaken for a specific period (e.g., 24 hours) to allow the system to reach equilibrium between the herbicide in solution and the herbicide adsorbed to the soil.
-
Separation and Analysis: The tubes are centrifuged to separate the soil from the solution. The concentration of the herbicide remaining in the supernatant (the solution) is then measured using an appropriate analytical method.
-
Calculation of Sorption: The amount of herbicide adsorbed to the soil is calculated as the difference between the initial and the equilibrium concentrations in the solution.
-
Isotherm Modeling: The relationship between the amount of herbicide adsorbed and the equilibrium concentration in the solution is described by a sorption isotherm, most commonly the Freundlich isotherm. The Freundlich sorption coefficient (Kf) and the exponent (1/n) are determined from this model. The soil-water distribution coefficient (Kd) can be calculated from the Freundlich parameters.[7]
-
Normalization to Organic Carbon (Koc): To compare the sorption of a herbicide across different soils, the Kd value is often normalized to the organic carbon content of the soil to obtain the organic carbon-water partitioning coefficient (Koc). This is calculated as: Koc = (Kd / % organic carbon) * 100.[3]
Discussion and Conclusion
The experimental data clearly indicate that this compound is significantly more persistent and mobile in the environment than its parent compound, Metolachlor. The half-life of Metolachlor in soil is measured in days to months, whereas its OA metabolite can persist for years.[1] This increased persistence means that this compound has a greater potential for long-term accumulation in the soil.
Furthermore, the lower soil sorption coefficients (Kd and Koc) of this compound indicate that it binds less strongly to soil particles compared to Metolachlor.[3] This reduced sorption, coupled with its higher water solubility, makes this compound more prone to leaching through the soil profile and potentially contaminating groundwater. The frequent detection of Metolachlor metabolites, including OA, in surface and groundwater samples corroborates these findings.[8]
References
- 1. scielo.br [scielo.br]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Adsorption and desorption of metolachlor and metolachlor metabolites in vegetated filter strip and cultivated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Degradation and persistence of metolachlor in soil: effects of concentration, soil moisture, soil depth, and sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. weedcontroljournal.org [weedcontroljournal.org]
- 8. Holistic assessment of occurrence and fate of metolachlor within environmental compartments of agricultural watersheds | U.S. Geological Survey [usgs.gov]
A Comparative Guide to the Enantioselective Analysis of Metolachlor OA in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
The herbicide metolachlor is a widely used agricultural chemical that contains chiral centers, resulting in different enantiomers. The oxanilic acid metabolite of metolachlor (Metolachlor OA) is a key degradation product found in the environment. Due to the potential for enantiomer-specific biological activity and toxicity, the enantioselective analysis of this compound in environmental samples is crucial for accurate risk assessment and regulatory oversight. This guide provides an objective comparison of two prominent analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (Chiral LC-MS/MS) and Chiral Supercritical Fluid Chromatography-Tandem Mass Spectrometry (Chiral SFC-MS).
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following tables summarize the quantitative data for the enantioselective analysis of metolachlor and its metabolites using Chiral LC-MS/MS and Chiral SFC-MS.
Table 1: Performance Data for Chiral LC-MS/MS Analysis of Metolachlor and its Metabolites in Water
| Parameter | Metolachlor Diastereomers | This compound |
| Limit of Quantitation (LOQ) | 0.10 µg/L[1] | 0.02 µg/L (SPE)[2][3] / 2 µg/L (Dilute-and-Shoot)[2][3] |
| Mean Recovery | 89% (Surface Water)[1] / 80% (Groundwater)[1] | 86 - 114%[2][3] |
| Precision (RSD) | 10.6% (Surface Water)[1] / 9.1% (Groundwater)[1] | ≤ 20%[2][3] |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
Table 2: Performance Data for Chiral SFC-MS Analysis of Metolachlor
| Parameter | Metolachlor Stereoisomers |
| Precision (RSD) | < 0.2% (Retention Time) / ~1% (Peak Area)[4] |
| Analysis Time | ~10 minutes[4] |
| Notes | SFC is noted to be approximately three times faster than traditional normal phase HPLC.[4] |
Experimental Workflow
The general workflow for the enantioselective analysis of this compound in environmental samples involves several key stages, from sample collection to data interpretation. The choice between Chiral LC-MS/MS and Chiral SFC-MS primarily affects the chromatographic separation and detection steps.
Caption: General workflow for the enantioselective analysis of this compound in environmental samples.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the Chiral LC-MS/MS and Chiral SFC-MS analysis of this compound.
Chiral LC-MS/MS Method
This method is suitable for the analysis of this compound in water samples.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.[1]
-
Sample Loading: Load 500 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elution: Elute the retained analytes with 10 mL of methanol.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase.
2. Chromatographic and Mass Spectrometric Conditions
-
Chromatographic Column: A chiral stationary phase, such as one based on cellulose tris(3,5-dimethylphenyl carbamate), is effective for the separation of metolachlor enantiomers.[5]
-
Mobile Phase: A typical mobile phase for chiral separation on this type of column is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for the best resolution.
-
Flow Rate: A flow rate of 0.5 - 1.0 mL/min is commonly used.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used.[1]
-
Mass Spectrometry: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for each enantiomer of this compound should be determined by direct infusion of standards.
Chiral SFC-MS Method
This method offers a faster alternative for the enantioselective analysis of metolachlor.
1. Sample Preparation
Sample preparation for SFC-MS is similar to that for LC-MS/MS, involving extraction and concentration. The final reconstitution solvent should be compatible with the SFC mobile phase, typically a mixture of an alcohol and a non-polar solvent.
2. Chromatographic and Mass Spectrometric Conditions
-
Chromatographic Column: A variety of chiral stationary phases are available for SFC. A screening of different columns is recommended to find the optimal separation.
-
Mobile Phase: Supercritical CO2 is the primary mobile phase, with a co-solvent such as methanol or ethanol. The percentage of the co-solvent is a critical parameter for optimizing the separation.
-
Back Pressure Regulator (BPR): Maintain a constant back pressure (e.g., 150 bar) to keep the CO2 in its supercritical state.
-
Flow Rate: A typical flow rate is 2-4 mL/min.
-
Ionization Source and Mass Spectrometry: An ESI source is commonly used with SFC-MS. The mass spectrometer is operated in MRM mode for quantification, similar to the LC-MS/MS method.
Method Comparison: Advantages and Considerations
| Feature | Chiral LC-MS/MS | Chiral SFC-MS |
| Speed | Longer analysis times. | Significantly faster analysis times, leading to higher sample throughput.[4] |
| Solvent Consumption | Uses larger volumes of organic solvents. | Reduces the consumption of organic solvents by using supercritical CO2 as the primary mobile phase. |
| Selectivity | High selectivity is achieved through the combination of chiral chromatography and tandem mass spectrometry. | Offers orthogonal selectivity to LC, which can be advantageous for complex matrices. |
| Sensitivity | Generally provides excellent sensitivity with low limits of detection. | Can achieve comparable or even better sensitivity than LC-MS for certain compounds. |
| Method Development | Well-established technique with a wide range of available chiral stationary phases. | Method development can be more complex due to the additional parameters to optimize (e.g., back pressure, co-solvent percentage). |
| Cost | Instrumentation is widely available. | Instrumentation can be more specialized and may have a higher initial cost. |
Conclusion
Both Chiral LC-MS/MS and Chiral SFC-MS are powerful techniques for the enantioselective analysis of this compound in environmental samples.
-
Chiral LC-MS/MS is a robust and well-established method that offers excellent sensitivity and selectivity. It is a reliable choice for routine monitoring and in-depth environmental fate studies.
-
Chiral SFC-MS presents a significant advantage in terms of speed and reduced solvent consumption, making it an attractive option for high-throughput analysis and "green" analytical chemistry initiatives.
The choice between these two techniques will depend on the specific requirements of the study, including the number of samples, the required sensitivity, the available instrumentation, and the importance of analysis time and solvent usage. For laboratories equipped with both, the complementary nature of the two techniques can be leveraged for comprehensive and confirmatory analysis.
References
- 1. Determination of the 1'S and 1'R diastereomers of metolachlor and S-metolachlor in water by chiral liquid chromatography-mass spectrometry/mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. agilent.com [agilent.com]
- 5. Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Validation of Metolachlor OA Certified Reference Materials
For researchers, scientists, and drug development professionals engaged in pesticide residue analysis, the accuracy and reliability of analytical results are paramount. Metolachlor oxanilic acid (Metolachlor OA), a principal metabolite of the widely used herbicide metolachlor, is a key analyte in environmental and food safety monitoring. The validation of certified reference materials (CRMs) for this compound is a critical step in ensuring the quality of these measurements. This guide provides a framework for comparing and validating this compound CRMs, offering a detailed experimental protocol and a summary of commercially available standards.
Comparison of Commercially Available this compound CRMs
| Supplier | Product Name | CAS Number | Format | Purity/Concentration | Quality Standard |
| LGC Standards | Metolachlor oxanilic acid (OA) | 152019-73-3 | Neat | >95% (HPLC) | ISO 17034[1] |
| HPC Standards | This compound | 152019-73-3 | Solution (Acetonitrile) | 10 µg/mL or 100 µg/mL | ISO 17034 |
| Sigma-Aldrich (PESTANAL®) | This compound | 152019-73-3 | Analytical Standard (Neat) | Analytical standard grade | Produced under relevant quality systems |
Experimental Protocol for Validation of this compound CRMs
The following protocol outlines a comprehensive procedure for the validation of a new this compound CRM. This can be adapted to compare the performance of a new CRM against an existing, well-characterized in-house standard or a CRM from a different supplier. The method is based on established analytical techniques for the determination of this compound in water samples, primarily involving solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Objective
To validate the concentration and purity of a new this compound Certified Reference Material (CRM) by comparing its analytical response to a previously validated or alternative CRM.
Materials and Reagents
-
New this compound CRM (to be validated)
-
Existing/Alternative this compound CRM (for comparison)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Oasis HLB SPE cartridges (or equivalent)
-
Deionized water (for sample preparation)
-
Standard laboratory glassware and pipettes
Instrumentation
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Analytical balance
-
Solid-Phase Extraction (SPE) manifold
-
Nitrogen evaporator
Preparation of Standard Solutions
-
Stock Solutions (e.g., 100 µg/mL):
-
Accurately weigh an appropriate amount of the neat CRM and dissolve it in a known volume of methanol or acetonitrile to prepare a stock solution.
-
If using a CRM solution, it can be used directly or diluted as needed.
-
-
Intermediate and Working Standard Solutions:
-
Prepare a series of calibration standards by serial dilution of the stock solutions with a suitable solvent mixture (e.g., 1:1 methanol:water). Recommended concentration levels for the calibration curve are 0.00125, 0.0025, 0.005, 0.01, 0.025, 0.05, and 0.1 µg/mL.
-
Sample Preparation (for recovery assessment)
-
Fortify a known volume of deionized water with the new and existing this compound CRMs at different concentration levels (e.g., 0.1, 1.0, and 10 ng/mL).
-
Process these fortified samples alongside a method blank through the SPE procedure.
Solid-Phase Extraction (SPE) Procedure
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the water sample (fortified or blank) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the this compound from the cartridge using methanol.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
LC-MS/MS Analysis
-
LC Column: A suitable reversed-phase column, such as a Hypersil Gold C18.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 10-20 µL.
-
MS/MS Detection: Operate the mass spectrometer in negative ion mode (ESI-). Monitor the appropriate precursor to product ion transitions for this compound.
Data Analysis and Acceptance Criteria
-
Calibration Curve:
-
Generate separate calibration curves for the new and existing CRMs.
-
The coefficient of determination (r²) for each curve should be ≥ 0.99.
-
-
Comparison of Slopes:
-
Compare the slopes of the calibration curves. The percentage difference between the slopes should be within an acceptable range (e.g., ± 5%).
-
-
Recovery:
-
Calculate the percentage recovery for the fortified samples. Recoveries should typically be within 70-120% with a relative standard deviation (RSD) of ≤ 20%.
-
-
Purity Assessment (if applicable):
-
Analyze the stock solutions of both CRMs to check for the presence of any significant impurities. The peak purity can be assessed using diode-array detection (DAD) or by checking for other masses in the MS spectrum.
-
Validation Workflow
The following diagram illustrates the logical workflow for the validation of a new this compound certified reference material.
Caption: Workflow for the validation of a new this compound CRM.
By following this guide, researchers can confidently select and validate this compound certified reference materials, thereby ensuring the integrity and accuracy of their analytical data in critical food and environmental safety applications.
References
Navigating the Separation of Metolachlor OA: A Guide to LC Column Performance
For researchers, scientists, and professionals in drug development, the efficient and accurate analysis of Metolachlor and its metabolites is crucial. A key degradation product, Metolachlor oxanilic acid (Metolachlor OA), presents a particular analytical challenge due to its polarity. This guide offers a comparative overview of various Liquid Chromatography (LC) columns for the analysis of this compound, supported by experimental data drawn from multiple studies. Our aim is to provide an objective comparison to aid in method development and column selection.
Comparative Analysis of LC Column Performance
The selection of an appropriate LC column is paramount for achieving optimal separation, peak shape, and sensitivity in the analysis of this compound. Below is a summary of different column types and their reported or expected performance characteristics for this polar analyte.
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Mobile Phase (Typical) | Expected Performance for this compound |
| Standard C18 | Octadecylsilane | 3 - 5 | 150 x 2.1 or 4.6 | Acetonitrile/Water with formic acid | Moderate retention; potential for poor peak shape due to secondary interactions with residual silanols. Early elution is common. |
| Polar-Endcapped C18 | Octadecylsilane with polar endcapping | 1.7 - 5 | 50-150 x 2.1 or 4.6 | Acetonitrile/Water with formic acid or ammonium formate | Improved retention and peak shape compared to standard C18 due to shielding of silanols and enhanced interaction with polar analytes. |
| Phenyl-Hexyl | Phenyl-Hexyl | 1.7 - 5 | 50-150 x 2.1 or 4.6 | Acetonitrile/Water or Methanol/Water with additives | Alternative selectivity to C18 phases, offering potential for better separation from matrix interferences due to π-π interactions. Retention may be similar to or slightly less than C18. |
| HILIC | Unbonded Silica, Amide, or other polar phases | 1.7 - 5 | 50-150 x 2.1 or 4.6 | High organic (e.g., >80% Acetonitrile) with aqueous buffer | Strong retention of this compound.[1][2] Offers orthogonal selectivity to reversed-phase methods, which can be advantageous for complex matrices. |
| Newcrom R1 | Specialty Reversed-Phase | 3 - 5 | Not Specified | Acetonitrile/Water with phosphoric or formic acid | Described as a special reverse-phase column with low silanol activity, suggesting it may provide good peak shape for polar analytes like this compound.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below is a representative experimental protocol for the analysis of this compound by LC-MS/MS, based on common practices found in the literature.
Sample Preparation: Solid Phase Extraction (SPE)
A common procedure for the extraction and cleanup of this compound from water samples involves the use of a C18 SPE column.[4]
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Acidify the water sample (e.g., 50 mL) with formic acid and load it onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elution: Elute the retained this compound with 5 mL of methanol or an appropriate mixture of methanol and water.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS/MS Parameters
The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of this compound.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3 µm) is a common choice.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the analyte, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is commonly used for the detection of this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation.
Visualizing the Workflow
To systematically compare the performance of different LC columns, a structured experimental workflow is essential. The following diagram illustrates a logical approach to such a comparison.
Caption: Workflow for comparing LC column performance for this compound analysis.
References
- 1. agilent.com [agilent.com]
- 2. Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Degradation of Metolachlor and its Oxanilic Acid Metabolite in Diverse Soil Environments: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The herbicide metolachlor is widely used in agriculture for the control of annual grasses and broadleaf weeds.[1] Its degradation in soil is a critical factor in determining its environmental fate and potential for carryover to subsequent crops.[2][3] This guide provides a comparative analysis of metolachlor degradation in various soil types, with a focus on its primary metabolite, metolachlor oxanilic acid (OA). Due to the limited availability of direct comparative studies on Metolachlor OA, the degradation data of the parent compound, metolachlor, is used as a primary indicator of persistence, as its breakdown is a prerequisite for the formation and subsequent degradation of its metabolites.
Comparative Degradation of Metolachlor in Different Soil Types
The persistence of metolachlor in soil, measured by its half-life (DT50), varies significantly depending on soil properties and environmental conditions.[2] Microbial degradation is the primary pathway for metolachlor dissipation.[2][4] Key factors influencing the rate of degradation include soil organic matter content, temperature, and moisture.[4]
| Soil Type/Condition | Organic Matter (%) | Temperature (°C) | Moisture Content | Half-life (DT50) of Metolachlor/S-Metolachlor (days) | Reference |
| Silt Loam | Not Specified | 25 | Not Specified | 26.3 - 40.1 | [4] |
| Sandy Loam | 1.2 | Not Specified | Not Specified | 37.9 | [5] |
| Clay Loam | 4.5 | Not Specified | Not Specified | 49.5 | [5] |
| Not Specified | Not Specified | 10 | Not Specified | 64.8 | [4] |
| Not Specified | Not Specified | 35 | Not Specified | 23.7 | [4] |
| Lowland Soil | Not Specified | Not Specified | Air-dried | Higher persistence | [6] |
| Lowland Soil | Not Specified | Not Specified | Saturated | Shorter persistence | [3][6] |
| Sterilized Soil | Not Specified | Not Specified | Not Specified | 126.0 - 135.9 (prolonged) | [5][7] |
Experimental Protocols
The study of metolachlor and its metabolites' degradation in soil involves several key experimental procedures. These protocols are designed to simulate environmental conditions and quantify the rate of herbicide dissipation.
Soil Sample Collection and Preparation
-
Collection: Soil samples are typically collected from the top 15-20 cm of the soil profile from various agricultural fields.
-
Preparation: Samples are air-dried, sieved to remove large debris, and stored under controlled conditions to maintain their microbial activity. For studies investigating the role of microbes, a portion of the soil may be sterilized.[7]
Incubation Study
-
Treatment: A known concentration of Metolachlor or this compound is applied to the soil samples. For radiolabeled studies, 14C-labeled compounds are often used to trace the degradation pathway.
-
Incubation: The treated soil samples are incubated in controlled environmental chambers. Key parameters such as temperature and moisture are maintained at specific levels to assess their impact on degradation.[4]
-
Sampling: Sub-samples of the soil are collected at regular intervals over a period of time (e.g., 0, 7, 14, 28, 56, and 112 days) for analysis.
Analytical Methods
-
Extraction: The herbicide and its metabolites are extracted from the soil samples using appropriate solvents, such as methanol/water or acetonitrile/water mixtures.[8]
-
Quantification: The concentration of the target compounds in the extracts is determined using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).[8][9] This allows for the sensitive and specific detection of the parent herbicide and its degradation products.[8]
Data Analysis
-
Degradation Kinetics: The degradation of metolachlor typically follows first-order kinetics. The half-life (DT50), which is the time required for 50% of the initial concentration to dissipate, is calculated from the degradation curve.[4]
Visualizing the Process
To better understand the experimental workflow and the factors influencing metolachlor degradation, the following diagrams are provided.
Caption: Experimental workflow for studying this compound degradation in soil.
Caption: Key factors influencing the degradation of Metolachlor in soil.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. scielo.br [scielo.br]
- 3. Advances in Weed Science [awsjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Persistence of S-metolachlor in the soil as affected by moisture content - Advances in Weed Science [awsjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Metolachlor OA
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. Metolachlor OA, a metabolite of the widely used herbicide S-metolachlor, requires careful handling and disposal due to its potential health and environmental hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H317: May cause an allergic skin reaction.[1]
-
H319: Causes serious eye irritation.[1]
-
H412: Harmful to aquatic life with long lasting effects.[1]
Given its environmental toxicity, this compound should be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify all waste containing this compound. This includes pure this compound, solutions containing it, and any contaminated materials such as gloves, paper towels, or absorbent pads.
-
Segregate: Do not mix this compound waste with other waste streams unless they are compatible. Incompatible wastes can react dangerously, producing heat, toxic gases, or other hazards. Keep this compound waste separate from:
-
Acids and bases
-
Oxidizers
-
Flammable solvents (unless the this compound is in a flammable solvent solution)
-
Non-hazardous waste
-
Step 2: Waste Collection and Containerization
-
Choose a Compatible Container: Use a chemically resistant container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof screw-on cap.
-
Label the Container: As soon as you begin collecting waste, affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "--INVALID-LINK--acetic acid"
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
The name of the principal investigator or laboratory contact
-
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of waste generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks or spills.
-
Keep Containers Closed: Keep the waste container securely closed at all times, except when adding waste.
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or you are ready for a pickup, contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste disposal.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a phone call.
-
Do Not Transport Off-Site: Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste management company contracted by your institution.
Disposal of Empty this compound Containers
Empty containers that held this compound must also be disposed of properly:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or another solvent in which this compound is soluble).
-
Collect Rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous waste.[2] Subsequent rinsates may also need to be collected, depending on your institution's policies.
-
Deface Label: Completely remove or deface the original label on the container.
-
Dispose of Container: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular trash or recycled, in accordance with your institution's guidelines.
Quantitative Data Summary
| Parameter | Guideline |
| Maximum Volume in SAA | 55 gallons of hazardous waste |
| Maximum Acutely Hazardous Waste in SAA | 1 quart of liquid or 1 kg of solid |
| pH Range for Neutralized Aqueous Waste (if applicable) | Typically between 5.5 and 9.5 for sewer disposal (Not applicable to this compound) |
Note: These are general guidelines. Always consult your institution's specific waste management plan.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Metolachlor OA
For Immediate Implementation: Essential Safety and Handling Protocols for Metolachlor OA in Laboratory Settings
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure personal safety and the integrity of your research.
Chemical Safety and Hazard Information
This compound is a metabolite of the herbicide Metolachlor. While comprehensive toxicological data for this compound is not as extensive as for its parent compound, available information indicates that it should be handled with care. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) identifies this compound as a potential skin sensitizer and a cause of serious eye irritation.
Quantitative Toxicity and Exposure Data
The following table summarizes available toxicological data for Metolachlor and its metabolite, this compound. It is important to note that specific occupational exposure limits (e.g., PEL, TLV) have not been established for this compound. Therefore, it is crucial to handle it with the assumption that it may pose health risks and to always follow safe work practices.
| Substance | CAS Number | Parameter | Value | Species |
| This compound | 152019-73-3 | GHS Hazard | H317: May cause an allergic skin reaction | - |
| GHS Hazard | H319: Causes serious eye irritation | - | ||
| Metolachlor | 51218-45-2 | Acute Oral LD50 | 1200 - 2780 mg/kg | Rat |
| Acute Dermal LD50 | > 2000 mg/kg | - | ||
| 96-hour LC50 | ~3 mg/L | Rainbow Trout | ||
| 96-hour LC50 | 5 mg/L | Carp | ||
| 96-hour LC50 | 15.0 mg/L | Bluegill Sunfish | ||
| 48-hour LC50 | 25 mg/L | Daphnia (waterflea) |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure through dermal contact, inhalation, and ingestion.
Essential PPE for Handling this compound
| Protection Type | Specific Equipment | Key Considerations |
| Eye and Face Protection | Chemical splash goggles and a face shield | Must be worn at all times in the laboratory, especially during weighing, dissolving, and transferring the compound. |
| Skin Protection | Nitrile gloves (double-gloving recommended) | Ensure gloves are compatible with the solvents being used. Change gloves immediately if contaminated. |
| Lab coat | A fully buttoned lab coat should be worn to protect skin and clothing. | |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of solid this compound and preparation of its solutions must be performed in a properly functioning chemical fume hood to prevent inhalation of dust or aerosols. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies
Standard Operating Procedure for Handling this compound
-
Preparation :
-
Before handling, review the Safety Data Sheet (SDS) for this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
-
-
Handling :
-
When weighing the solid compound, use a draft shield to prevent dispersal of dust.
-
Use a spatula for transferring the solid. Avoid creating dust.
-
When dissolving, add the solvent to the solid slowly to prevent splashing.
-
All containers holding this compound or its solutions must be clearly labeled with the chemical name, concentration, and hazard symbols.
-
When transporting solutions, use secondary containment to prevent spills.
-
-
Cleanup :
-
Decontaminate all work surfaces with an appropriate solvent and then with soap and water after each use.
-
Wipe up any spills immediately with absorbent material, and dispose of the contaminated material as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste contaminated with this compound, including unused solutions, contaminated PPE (gloves, etc.), and absorbent materials from spills, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Container Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Skin Sensitizer," "Eye Irritant").
-
Disposal Protocol : Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. Arrange for pickup by your institution's environmental health and safety department or a licensed hazardous waste disposal company.
This comprehensive guide is intended to be a primary resource for the safe handling of this compound. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment for yourself and your colleagues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
